TAMRA-probe 1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C46H62N8O10 |
|---|---|
Molecular Weight |
887.0 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[[(2S)-6-amino-1-[2-(3-methyldiazirin-3-yl)ethylamino]-1-oxohexan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C46H62N8O10/c1-45(51-52-45)16-18-48-43(57)38(8-6-7-17-47)50-41(55)15-20-59-22-24-61-26-27-62-25-23-60-21-19-49-42(56)31-9-12-35-34(28-31)44(58)64-46(35)36-13-10-32(53(2)3)29-39(36)63-40-30-33(54(4)5)11-14-37(40)46/h9-14,28-30,38H,6-8,15-27,47H2,1-5H3,(H,48,57)(H,49,56)(H,50,55)/t38-/m0/s1 |
InChI Key |
KCQBLYDDIQCIKY-LHEWISCISA-N |
Isomeric SMILES |
CC1(N=N1)CCNC(=O)[C@H](CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Canonical SMILES |
CC1(N=N1)CCNC(=O)C(CCCCN)NC(=O)CCOCCOCCOCCOCCNC(=O)C2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)N(C)C)OC6=C4C=CC(=C6)N(C)C)OC3=O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of TAMRA-Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a versatile rhodamine-derived fluorophore that plays a pivotal role in a multitude of biological assays and molecular diagnostics. While it can function as a fluorescent label, its predominant and most impactful application is as a quencher in dual-labeled oligonucleotide probes. These "TAMRA-probes" are instrumental in real-time quantitative polymerase chain reaction (qPCR), in situ hybridization, and enzyme activity assays. This technical guide provides a comprehensive exploration of the core mechanism of action of TAMRA-probes, with a focus on the underlying principles of Förster Resonance Energy Transfer (FRET), detailed experimental protocols, and quantitative performance data.
Core Mechanism of Action: Förster Resonance Energy Transfer (FRET)
The primary mechanism of action for the majority of TAMRA-probes relies on the photophysical phenomenon of Förster Resonance Energy Transfer (FRET). FRET is a non-radiative energy transfer process wherein an excited donor fluorophore transfers its energy to a proximal acceptor molecule without the emission of a photon.[1][2] In the context of a TAMRA-probe, a reporter fluorophore (the donor) and TAMRA (the acceptor/quencher) are covalently attached to the same oligonucleotide.
The efficiency of this energy transfer is exquisitely sensitive to the distance between the donor and acceptor, typically occurring over a range of 1-10 nanometers.[1] When the probe is in its intact, non-hybridized, or uncleaved state, the donor and TAMRA are held in close proximity, leading to efficient FRET. Consequently, upon excitation of the donor fluorophore, its energy is transferred to TAMRA, which then dissipates this energy primarily as heat, effectively quenching the donor's fluorescence.[2][3]
A critical event, such as hybridization to a target nucleic acid sequence or enzymatic cleavage of the probe, induces a conformational change that separates the donor and TAMRA. This increased distance dramatically reduces FRET efficiency, leading to a measurable increase in the donor's fluorescence emission. This "turn-on" fluorescent signal is directly proportional to the extent of the biological event being monitored.
It is important to note that TAMRA is itself a fluorescent molecule, which can contribute to background signal and complicate data analysis in multiplexed assays. This has led to the development of non-fluorescent "dark" quenchers, such as the Black Hole Quencher (BHQ) dyes, which dissipate the absorbed energy entirely as heat, resulting in a better signal-to-noise ratio.
Quantitative Data Summary
The performance of a TAMRA-probe is dictated by several key photophysical parameters. The selection of the donor fluorophore is critical, as its emission spectrum must overlap with the absorption spectrum of TAMRA for efficient FRET to occur.
| Donor Fluorophore | Excitation Max (nm) | Emission Max (nm) | Paired Quencher | Application | Reference |
| FAM (Fluorescein) | ~495 | ~520 | TAMRA | TaqMan qPCR, Molecular Beacons | |
| VIC | ~528 | ~548 | TAMRA | TaqMan qPCR | |
| TET | ~521 | ~536 | TAMRA | TaqMan qPCR, Molecular Beacons | |
| Cy3 | ~550 | ~570 | TAMRA | Nucleic Acid Hybridization |
FRET Efficiency and Signal-to-Noise Ratio:
The efficiency of FRET (E) is inversely proportional to the sixth power of the distance (r) between the donor and acceptor, as described by the Förster equation: E = 1 / (1 + (r/R₀)⁶), where R₀ is the Förster distance at which FRET efficiency is 50%. The Förster distance for the FAM-TAMRA pair is approximately 50 Å (5 nm).
Studies have shown that while TAMRA is an effective quencher, its inherent fluorescence can lead to a lower signal-to-noise ratio compared to dark quenchers like BHQ-1. For instance, the standard deviation of the threshold cycle (CT) value in qPCR can be 1.2 to 2.8-fold higher with TAMRA-quenched probes compared to BHQ1-quenched probes.
Key Applications and Experimental Protocols
TaqMan® Probes for Real-Time qPCR
TaqMan probes are hydrolysis probes that utilize the 5' to 3' exonuclease activity of DNA polymerase. The probe is designed to hybridize to a specific sequence within the amplicon.
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Reaction Setup:
-
Prepare a master mix containing:
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TaqMan® Universal PCR Master Mix (or equivalent) containing DNA polymerase, dNTPs, and reaction buffer.
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Forward Primer (final concentration: 300-900 nM).
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Reverse Primer (final concentration: 300-900 nM).
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TaqMan® TAMRA Probe (final concentration: 100-250 nM).
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Template DNA.
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Nuclease-free water to the final volume.
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-
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Thermal Cycling:
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Perform the reaction in a real-time PCR instrument with the following typical cycling conditions:
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UNG Activation (optional): 50°C for 2 minutes.
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Polymerase Activation: 95°C for 10 minutes.
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PCR Cycles (40-50 cycles):
-
Denaturation: 95°C for 15 seconds.
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Annealing/Extension: 60°C for 1 minute.
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Data Analysis:
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Monitor the fluorescence of the reporter dye in real-time.
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The cycle at which the fluorescence signal crosses a predetermined threshold is the threshold cycle (Ct).
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The Ct value is inversely proportional to the initial amount of target nucleic acid.
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Caption: Mechanism of a TaqMan probe with a TAMRA quencher.
Molecular Beacons
Molecular beacons are hairpin-shaped oligonucleotide probes with a central loop sequence complementary to the target nucleic acid. The stem of the hairpin brings the 5'-reporter and 3'-TAMRA quencher into close proximity, ensuring fluorescence quenching in the absence of the target. Hybridization of the loop to the target forces the stem to unwind, separating the reporter and quencher and generating a fluorescent signal.
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Probe Design:
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The loop sequence (15-30 nucleotides) should be complementary to the target.
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The stem sequence (5-7 nucleotides) should be self-complementary.
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The melting temperature (Tm) of the probe-target hybrid should be 7-10°C higher than the annealing temperature of the PCR.
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Reaction Setup:
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Prepare a reaction mixture containing:
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Molecular Beacon (final concentration: 100-500 nM).
-
Target nucleic acid.
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Appropriate hybridization buffer (e.g., containing MgCl₂).
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-
-
Hybridization and Detection:
-
Incubate the reaction at the optimal annealing temperature.
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Measure the fluorescence of the reporter dye using a fluorometer or real-time PCR instrument.
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An increase in fluorescence indicates the presence of the target sequence.
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Caption: Conformational change of a Molecular Beacon upon target binding.
Protease Activity Assays
TAMRA-probes are also valuable tools for measuring the activity of proteases. In this application, a peptide substrate containing the specific cleavage sequence for the protease of interest is dually labeled with a donor fluorophore and TAMRA.
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Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate (e.g., 1-10 µM) in a suitable buffer.
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Prepare a solution of the purified protease in an appropriate assay buffer.
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Assay Procedure:
-
In a microplate, add the assay buffer and the protease solution.
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Initiate the reaction by adding the FRET peptide substrate.
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Immediately measure the fluorescence of the donor fluorophore kinetically over time at a constant temperature (e.g., 37°C).
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-
Data Analysis:
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Plot the fluorescence intensity versus time.
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The initial rate of the reaction (the slope of the linear portion of the curve) is proportional to the protease activity.
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References
TAMRA Probe: A Comprehensive Technical Guide to Spectral Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a versatile and widely used fluorescent dye belonging to the rhodamine family. Renowned for its bright orange-red fluorescence and robust photostability, TAMRA has become an indispensable tool in a myriad of biological research and drug development applications. This technical guide provides an in-depth exploration of the core spectral properties of the TAMRA probe, detailed experimental protocols for its key applications, and an overview of its utility in studying complex biological processes.
Core Spectral and Photophysical Properties
TAMRA's utility as a fluorescent probe is defined by its characteristic spectral properties. It exhibits strong absorption in the green-yellow region of the visible spectrum and emits bright orange-red fluorescence. These properties can be influenced by environmental factors such as solvent polarity and pH.
Quantitative Spectral Data
The key spectral and photophysical parameters of TAMRA are summarized in the table below. It is important to note that the exact excitation and emission maxima can vary slightly depending on the local environment, conjugation to a biomolecule, and the specific isomer (5-TAMRA or 6-TAMRA).
| Property | Value | References |
| Excitation Maximum (λex) | 546 - 557 nm | [1] |
| Emission Maximum (λem) | 575 - 583 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 (in aqueous buffer) | [3] |
| Recommended Laser Line | 532 nm or 561 nm |
Note: Values can vary depending on the specific derivative and environmental conditions.
Chemical Structure
TAMRA is a derivative of rhodamine and is commonly available as a mixture of two isomers, 5-TAMRA and 6-TAMRA, which differ in the position of the carboxyl group on the bottom benzene ring. While the spectral properties of the two isomers are nearly identical, for certain applications, the use of a single, pure isomer may be preferred to ensure homogeneity and reproducibility. The general chemical structure of carboxytetramethylrhodamine is shown below.
Chemical Formula: C₂₅H₂₂N₂O₅ Molecular Weight: 430.45 g/mol
Key Applications and Experimental Protocols
TAMRA's versatility has led to its widespread adoption in numerous molecular and cellular biology techniques. Its amine-reactive derivatives, such as TAMRA-NHS ester, are commonly used for labeling proteins, peptides, and oligonucleotides.
Protein and Oligonucleotide Labeling
Protocol for Labeling Proteins with TAMRA-NHS Ester
This protocol provides a general procedure for labeling primary amines (e.g., lysine residues and the N-terminus) on proteins with TAMRA-NHS ester.
Materials:
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TAMRA-NHS ester
-
Protein of interest (2-10 mg/mL in an amine-free buffer, e.g., PBS)
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Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)
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Quenching buffer (1 M Tris-HCl, pH 8.0)
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Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
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Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
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Prepare Protein Solution: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.
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Prepare TAMRA-NHS Ester Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
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Labeling Reaction: While gently vortexing the protein solution, add the TAMRA-NHS ester stock solution to achieve a 10-20 fold molar excess of dye to protein.
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Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.
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Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 30 minutes at room temperature.
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Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
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Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~555 nm (for TAMRA).
Fluorescence Resonance Energy Transfer (FRET)
TAMRA is an excellent acceptor fluorophore for various donor dyes, most notably fluorescein (FAM) and its derivatives. FRET is a non-radiative energy transfer process that occurs when a donor and an acceptor fluorophore are in close proximity (typically 1-10 nm). The efficiency of FRET is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive "molecular ruler" for studying molecular interactions, conformational changes, and enzyme kinetics.[4]
Experimental Workflow for a FRET-based Protease Activity Assay
This workflow describes a common application of TAMRA in a FRET-based assay to measure protease activity.
Workflow for a FRET-based protease activity assay using a TAMRA acceptor.
Real-Time Quantitative PCR (qPCR)
In probe-based qPCR, such as TaqMan assays, TAMRA has historically been used as a quencher for a 5' reporter dye like FAM. The probe, which is complementary to the target DNA sequence, brings the reporter and quencher in close proximity, resulting in the quenching of the reporter's fluorescence. During the extension phase of PCR, the 5' to 3' exonuclease activity of the DNA polymerase degrades the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA.
Fluorescence Microscopy
TAMRA-conjugated antibodies and other biomolecules are widely used in various fluorescence microscopy techniques, including immunofluorescence (IF) and fluorescence in situ hybridization (FISH), to visualize the localization and dynamics of specific targets within cells and tissues.
Visualization of a Signaling Pathway: PKA Activity Biosensor
FRET-based biosensors are powerful tools for studying intracellular signaling pathways. A common example is the A-Kinase Activity Reporter (AKAR), which is a genetically encoded biosensor for Protein Kinase A (PKA) activity. In this biosensor, a PKA substrate peptide and a phospho-amino acid binding domain are flanked by a FRET donor (e.g., CFP) and an acceptor (e.g., YFP, for which TAMRA can be a non-genetically encoded analogue in in-vitro assays).
Signaling Pathway Leading to PKA Activation and Detection by a FRET Biosensor
Signaling cascade leading to PKA activation and its detection by a FRET biosensor.
Conclusion
The TAMRA probe remains a cornerstone of fluorescence-based biological research. Its well-characterized spectral properties, coupled with its versatility in labeling a wide range of biomolecules, ensure its continued relevance in both fundamental research and the development of novel diagnostics and therapeutics. This guide has provided a comprehensive overview of the core characteristics of TAMRA, detailed protocols for its application, and an example of its use in dissecting complex cellular signaling pathways, underscoring its enduring value to the scientific community.
References
The Dual Nature of TAMRA: A Technical Guide to a Veteran Fluorophore
For Immediate Release
[CITY, STATE] – In the intricate world of biomedical research and drug development, the selection of appropriate fluorescent probes is a critical determinant of experimental success. Among the myriad of available fluorophores, 5-Carboxytetramethylrhodamine (TAMRA) has long stood as a workhorse, valued for its bright orange-red fluorescence and robust performance in a variety of applications. This technical guide provides an in-depth analysis of the advantages and disadvantages of the TAMRA fluorophore, offering a comprehensive resource for researchers, scientists, and drug development professionals. The guide includes a detailed comparison with other common fluorophores, extensive experimental protocols, and visual representations of key biological and experimental workflows.
Core Principles of TAMRA: A Balance of Strengths and Weaknesses
TAMRA, a derivative of the rhodamine family of dyes, is a well-established fluorescent label used extensively for conjugating to proteins, peptides, and nucleic acids.[1] Its enduring popularity stems from a combination of favorable characteristics, though it is not without its limitations.
The Advantages of a Seasoned Performer
TAMRA's primary advantages lie in its bright fluorescence and notable photostability.[2] This resistance to fading under prolonged illumination makes it particularly well-suited for demanding applications such as time-lapse microscopy and in vivo tracking.[3] Its chemical structure is amenable to various modifications, allowing for the creation of reactive derivatives like N-hydroxysuccinimide (NHS) esters and maleimides, which facilitate straightforward covalent labeling of primary amines and thiols on biomolecules, respectively.[1]
Furthermore, TAMRA is a highly effective acceptor in Fluorescence Resonance Energy Transfer (FRET) studies, frequently paired with the donor fluorophore fluorescein (FAM).[1] The significant overlap between FAM's emission spectrum and TAMRA's excitation spectrum enables efficient energy transfer, making this pair a valuable tool for investigating molecular interactions, such as protein-protein binding and enzymatic activity.
Navigating the Limitations
Despite its strengths, researchers must be cognizant of TAMRA's inherent drawbacks. A key consideration is its pH sensitivity. The fluorescence quantum yield of TAMRA can diminish in alkaline environments (pH > 8.0) due to structural changes in the dye. This necessitates careful buffer selection and pH control during experiments to ensure signal consistency.
Another notable characteristic is its hydrophobicity, which can sometimes lead to solubility issues or aggregation when labeling peptides and proteins. While generally considered photostable, TAMRA can still undergo photobleaching under intense or prolonged light exposure. Additionally, in its role as a quencher in applications like TaqMan® probes for real-time quantitative PCR (qPCR), TAMRA's intrinsic fluorescence can contribute to background signal, a consideration for which dark quenchers may be a preferable alternative.
Quantitative Data Summary: A Comparative Analysis
To aid in the selection of the most appropriate fluorophore for a given application, the following tables summarize the key photophysical properties of TAMRA in comparison to two other widely used dyes in a similar spectral range: Cyanine3 (Cy3) and Alexa Fluor 555.
| Property | TAMRA | Cy3 | Alexa Fluor 555 | References |
| Excitation Maximum (nm) | ~555 | ~550 | ~555 | |
| Emission Maximum (nm) | ~580 | ~570 | ~565 | |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~90,000 | ~150,000 | >150,000 | |
| Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | ~0.15 (free), up to 0.4 (conjugated) | ~0.1 (in aqueous buffer) | |
| Photostability | Good to Robust | Low to Moderate | High | |
| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |
Mandatory Visualizations: Workflows and Pathways
To provide a clearer understanding of the experimental and biological processes involving TAMRA, the following diagrams have been generated using the DOT language.
Caption: Workflow for covalent labeling of proteins with TAMRA-NHS ester.
Caption: Ligand-induced GPCR internalization pathway.
Caption: Workflow for cell staining with a TAMRA-labeled antibody for flow cytometry.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing the TAMRA fluorophore.
Protein Labeling with TAMRA-NHS Ester
Objective: To covalently conjugate TAMRA to a protein of interest via primary amines.
Materials:
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Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)
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TAMRA-NHS ester
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Anhydrous dimethyl sulfoxide (DMSO)
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1 M Sodium Bicarbonate, pH 8.3-8.5
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Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
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Prepare Protein Solution: Dissolve the protein in 1 M Sodium Bicarbonate to a final concentration of 2-10 mg/mL.
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Prepare Dye Stock Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
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Labeling Reaction: While gently vortexing the protein solution, slowly add the dissolved TAMRA-NHS ester. A common starting point for the molar ratio of dye to protein is 10:1 to 20:1.
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Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
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Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS). The first colored fraction to elute will be the TAMRA-labeled protein.
Quantification of Labeling: The degree of labeling (DOL), or the average number of dye molecules per protein, can be determined spectrophotometrically.
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Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A₅₅₅).
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Calculate the protein concentration, correcting for the absorbance of TAMRA at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein Where CF is the correction factor (A₂₈₀ of free dye / A₅₅₅ of free dye; ~0.3 for TAMRA) and ε_protein is the molar extinction coefficient of the protein at 280 nm.
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Calculate the dye concentration: Dye Concentration (M) = A₅₅₅ / ε_TAMRA Where ε_TAMRA is the molar extinction coefficient of TAMRA at 555 nm (~90,000 M⁻¹cm⁻¹).
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Calculate the DOL: DOL = Dye Concentration / Protein Concentration
FRET-Based Protease Activity Assay
Objective: To measure the activity of a specific protease using a FRET-based peptide substrate.
Materials:
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FRET peptide substrate: A peptide containing the protease cleavage site, labeled with a donor (e.g., FAM) and an acceptor (TAMRA) fluorophore at opposite ends.
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Purified protease of interest.
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Assay buffer appropriate for the protease.
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96-well black microplate.
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Fluorescence plate reader.
Procedure:
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Prepare Reactions: In the wells of the microplate, prepare the reaction mixtures containing the assay buffer and the FRET peptide substrate at a final concentration typically in the low micromolar range.
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Initiate Reaction: Add the purified protease to the wells to initiate the enzymatic reaction. Include control wells without the protease.
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Monitor Fluorescence: Immediately begin monitoring the fluorescence of both the donor and acceptor fluorophores over time using the plate reader. Excite the donor fluorophore at its excitation maximum and measure the emission of both the donor and the acceptor.
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Data Analysis: Protease activity leads to the cleavage of the peptide substrate, separating the donor and acceptor and causing a decrease in FRET. This is observed as an increase in donor fluorescence and a decrease in acceptor fluorescence. The initial rate of the reaction can be determined from the change in the ratio of acceptor to donor fluorescence over time.
Ligand-Induced GPCR Internalization Assay using Flow Cytometry
Objective: To quantify the internalization of a G-protein coupled receptor (GPCR) upon binding of a TAMRA-labeled ligand.
Materials:
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Cells expressing the GPCR of interest.
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TAMRA-labeled ligand specific for the GPCR.
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Cell culture medium.
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Flow cytometry staining buffer (e.g., PBS with 1% BSA).
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Flow cytometer.
Procedure:
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Cell Preparation: Culture the cells to an appropriate density.
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Ligand Binding: Incubate the cells with the TAMRA-labeled ligand at a predetermined optimal concentration and for a specific time at 37°C to allow for binding and internalization. Include control cells incubated without the ligand.
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Wash: Wash the cells with ice-cold staining buffer to remove unbound ligand and stop further internalization.
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Data Acquisition: Resuspend the cells in staining buffer and analyze them on a flow cytometer. The fluorescence intensity of the TAMRA-labeled ligand within the cells is proportional to the extent of receptor internalization.
Conclusion
TAMRA remains a valuable and versatile fluorophore in the researcher's toolkit. Its bright signal, good photostability, and utility in FRET-based assays ensure its continued relevance. However, a thorough understanding of its limitations, particularly its pH sensitivity and hydrophobicity, is essential for designing robust and reproducible experiments. By carefully considering the quantitative properties of TAMRA in comparison to its alternatives and by employing optimized experimental protocols, scientists and drug development professionals can effectively harness the power of this veteran fluorophore to illuminate the complex processes of biology.
References
TAMRA as a Quencher in qPCR Probes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Carboxytetramethylrhodamine (TAMRA) as a quencher in quantitative real-time PCR (qPCR) probes. It delves into the core principles of its function, mechanism of action, and practical applications, with a focus on providing actionable data and protocols for laboratory professionals.
The Fundamental Role of TAMRA in Probe-Based qPCR
In probe-based qPCR, such as the widely used 5' nuclease assay (TaqMan®), sequence-specific oligonucleotide probes are utilized for the real-time detection and quantification of DNA amplification. These probes are dual-labeled, featuring a fluorescent reporter dye at the 5' end and a quencher dye at the 3' end. TAMRA has historically been a prominent choice for the quencher, frequently paired with reporter dyes like 6-carboxyfluorescein (FAM).
The core principle relies on the spatial proximity of the reporter and quencher dyes when the probe is intact and unhybridized in solution. In this state, the quencher molecule effectively suppresses the fluorescence of the reporter dye.
Mechanism of Quenching: Förster Resonance Energy Transfer (FRET)
TAMRA functions as a quencher primarily through a mechanism known as Förster Resonance Energy Transfer (FRET).[1][2] FRET is a distance-dependent interaction between two dye molecules in which excitation energy is transferred non-radiatively from a donor fluorophore (the reporter) to an acceptor molecule (the quencher).[3]
For FRET to occur efficiently, the emission spectrum of the donor (reporter dye) must overlap with the absorption spectrum of the acceptor (TAMRA).[4] When the reporter dye is excited by an external light source, instead of emitting fluorescence, it transfers its energy to the nearby TAMRA molecule. TAMRA then dissipates this energy, in its case, by emitting fluorescence at a longer wavelength.[5] This energy transfer prevents the reporter from fluorescing, effectively "quenching" its signal.
During the qPCR process, the probe binds to the target DNA sequence. As the DNA polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating the reporter dye from the quencher. This separation disrupts FRET, leading to an increase in the reporter's fluorescence. This increase in fluorescence is directly proportional to the amount of PCR product amplified and is monitored in real-time.
Data Presentation: Properties and Performance
Spectral Properties
The selection of a compatible reporter and quencher pair is critical for effective quenching. The emission spectrum of the reporter dye must significantly overlap with the absorption spectrum of the quencher.
| Dye Name | Abbreviation | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher(s) |
| 6-Carboxyfluorescein | FAM | ~494 | ~520 | TAMRA, BHQ-1 |
| Tetramethylrhodamine | TAMRA | ~555-565 | ~576-580 | BHQ-2 |
Note: Spectral properties can vary slightly depending on the conjugation and buffer conditions.
Performance Comparison: TAMRA vs. Dark Quenchers
While historically significant, TAMRA is a fluorescent quencher, meaning it emits its own fluorescence upon quenching the reporter dye. This intrinsic fluorescence can contribute to background noise, potentially lowering the signal-to-noise ratio and reducing the sensitivity of the assay. This has led to the development of non-fluorescent or "dark" quenchers, such as the Black Hole Quencher® (BHQ®) series, which dissipate the absorbed energy as heat rather than light.
| Feature | TAMRA | Dark Quenchers (e.g., BHQ-1) |
| Quenching Mechanism | FRET (primarily) | FRET and Static Quenching |
| Fluorescence | Yes | No (dissipates energy as heat) |
| Background Signal | Can be higher due to intrinsic fluorescence | Lower, leading to improved signal-to-noise ratio |
| Multiplexing Capability | Limited due to its own emission spectrum | Broader range, more suitable for multiplex assays |
| Intra-Assay Variability | Higher | 1.2 to 2.8-fold lower than TAMRA |
Experimental Protocols
Probe Design Guidelines for FAM-TAMRA Probes
Effective probe design is crucial for successful qPCR assays.
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Length: Probes are typically 18-30 bases long.
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Melting Temperature (Tm): The probe Tm should be 5-10°C higher than the primers' Tm.
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GC Content: Aim for a GC content between 30-80%.
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5' End: Avoid a 'G' at the 5' end, as it can quench the FAM reporter.
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Primer Proximity: The probe should be designed to bind in close proximity to either the forward or reverse primer, but not overlap with a primer binding site.
Step-by-Step qPCR Protocol using a FAM-TAMRA Probe
This protocol provides a general framework for a 20 µL qPCR reaction. Optimization of component concentrations and cycling conditions is recommended for specific assays.
1. Reaction Setup:
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Prepare a master mix to minimize pipetting errors. Calculate volumes for the required number of reactions, including a 10% overage.
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Assemble the reaction on ice.
| Component | 20 µL Reaction | Final Concentration |
| 2x qPCR Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.8 µL | 400 nM |
| Reverse Primer (10 µM) | 0.8 µL | 400 nM |
| FAM-TAMRA Probe (10 µM) | 0.4 µL | 200 nM |
| Template DNA | X µL | <250 ng |
| Nuclease-Free Water | Up to 20 µL | - |
2. Plate Setup:
-
Gently mix the master mix and dispense the appropriate volume into each well of a PCR plate.
-
Add the template DNA to the respective wells.
-
Seal the plate, centrifuge briefly to collect the contents at the bottom of the wells, and place it in the real-time PCR instrument.
3. Thermal Cycling Program:
| Step | Temperature | Time | Cycles |
| UNG Incubation (optional) | 50°C | 2 minutes | 1 |
| Initial Denaturation | 95°C | 2-10 minutes | 1 |
| Cycling | |||
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute |
Note: The initial denaturation time depends on the hot-start polymerase used. The annealing/extension temperature may require optimization.
4. Data Analysis:
-
Data analysis is instrument-specific. Refer to the manufacturer's guidelines for setting the baseline and threshold for Ct (cycle threshold) determination.
Applications in Research and Drug Development
TAMRA-quenched probes, despite the advent of dark quenchers, are still utilized in various applications:
-
Gene Expression Analysis: Quantifying changes in gene expression levels under different conditions.
-
Pathogen Detection: Detecting the presence and load of viral or bacterial DNA.
-
SNP Genotyping: Discriminating between different single nucleotide polymorphisms.
-
Drug Discovery: Screening for compounds that modulate gene expression.
Conclusion
TAMRA has been a foundational tool in the development of probe-based qPCR. While its inherent fluorescence presents limitations in terms of background signal and multiplexing capabilities compared to modern dark quenchers, a thorough understanding of its FRET-based mechanism and proper assay design can still yield reliable and accurate quantitative results. For singleplex assays where cost is a consideration, or when working with established and validated protocols, TAMRA remains a viable option for researchers and scientists in various fields.
References
A Technical Guide to Förster Resonance Energy Transfer (FRET) with FAM and TAMRA Dyes
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the core principles of Förster Resonance Energy Transfer (FRET) utilizing the common fluorophore pair, 6-Carboxyfluorescein (FAM) as the donor and 6-Carboxytetramethylrhodamine (TAMRA) as the acceptor. This document provides a detailed overview of the underlying mechanism, quantitative data for the dye pair, and practical experimental protocols, making it an essential resource for professionals in research and drug development.
The Core Principle of FRET
Förster Resonance Energy Transfer is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor fluorophore and an acceptor fluorophore.[1][2] Instead of the donor emitting a photon, the energy from its excited state is directly transferred to the acceptor through dipole-dipole interactions.[1][2][3] This process is highly dependent on the distance between the donor and acceptor, typically occurring over distances of 10 to 100 Ångstroms (1-10 nanometers).
Several key conditions must be met for FRET to occur efficiently:
-
Proximity: The donor and acceptor molecules must be in close spatial proximity. The efficiency of energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor.
-
Spectral Overlap: The emission spectrum of the donor fluorophore must overlap with the excitation spectrum of the acceptor fluorophore.
-
Dipole Orientation: The transition dipole moments of the donor and acceptor must be favorably aligned.
When these conditions are met, excitation of the donor at its specific excitation wavelength results in a decrease in the donor's fluorescence emission and an increase in the acceptor's fluorescence emission (sensitized emission). This phenomenon allows for the sensitive measurement of molecular interactions and conformational changes in various biological assays.
The FAM-TAMRA pair is a classic FRET duo. FAM, the donor, is excited, and if TAMRA, the acceptor, is in close proximity, energy is transferred, and TAMRA emits light at its characteristic longer wavelength. This transfer also results in the quenching of FAM's fluorescence.
Quantitative Data for FAM and TAMRA
The spectral properties of FAM and TAMRA are crucial for their application in FRET-based assays. The following tables summarize the key quantitative data for these dyes.
| Parameter | 5-FAM (Donor) | 5-TAMRA (Acceptor) |
| Excitation Maximum (λex) | ~493-495 nm | ~541-552 nm |
| Emission Maximum (λem) | ~517-520 nm | ~567-580 nm |
| Molar Extinction Coefficient (ε) | ~83,000 M⁻¹cm⁻¹ | ~84,000-95,000 M⁻¹cm⁻¹ |
| Quantum Yield (Φ) | ~0.92 | ~0.1 |
| Förster Distance (R₀) | \multicolumn{2}{c | }{49 - 56 Å} |
Note: Spectral properties can be influenced by factors such as pH, solvent, and conjugation to biomolecules.
Visualizing the FRET Mechanism and Applications
The Principle of FRET
The following diagram illustrates the fundamental process of Förster Resonance Energy Transfer between a FAM donor and a TAMRA acceptor.
Caption: FRET between FAM (donor) and TAMRA (acceptor).
Mechanism of a TaqMan® Probe
A prominent application of the FAM-TAMRA FRET pair is in TaqMan® probes for real-time quantitative PCR (qPCR). These probes are oligonucleotides with FAM covalently attached to the 5' end and TAMRA to the 3' end.
Caption: Mechanism of a FAM-TAMRA TaqMan® probe in qPCR.
In an intact probe, the proximity of TAMRA to FAM quenches the latter's fluorescence through FRET. During the annealing step of PCR, the probe hybridizes to its target sequence. As Taq polymerase extends the primer, its 5' to 3' exonuclease activity cleaves the probe, separating FAM from TAMRA. This separation disrupts FRET, leading to an increase in FAM's fluorescence, which is proportional to the amount of amplified DNA.
Experimental Protocols
TaqMan® Probe Design and qPCR Assay
This protocol outlines the general steps for designing and performing a qPCR assay using a FAM-TAMRA TaqMan® probe.
Probe and Primer Design Considerations:
-
The TaqMan® probe should have a melting temperature (Tm) that is 5-10°C higher than the primers.
-
The probe should not have a 'G' at the 5' end, as this can quench the FAM fluorescence.
-
Avoid runs of identical nucleotides, especially G's.
-
The amplicon length should ideally be between 50 and 150 base pairs.
-
The probe should be designed to anneal to the target sequence between the forward and reverse primer binding sites.
-
Empirical data suggests that probes with more cytosines (C) than guanines (G) generally perform better.
Experimental Workflow Diagram:
Caption: A typical experimental workflow for a TaqMan® qPCR assay.
Protocol:
-
Reagent Preparation:
-
Reconstitute lyophilized primers and the FAM-TAMRA probe in a suitable buffer (e.g., 1X TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 8.0) to create stock solutions. Store at -20°C in aliquots to minimize freeze-thaw cycles.
-
Prepare a master mix containing TaqMan Universal PCR Master Mix (which includes AmpliTaq Gold DNA Polymerase, dNTPs with dUTP, and optimized buffer components), forward primer, reverse primer, and the FAM-TAMRA probe. The optimal concentrations of primers and probe may need to be determined empirically, but typically range from 100-600 nM for primers and 50-300 nM for the probe.
-
Prepare your DNA or cDNA template samples.
-
-
Assay Setup:
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add the template DNA/cDNA to the respective wells.
-
Include no-template controls (NTCs) to check for contamination.
-
Seal the plate securely.
-
-
Real-Time PCR Cycling:
-
Program the real-time PCR instrument with the appropriate thermal cycling conditions. A typical protocol includes:
-
An initial UNG treatment step (if using a master mix with AmpErase UNG) to prevent carryover contamination.
-
An initial denaturation step (e.g., 95°C for 10 minutes) to activate the Taq polymerase.
-
40-45 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
-
Set the instrument to collect fluorescence data at the end of each annealing/extension step.
-
-
Data Analysis:
-
The real-time PCR software will generate an amplification plot, showing the fluorescence intensity versus the cycle number.
-
The cycle threshold (Ct) value is the cycle number at which the fluorescence signal crosses a certain threshold, indicating a detectable amount of PCR product.
-
The Ct value is inversely proportional to the initial amount of target nucleic acid in the sample.
-
FRET-Based Protease Activity Assay
This protocol provides a general framework for measuring protease activity using a peptide substrate labeled with FAM and TAMRA.
Principle: A peptide substrate containing the specific cleavage site for the protease of interest is labeled with FAM (donor) and TAMRA (acceptor). In the intact peptide, FRET occurs, and FAM's fluorescence is quenched. Upon cleavage by the protease, FAM and TAMRA are separated, disrupting FRET and leading to an increase in FAM's fluorescence.
Materials:
-
FRET Peptide Substrate: Labeled with a donor (e.g., 5-FAM) and an acceptor (TAMRA).
-
Protease: The purified enzyme of interest.
-
Assay Buffer: A buffer suitable for the specific protease's activity.
-
Fluorescence Plate Reader: Capable of excitation at ~490 nm and emission detection at ~520 nm.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the FRET peptide substrate (e.g., in DMSO) and dilute it to the desired final concentration in the assay buffer.
-
Prepare a stock solution of the protease in the assay buffer.
-
-
Assay Setup:
-
In a microplate, add the assay buffer to each well.
-
Add the FRET peptide substrate to each well.
-
To initiate the reaction, add the protease to the appropriate wells. Include control wells without the protease.
-
-
Measurement:
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the fluorescence intensity of FAM (excitation ~490 nm, emission ~520 nm) over time.
-
-
Data Analysis:
-
Plot the fluorescence intensity of FAM against time.
-
The rate of increase in fluorescence is proportional to the protease activity.
-
This guide provides a comprehensive technical overview of the principles and applications of FRET using FAM and TAMRA dyes. The provided data and protocols serve as a valuable starting point for researchers and scientists in designing and executing robust FRET-based experiments.
References
TAMRA Dye: A Technical Guide to Photostability and Brightness
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a prominent synthetic fluorophore from the rhodamine family, extensively utilized in biological and biomedical research for the fluorescent labeling of nucleic acids, proteins, and other biomolecules.[1] Its enduring popularity stems from a combination of robust photophysical properties, including notable brightness and photostability, and versatile conjugation chemistries.[1][2] This technical guide provides an in-depth analysis of TAMRA's photostability and brightness, presenting quantitative data, detailed experimental methodologies, and visual workflows to enable informed decisions in its application.
Core Photophysical Properties of TAMRA
The utility of a fluorophore is fundamentally determined by its brightness and its resistance to photobleaching. Brightness is a product of the molar extinction coefficient (a measure of light absorption) and the fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3][4] Photostability refers to the dye's ability to withstand repeated cycles of excitation and emission before undergoing irreversible chemical degradation.
TAMRA is recognized for its bright, orange-red fluorescence and good photostability, making it a reliable choice for a variety of applications, from fluorescence microscopy to real-time PCR. However, like all fluorophores, it is susceptible to photobleaching under prolonged or intense illumination.
Quantitative Data Summary
The following tables summarize key photophysical parameters for TAMRA and provide a comparison with other commonly used fluorescent dyes. It is crucial to note that these values can be influenced by environmental factors such as pH, solvent polarity, and the presence of oxidizing or reducing agents, and direct comparisons across different studies can be challenging due to varied experimental conditions.
Table 1: Photophysical Properties of TAMRA
| Parameter | Value | Notes |
| Excitation Maximum (λex) | ~555 nm | In a conjugated state. |
| Emission Maximum (λem) | ~580 nm | In a conjugated state. |
| Molar Extinction Coefficient (ε) | ~90,000 M⁻¹cm⁻¹ | For conjugated TAMRA. |
| Fluorescence Quantum Yield (Φ) | 0.1 - 0.5 | For conjugated TAMRA. |
| Fluorescence Lifetime (τ) | 1.9 - 2.7 ns | For DNA conjugate. |
| Photobleaching Quantum Yield (Φb) | 3.3 x 10⁻⁷ | A lower value indicates higher photostability. |
Table 2: Comparative Photophysical Data of TAMRA and Other Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Brightness (ε x Φ) |
| TAMRA (conjugated) | ~555 | ~580 | ~90,000 | 0.1 - 0.5 | 9,000 - 45,000 |
| Cy3 (conjugated) | ~550 | ~570 | 150,000 | up to 0.4 | up to 60,000 |
| Alexa Fluor 555 | ~555 | ~565 | 150,000 | 0.1 | 15,000 |
| ATTO 565 | 564 | 590 | 120,000 | 0.90 | 108,000 |
Data compiled from multiple sources. Brightness is calculated as the product of the molar extinction coefficient and the quantum yield. Higher values indicate greater brightness.
Experimental Protocols
Accurate characterization of a fluorophore's photostability and brightness relies on standardized experimental protocols. The following sections detail the methodologies for these key measurements.
Measurement of Fluorophore Photostability
The photostability of a fluorophore is typically quantified by its photobleaching half-life (t₁/₂) or photobleaching quantum yield (Φb). The following protocol outlines a common method for determining the photobleaching rate using time-lapse imaging.
Objective: To measure the rate of fluorescence decay of a fluorophore under continuous illumination.
Methodology:
-
Sample Preparation: Prepare the fluorophore-labeled sample in a relevant context, such as conjugated to a protein or nucleic acid, and mount it on a microscope slide.
-
Microscope Setup: Use a fluorescence microscope (e.g., confocal or widefield) equipped with a suitable laser line or filter set for exciting the fluorophore.
-
Image Acquisition: Acquire a time-lapse series of images of the sample under continuous illumination. The illumination intensity and time interval between images should be kept constant and chosen to adequately capture the fluorescence decay.
-
Data Analysis:
-
Define a region of interest (ROI) around the fluorescent signal.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The data can be fitted to an exponential decay function to determine the photobleaching half-life.
-
Measurement of Fluorescence Quantum Yield
The relative fluorescence quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield. The comparative method of Williams et al. is a widely used technique.
Objective: To determine the relative fluorescence quantum yield of a test fluorophore.
Methodology:
-
Standard Selection: Choose a standard fluorophore with a well-characterized quantum yield that absorbs and emits in a similar spectral range as the test sample.
-
Solution Preparation: Prepare a series of dilute solutions of both the test sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner-filter effects.
-
Absorbance Measurement: Record the UV-Vis absorbance spectra for all solutions.
-
Fluorescence Measurement: Record the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.
-
Data Analysis:
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the test sample and the standard.
-
The quantum yield of the test sample (Φ_x) can be calculated using the following equation: Φ_x = Φ_std * (m_x / m_std) * (n_x² / n_std²) where Φ_std is the quantum yield of the standard, m_x and m_std are the slopes of the plots for the test and standard samples, respectively, and n_x and n_std are the refractive indices of the respective solutions.
-
Factors Influencing TAMRA Photostability and Brightness
Several factors can influence the photophysical performance of TAMRA:
-
Environmental Conditions: The local chemical environment, including pH, solvent polarity, and the presence of metal ions, can affect both brightness and photostability. For instance, the coordination of Mn²⁺ has been shown to accelerate the photobleaching of TAMRA.
-
Conjugation: The brightness of TAMRA can be influenced by the molecule to which it is conjugated. For example, conjugation to an oligonucleotide can lead to an increase in fluorescence emission. The use of linkers, such as PEG spacers, can also impact fluorescence properties and reduce self-quenching.
-
Illumination Conditions: The intensity and wavelength of the excitation light significantly impact the rate of photobleaching. Higher excitation power leads to a faster loss of fluorescence.
Conclusion
TAMRA remains a versatile and reliable fluorescent dye for a wide array of applications in life sciences and drug development. Its good brightness and photostability provide a solid foundation for robust and reproducible experimental outcomes. While generally considered photostable, it is important for researchers to be aware of the factors that can influence its performance, particularly in demanding imaging applications that involve prolonged or high-intensity illumination. For experiments where maximizing the initial signal is the primary concern, other dyes such as some cyanine derivatives may offer higher brightness, though potentially at the cost of reduced photostability. Ultimately, the optimal choice of fluorophore requires a careful balance between the need for signal brightness and the demand for signal stability under the specific experimental conditions.
References
TAMRA in Fluorescence Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetramethylrhodamine (TAMRA) is a well-established synthetic fluorophore from the rhodamine family, widely employed in the life sciences for its bright orange-red fluorescence and robust photophysical properties. Its versatility in chemical conjugation has made it a staple for labeling a diverse array of biomolecules, including proteins, peptides, and nucleic acids. This guide provides a comprehensive technical overview of TAMRA, its properties, and its applications in fluorescence microscopy, complete with detailed experimental protocols and visual workflows to empower researchers in its effective use.
Core Properties and Chemical Structure
TAMRA is a xanthene dye characterized by a rigid four-ring structure with two dimethylamino groups. This structure is responsible for its high fluorescence quantum yield and photostability. It exists as two distinct isomers, 5-TAMRA and 6-TAMRA, which differ in the substitution position of the carboxyl group on the bottom benzene ring. While the spectral properties of the two isomers are nearly identical, the specific isomer can influence the efficiency of conjugation to certain biomolecules. For most applications, a mixture of the two isomers is used.
The carboxyl group can be modified to create amine-reactive derivatives, most commonly N-hydroxysuccinimide (NHS) esters, which readily form stable amide bonds with primary amines on proteins and amine-modified oligonucleotides.[1][2][3]
Quantitative Photophysical Data
The selection of a fluorophore is critically dependent on its photophysical characteristics. The table below summarizes the key quantitative properties of TAMRA, providing a basis for experimental design and comparison with other common fluorophores.
| Property | Value | References |
| Excitation Maximum (λex) | ~550 - 557 nm | [4][5] |
| Emission Maximum (λem) | ~575 - 583 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 92,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.3 - 0.5 | |
| Recommended Laser Line | 561 nm |
Comparative Analysis with Other Fluorophores
TAMRA is often compared with other fluorescent dyes in a similar spectral range, such as Alexa Fluor 546 and Cy3. The choice of fluorophore depends on the specific application, instrumentation, and experimental conditions. Alexa Fluor dyes are known for their exceptional photostability and brightness, while Cy dyes are also widely used.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Features |
| TAMRA | ~555 | ~580 | ~91,000 | ~0.3-0.5 | Good photostability, well-established, cost-effective. |
| Alexa Fluor 546 | ~556 | ~573 | ~104,000 | ~0.79 | Excellent photostability and brightness. |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.15 | Bright, but can be more susceptible to photobleaching than Alexa Fluors. |
Key Applications and Experimental Protocols
TAMRA's versatility makes it suitable for a wide range of fluorescence microscopy applications. Detailed protocols for some of the most common applications are provided below.
Protein and Antibody Labeling with TAMRA-NHS Ester
Covalent labeling of proteins and antibodies with TAMRA-NHS ester is a fundamental technique for a multitude of assays, including immunofluorescence and flow cytometry.
Experimental Protocol:
-
Protein Preparation:
-
Dissolve the protein (e.g., antibody) in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer (pH 8.3-8.5), to a concentration of 1-10 mg/mL. Buffers containing primary amines (e.g., Tris) must be avoided as they compete with the labeling reaction.
-
-
TAMRA-NHS Ester Solution Preparation:
-
Allow the vial of TAMRA-NHS ester to equilibrate to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of TAMRA-NHS ester in anhydrous dimethyl sulfoxide (DMSO). This solution should be prepared fresh immediately before use.
-
-
Labeling Reaction:
-
Add the TAMRA-NHS ester solution to the protein solution at a molar ratio of 5-10:1 (dye:protein). The optimal ratio may require empirical determination.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Purification:
-
Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) or through dialysis.
-
-
Storage:
-
Store the labeled conjugate at 4°C in the dark. For long-term storage, aliquots can be frozen at -20°C.
-
References
TAMRA Probes for Live-Cell Imaging: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a versatile and robust fluorescent dye from the rhodamine family, widely employed in life sciences for labeling proteins, peptides, and nucleic acids.[1][2] Its bright orange-red fluorescence, commendable photostability, and well-established conjugation chemistries make it a valuable tool for a variety of applications, including fluorescence microscopy, real-time PCR, and particularly, live-cell imaging.[1][3][4] This guide provides a comprehensive technical overview of TAMRA probes, their core properties, detailed experimental protocols for their application in live-cell imaging, and a discussion of their advantages and limitations to assist researchers in optimizing their experimental designs.
Core Properties of TAMRA
The utility of TAMRA in live-cell imaging is rooted in its favorable photophysical characteristics. It is compatible with standard fluorescence microscopy setups and is available in various reactive forms, such as N-hydroxysuccinimide (NHS) esters and maleimides, which allow for straightforward covalent labeling of biomolecules.
Quantitative Data Summary
For ease of comparison, the key quantitative properties of TAMRA are summarized below.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm |
Photostability and Comparison with Other Dyes
TAMRA is considered to have good photostability, making it suitable for time-lapse imaging. However, like all fluorophores, it is susceptible to photobleaching under intense or prolonged illumination. When compared to other common fluorescent dyes, TAMRA offers a balance of brightness, photostability, and a well-defined emission spectrum that minimizes spectral overlap in multicolor experiments.
| Dye | Key Advantages | Key Disadvantages |
| TAMRA | Cost-effective, well-established chemistry, good photostability. | pH sensitive, moderately photostable compared to newer dyes. |
| Alexa Fluor 555 | Very bright, highly photostable, pH insensitive. | Higher cost. |
| Cy3 | Widely used, good for FRET with green-emitting dyes. | Less photostable than Alexa Fluor dyes. |
| Fluorescein (FAM) | Bright green fluorescence, common FRET donor for TAMRA. | More prone to photobleaching than TAMRA, pH sensitive. |
Experimental Protocols
Detailed methodologies for common applications of TAMRA probes in live-cell imaging are provided below.
Labeling Proteins with TAMRA-NHS Ester
This protocol describes the covalent labeling of proteins with amine-reactive TAMRA-NHS ester.
Workflow for TAMRA-NHS Ester Protein Labeling
Materials:
-
Protein of interest
-
TAMRA-NHS ester
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer, pH 8.0-9.0)
-
Purification column (e.g., size-exclusion chromatography) or dialysis equipment
-
Spectrophotometer
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.
-
Prepare TAMRA-NHS Ester Solution: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the TAMRA-NHS ester solution to the protein solution. A 5- to 10-fold molar excess of dye to protein is a common starting point. Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using size-exclusion chromatography or dialysis.
-
Determine Degree of Labeling (DOL):
-
Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the absorbance maximum of TAMRA (~555 nm, Amax).
-
Calculate the protein concentration, correcting for the absorbance of TAMRA at 280 nm. The correction factor for TAMRA is approximately 0.3 (CF = A280 of dye / Amax of dye).
-
Protein Concentration (M) = [A280 - (Amax * CF)] / ε_protein
-
Dye Concentration (M) = Amax / ε_dye (ε_TAMRA ≈ 90,000 M⁻¹cm⁻¹)
-
DOL = Molar concentration of dye / Molar concentration of protein
-
-
Storage: Store the labeled protein at 4°C or -20°C, protected from light.
Delivery of TAMRA-Labeled Peptides into Live Cells
This protocol outlines a general procedure for introducing TAMRA-labeled peptides, including cell-penetrating peptides (CPPs), into live cells for imaging.
Workflow for TAMRA-Labeled Peptide Delivery
Materials:
-
Live cells
-
TAMRA-labeled peptide (e.g., CPP-conjugated)
-
Cell culture medium (phenol red-free medium is recommended for imaging)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope
Procedure:
-
Cell Culture: Seed cells on glass-bottom dishes or coverslips to the desired confluency.
-
Prepare TAMRA-Peptide Solution: Dilute the TAMRA-labeled peptide to the desired final concentration in cell culture medium or an appropriate buffer. The optimal concentration should be determined empirically but often ranges from 1-10 µM.
-
Incubation: Replace the cell culture medium with the peptide-containing medium and incubate the cells at 37°C for the desired time (e.g., 30 minutes to a few hours).
-
Washing (Optional): For some applications, it may be necessary to wash the cells with PBS or fresh medium to remove extracellular peptide and reduce background fluorescence.
-
Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with appropriate filters for TAMRA (e.g., excitation ~540-560 nm, emission ~570-620 nm). Maintain the cells at 37°C and 5% CO₂ during imaging.
FRET Imaging in Live Cells using a FAM-TAMRA Biosensor
This protocol describes the use of a genetically encoded or peptide-based biosensor with a FAM (donor) and TAMRA (acceptor) FRET pair to monitor intracellular processes.
Principle of FRET-Based Biosensor Activation
Materials:
-
Live cells expressing or loaded with the FAM-TAMRA biosensor
-
Live-cell imaging microscope with appropriate filter sets for FAM and TAMRA
-
Image analysis software
Procedure:
-
Sample Preparation: Prepare live cells containing the FAM-TAMRA FRET biosensor on a glass-bottom dish.
-
Microscope Setup:
-
Use a microscope equipped for live-cell imaging with environmental control (37°C, 5% CO₂).
-
Configure the microscope to acquire images in three channels:
-
Donor Channel: Excite with a FAM excitation filter (~490 nm) and detect with a FAM emission filter (~520 nm).
-
Acceptor Channel: Excite with a TAMRA excitation filter (~555 nm) and detect with a TAMRA emission filter (~580 nm).
-
FRET Channel: Excite with a FAM excitation filter (~490 nm) and detect with a TAMRA emission filter (~580 nm).
-
-
-
Image Acquisition:
-
Acquire images in all three channels sequentially.
-
It is crucial to also acquire images of cells expressing only the donor (FAM) and only the acceptor (TAMRA) to correct for spectral bleed-through.
-
-
Image Analysis:
-
Correct for background fluorescence.
-
Correct for spectral bleed-through of the donor emission into the FRET channel and the direct excitation of the acceptor by the donor excitation wavelength.
-
Calculate the FRET efficiency or a ratiometric FRET index (e.g., FRET/Donor ratio) on a pixel-by-pixel basis. An increase or decrease in this ratio indicates a change in the biosensor's conformation and thus the cellular process being monitored.
-
Applications in Signaling Pathway Analysis
TAMRA-based FRET biosensors are powerful tools for dissecting the spatiotemporal dynamics of signaling pathways in live cells.
EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Ligand binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. FRET microscopy can visualize these early events in real-time.
EGFR Dimerization and Downstream Signaling
Caspase Activation in Apoptosis
Caspases are a family of proteases that play a central role in apoptosis (programmed cell death). FRET-based biosensors containing a caspase cleavage site between the donor and acceptor fluorophores can be used to monitor caspase activation in real-time. Upon cleavage by an active caspase, the FRET signal is lost, leading to an increase in the donor fluorescence.
Caspase-3 Activation Pathway
Troubleshooting
Common issues encountered during live-cell imaging with TAMRA probes and potential solutions are outlined below.
Troubleshooting Common Issues in TAMRA Live-Cell Imaging
Conclusion
TAMRA remains a highly relevant and valuable fluorescent probe for live-cell imaging due to its bright signal, good photostability, and versatile conjugation chemistry. Its application in advanced techniques such as FRET provides researchers with powerful tools to investigate dynamic cellular processes and signaling pathways with high spatiotemporal resolution. By understanding the core properties of TAMRA and following optimized experimental protocols, researchers can effectively harness its capabilities for a wide range of live-cell imaging applications.
References
An In-depth Technical Guide to TAMRA Conjugation Chemistry for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of Tetramethylrhodamine (TAMRA) conjugation chemistry for labeling proteins and peptides. TAMRA, a bright and photostable orange-red fluorophore, is a versatile tool in biological research, enabling the visualization, tracking, and quantification of proteins in a wide array of assays.[1][2][3]
Core Principles of TAMRA Conjugation
TAMRA is a rhodamine-based dye known for its robust photophysical properties, making it suitable for various fluorescence-based applications, including microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) assays.[2][4] The dye is available with different reactive groups, allowing for covalent attachment to specific functional groups on proteins. The most common conjugation strategies target primary amines, thiols, or utilize bioorthogonal click chemistry.
Photophysical and Chemical Properties of TAMRA
The selection of a fluorescent dye is critical for the success of any labeling experiment. TAMRA offers a good balance of brightness, photostability, and chemical reactivity. Its fluorescence is, however, sensitive to pH, with optimal performance in neutral to slightly acidic conditions. Below is a summary of the key quantitative properties of TAMRA and a comparison with other common fluorophores.
| Property | TAMRA | Source(s) |
| Excitation Maximum (λex) | ~546 - 556 nm | |
| Emission Maximum (λem) | ~579 - 580 nm | |
| Molar Extinction Coefficient (ε) | ~84,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | ~0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm |
Table 1: Key photophysical properties of TAMRA.
| Property | TAMRA | Cy3 | Alexa Fluor 555 |
| Excitation Max (nm) | ~555 | ~550 | ~555 |
| Emission Max (nm) | ~580 | ~570 | ~565 |
| **Molar Extinction Coefficient (M⁻¹cm⁻¹) ** | ~90,000 | ~150,000 | ~150,000 |
| Quantum Yield | ~0.1-0.3 | ~0.15 | ~0.1 |
| Photostability | Moderate | Low to Moderate | High |
| pH Sensitivity | Sensitive to high pH | Less sensitive than TAMRA | Largely insensitive |
| Typical Degree of Labeling (DOL) | 2-4 | 2-5 | 2-5 |
Table 2: Quantitative comparison of TAMRA with other common fluorescent dyes.
Key TAMRA Conjugation Chemistries
The choice of conjugation chemistry depends on the available functional groups on the target protein and the desired site-specificity of labeling.
Amine-Reactive Labeling using NHS Esters
The most common method for labeling proteins with TAMRA involves the use of N-hydroxysuccinimide (NHS) esters. TAMRA-NHS esters react with primary amines, such as the ε-amino group of lysine residues and the N-terminus of the protein, to form stable amide bonds. This reaction is most efficient at a slightly alkaline pH of 8.0-9.0.
Thiol-Reactive Labeling using Maleimides
For proteins containing cysteine residues, TAMRA maleimide derivatives offer a thiol-specific labeling strategy. The maleimide group reacts with the sulfhydryl group of cysteine to form a stable thioether bond. This method is particularly useful for site-specific labeling, especially when lysine residues are abundant or located in the protein's active site.
Bioorthogonal Labeling using Click Chemistry
Click chemistry provides a highly specific and efficient method for labeling proteins. This approach involves the copper(I)-catalyzed cycloaddition of an azide and an alkyne. Proteins can be metabolically or enzymatically engineered to incorporate either an azide or an alkyne group, which can then be selectively reacted with a TAMRA derivative containing the corresponding functional group.
Experimental Protocols
The following sections provide detailed methodologies for the most common TAMRA labeling procedures.
Protocol 1: Protein Labeling with TAMRA-NHS Ester
This protocol describes the labeling of a protein with a TAMRA-NHS ester, targeting primary amines.
Materials:
-
Purified protein (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-7.5)
-
TAMRA-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
1 M Sodium Bicarbonate buffer (pH 8.3)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers like Tris or glycine. If necessary, perform a buffer exchange into a suitable labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) using dialysis or a desalting column. The recommended protein concentration is 1-10 mg/mL.
-
Dye Stock Solution Preparation: Immediately before use, dissolve the TAMRA-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
While gently vortexing the protein solution, slowly add the dissolved TAMRA-NHS ester.
-
The optimal molar ratio of dye to protein should be determined empirically for each protein, but a starting point of 10:1 to 20:1 is common.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove unreacted dye by passing the labeling reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with an appropriate buffer (e.g., PBS).
-
The first colored band to elute is the labeled protein.
-
Protocol 2: Determination of Degree of Labeling (DOL)
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of TAMRA (~555 nm, A_max).
-
Calculate Protein Concentration:
-
First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A₂₈₀ of free dye / A_max of free dye. For TAMRA, this is approximately 0.3.
-
The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate Dye Concentration:
-
The concentration of the dye is calculated using the following formula: Dye Concentration (M) = A_max / ε_dye where ε_dye is the molar extinction coefficient of TAMRA at its A_max (approximately 90,000 M⁻¹cm⁻¹).
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where TAMRA-labeled proteins are utilized.
A general workflow for labeling proteins with TAMRA-NHS ester.
Caspase-3 activity detection using a TAMRA-based FRET probe.
Visualization of the Ubiquitin-Proteasome Pathway using TAMRA-labeled Ubiquitin.
High-Throughput Screening workflow for kinase inhibitors using a TAMRA-labeled peptide substrate.
Troubleshooting Common Issues in TAMRA Labeling
Even with optimized protocols, challenges can arise during protein labeling. Here are some common issues and their solutions.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Labeling Efficiency | - Inactive dye (hydrolyzed NHS ester)- Presence of primary amines in the buffer- Low protein concentration- Incorrect pH | - Prepare fresh dye solution immediately before use.- Ensure the labeling buffer is free of amines (e.g., Tris, glycine).- Concentrate the protein to >2 mg/mL.- Verify the pH of the reaction buffer is between 8.0 and 9.0. |
| Protein Precipitation | - High degree of labeling increasing hydrophobicity- Unsuitable buffer conditions | - Reduce the molar ratio of dye to protein.- Add a small amount of organic co-solvent (e.g., DMSO, DMF) to the reaction.- Incorporate a PEG linker into the TAMRA dye to increase solubility. |
| High Background in Imaging | - Non-specific antibody binding- High antibody concentration- Insufficient blocking or washing | - Titrate primary and secondary antibody concentrations.- Optimize blocking buffer and incubation times.- Increase the number and duration of washing steps. |
| Peptide Aggregation | - Hydrophobicity of the TAMRA dye | - Incorporate a hydrophilic linker (e.g., PEG) between the peptide and the dye.- Add organic co-solvents or non-ionic detergents to the buffer. |
Table 3: Troubleshooting guide for common issues in TAMRA protein labeling.
Conclusion
TAMRA remains a valuable and widely used fluorescent dye for protein labeling due to its bright signal, good photostability, and versatile conjugation chemistry. By understanding the core principles of amine- and thiol-reactive labeling, as well as the emerging applications of click chemistry, researchers can effectively utilize TAMRA to study a wide range of biological processes. Careful optimization of labeling conditions, proper purification of conjugates, and accurate determination of the degree of labeling are crucial for obtaining reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in their protein labeling endeavors.
References
Methodological & Application
Application Notes and Protocols for TAMRA Probe-Based Real-Time PCR
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to understanding and implementing TAMRA (Tetramethylrhodamine) probe-based real-time Polymerase Chain Reaction (PCR) for the accurate and sensitive quantification of nucleic acids. These protocols are designed for professionals in research, and drug development.
Introduction to TAMRA Probes in Real-Time PCR
TAMRA probes are a cornerstone of probe-based qPCR, widely utilized in what is commonly known as TaqMan® chemistry.[1] These probes are dual-labeled oligonucleotides designed to hybridize to a specific target sequence within an amplified DNA segment.[2] A fluorescent reporter dye is attached to the 5' end of the probe, while a quencher dye, in this case, TAMRA, is attached to the 3' end.[1][2] This dual-labeling is fundamental to the detection mechanism.
The core principle relies on Förster Resonance Energy Transfer (FRET), where the close proximity of the reporter and quencher dyes on an intact probe results in the suppression of the reporter's fluorescence.[1] During the PCR extension step, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe that has annealed to the target sequence. This cleavage separates the reporter dye from the TAMRA quencher, leading to an increase in fluorescence. This fluorescent signal is directly proportional to the amount of PCR product generated and is monitored in real-time to quantify the initial amount of target nucleic acid.
TAMRA probes are a well-established technology, valued for their reliability in various applications, including quantitative PCR (qPCR), gene expression analysis, mutation detection, and copy number variation (CNV) analysis. While newer quencher technologies exist, TAMRA probes are still widely used, particularly for maintaining consistency in ongoing research projects that have historically used this chemistry.
Mechanism of TAMRA Probe-Based Detection
The signaling pathway of a TAMRA probe-based real-time PCR assay is initiated by the specific hybridization of the probe to its target DNA sequence. The subsequent steps are detailed below and illustrated in the accompanying diagram.
References
Application Notes: TAMRA Probes for Fluorescence In-Situ Hybridization (FISH)
References
- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 2. What is fluorescence in situ hybridisation? [ogt.com]
- 3. Fluorescence In Situ Hybridization (FISH) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Fluorescent in situ hybridisation (FISH) — Knowledge Hub [genomicseducation.hee.nhs.uk]
Application Note: A Detailed Protocol for Labeling Antibodies with TAMRA Dye
Audience: Researchers, scientists, and drug development professionals.
Introduction: Direct fluorescent labeling of antibodies offers a powerful tool for a variety of biological assays, including immunocytochemistry, flow cytometry, and fluorescence microscopy.[1] This method circumvents the need for secondary antibodies, thereby minimizing background noise and enhancing signal sensitivity.[1][2] Tetramethylrhodamine (TAMRA) is a bright and photostable rhodamine-derived fluorophore, with excitation and emission maxima at approximately 555 nm and 580 nm, respectively.[1][3] This makes it compatible with the orange-red channel of most fluorescence detection instruments.
The most prevalent method for conjugating TAMRA to an antibody utilizes an N-hydroxysuccinimide (NHS) ester derivative of TAMRA (TAMRA-SE). This moiety readily reacts with primary amine groups on the antibody, such as the ε-amino group of lysine residues and the N-terminal amine, to form stable amide bonds. The reaction is most efficient under slightly alkaline conditions (pH 8.0-8.5), where the primary amines are deprotonated and more nucleophilic. This document provides a comprehensive, step-by-step protocol for the successful conjugation of TAMRA to antibodies.
Experimental Workflow
Caption: Workflow for TAMRA labeling of antibodies.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Value | Notes |
| Antibody Concentration | 2-10 mg/mL | Concentrations below 2 mg/mL may decrease reaction efficiency. |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3-8.5 | Must be free of primary amines (e.g., Tris, glycine). |
| TAMRA-SE Stock Solution | 10 mg/mL in anhydrous DMSO | Prepare fresh before use. |
| Incubation Time | 1-2 hours | At room temperature, protected from light. |
| Incubation Temperature | Room Temperature or 4°C | Overnight incubation at 4°C is also possible. |
Table 2: Recommended Molar Ratios of Dye to Antibody
| Antibody Concentration | Recommended Molar Ratio (Dye:Protein) |
| 2-3 mg/mL | 15:1 to 20:1 |
| 4-10 mg/mL | 8:1 to 10:1 |
| General Range | 5:1 to 20:1 |
Note: The optimal molar ratio may need to be determined empirically for each specific antibody and application.
Detailed Experimental Protocol
Materials:
-
Antibody to be labeled (in an amine-free buffer)
-
TAMRA-SE (e.g., 5(6)-carboxytetramethylrhodamine, succinimidyl ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25 or G-100)
-
Phosphate Buffered Saline (PBS) for column equilibration and elution
Procedure:
1. Antibody Preparation
-
If the antibody is in a buffer containing primary amines like Tris or glycine, it must be exchanged into an amine-free buffer such as 0.1 M sodium bicarbonate buffer (pH 8.3). This can be achieved by dialysis or using a desalting column.
-
Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer.
2. TAMRA-SE Stock Solution Preparation
-
Allow the vial of TAMRA-SE to warm to room temperature before opening.
-
Prepare a 10 mg/mL stock solution of TAMRA-SE in anhydrous DMSO. This solution should be prepared immediately before use.
3. Conjugation Reaction
-
Add the appropriate volume of 0.1 M sodium bicarbonate buffer to the antibody solution to ensure the pH is between 8.3 and 8.5.
-
Calculate the required volume of the TAMRA-SE stock solution based on the desired molar ratio (see Table 2).
-
While gently vortexing, add the TAMRA-SE solution dropwise to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
4. Purification of the Labeled Antibody
-
Prepare a size-exclusion chromatography column (e.g., Sephadex G-25 or G-100) according to the manufacturer's instructions. Equilibrate the column with PBS.
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the protein with PBS. The first colored band to elute is the TAMRA-labeled antibody. The free, unreacted TAMRA dye will elute later as a separate colored band.
-
Collect the fractions containing the labeled antibody.
5. Determination of the Degree of Labeling (DOL)
-
The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance of TAMRA (~555 nm, Amax).
-
The protein concentration can be calculated using the following formula:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein
-
Where CF is the correction factor for the dye's absorbance at 280 nm (for TAMRA, CF is approximately 0.3) and εprotein is the molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).
-
-
-
The dye concentration can be calculated using the Beer-Lambert law:
-
Dye Concentration (M) = Amax / εdye
-
Where εdye is the molar extinction coefficient of TAMRA at its Amax (~90,000 M⁻¹cm⁻¹).
-
-
-
The DOL is the ratio of the dye concentration to the protein concentration:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
-
An optimal DOL is typically between 2 and 4 for most applications.
Storage of Labeled Antibody: For long-term storage, it is recommended to add a stabilizing protein like BSA (5-10 mg/mL) and a bacteriostatic agent such as sodium azide (0.01-0.03%). The conjugate solution should be stored at 4°C, protected from light. For storage at -20°C, glycerol can be added to a final concentration of 50%.
Signaling Pathway (Reaction Mechanism)
Caption: Reaction of TAMRA-NHS ester with a primary amine on an antibody.
References
Application Notes and Protocols for TAMRA Probe Concentration in qPCR Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative real-time PCR (qPCR) is a cornerstone technique in molecular biology for the precise quantification of nucleic acids. The specificity and sensitivity of qPCR assays using hydrolysis probes, such as those labeled with a TAMRA (Tetramethylrhodamine) quencher, are critically dependent on the optimal concentration of all reaction components. This document provides detailed application notes and protocols for the optimization of TAMRA probe concentration to ensure robust and reliable qPCR data.
A TAMRA probe is a dual-labeled hydrolysis probe used in qPCR. It consists of an oligonucleotide complementary to the target sequence, a reporter fluorophore at the 5' end (e.g., FAM), and a TAMRA quencher dye at the 3' end. When the probe is intact, the quencher suppresses the reporter's fluorescence. During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to a measurable increase in fluorescence. The intensity of this fluorescence is directly proportional to the amount of PCR product.
Optimizing the TAMRA probe concentration is a critical step in assay development. An insufficient concentration can lead to a weak fluorescent signal and reduced sensitivity, while an excessive concentration can result in high background fluorescence and potential inhibition of the PCR reaction. This can negatively impact the quantification cycle (Cq) values and overall assay efficiency.
Data Presentation
Effective optimization of TAMRA probe concentration requires a systematic evaluation of its impact on key qPCR parameters. The following tables summarize the expected outcomes of a typical probe concentration optimization experiment.
Table 1: Effect of TAMRA Probe Concentration on Cq Value and Fluorescence Intensity
| Probe Concentration (nM) | Average Cq Value | Standard Deviation of Cq | Average End-Point Fluorescence (RFU) |
| 50 | 24.8 | 0.45 | 1500 |
| 100 | 24.2 | 0.25 | 3000 |
| 150 | 23.9 | 0.15 | 4500 |
| 200 | 23.8 | 0.18 | 4800 |
| 250 | 23.9 | 0.20 | 5000 |
| 300 | 24.1 | 0.30 | 5100 |
Note: The optimal concentration in this example is between 150-250 nM, as it provides the lowest Cq value with high fluorescence and good reproducibility (low standard deviation). Data is hypothetical and for illustrative purposes.
Table 2: Relationship Between TAMRA Probe Concentration and End-Point Fluorescence
A study has demonstrated a linear relationship between the concentration of a TaqMan probe and the end-point fluorescence intensity.[1] This allows for the fine-tuning of signal strength, which can be particularly useful in multiplex assays.
| Probe Concentration (nM) | Relative End-Point Fluorescence (%) |
| 50 | 25 |
| 100 | 50 |
| 150 | 75 |
| 200 | 100 |
Data adapted from a study on TaqMan probe concentration and fluorescence intensity. The results indicate a strong proportional relationship.[1]
Experimental Protocols
This section provides a detailed protocol for the optimization of TAMRA probe concentration for a new qPCR assay. This protocol assumes that the primer concentrations have already been optimized.
Protocol 1: TAMRA Probe Concentration Optimization
Objective: To determine the optimal concentration of a TAMRA-quenched probe that results in the lowest Cq value, highest fluorescence signal, and minimal background noise.
Materials:
-
qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Optimized forward and reverse primers (working stocks)
-
TAMRA probe (stock solution, e.g., 10 µM)
-
Template DNA/cDNA (at a concentration that will yield a Cq value between 20 and 30)
-
Nuclease-free water
-
qPCR plate and seals
-
Real-time PCR instrument
Procedure:
-
Prepare a Probe Dilution Series: Prepare a series of dilutions of the TAMRA probe stock solution to achieve final concentrations of 50, 100, 150, 200, 250, and 300 nM in the final qPCR reaction volume.
-
Set Up qPCR Reactions: For each probe concentration, prepare a master mix containing the qPCR master mix, optimized primers, and the corresponding probe dilution. It is recommended to prepare enough master mix for triplicate reactions plus an extra reaction to account for pipetting errors.
Example Reaction Setup (for a 20 µL reaction):
| Component | Volume (µL) for 1 Reaction | Final Concentration |
| 2x qPCR Master Mix | 10 | 1x |
| Forward Primer (10 µM) | 0.4 | 200 nM |
| Reverse Primer (10 µM) | 0.4 | 200 nM |
| TAMRA Probe (variable) | variable | 50-300 nM |
| Template DNA/cDNA | 2 | As required |
| Nuclease-free Water | Up to 20 | - |
-
Aliquot Master Mix and Add Template: Aliquot the master mix for each probe concentration into triplicate wells of a qPCR plate. Add the template DNA/cDNA to each well.
-
Include Controls:
-
No-Template Control (NTC): For each probe concentration, include a set of triplicate reactions containing nuclease-free water instead of the template. This will help to identify any potential contamination or primer-dimer formation.
-
No-Probe Control: A control reaction with optimized primers and template but without the probe can be included to confirm that the fluorescence signal is probe-specific.
-
-
Perform qPCR: Seal the plate and run the qPCR experiment on a real-time PCR instrument using the appropriate thermal cycling conditions for your assay.
-
Data Analysis:
-
Analyze the amplification plots and Cq values for each probe concentration.
-
Evaluate the end-point fluorescence intensity.
-
Check the NTC wells for any amplification.
-
The optimal probe concentration is the one that provides the lowest Cq value with the highest fluorescence signal and no amplification in the NTC wells.
-
Mandatory Visualization
Signaling Pathway Example: MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making it a key target for drug development. qPCR using TAMRA probes is frequently employed to analyze the gene expression of components within this pathway.
References
Application Notes and Protocols for TAMRA-Labeled Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a versatile and widely used rhodamine-based fluorophore for labeling peptides and other biomolecules.[1][2] Its bright orange-red fluorescence, good photostability, and well-established conjugation chemistries make it an invaluable tool for a multitude of research applications.[1][3] TAMRA-labeled peptides are instrumental in studying biomolecular interactions, enzyme activity, cellular uptake, and subcellular localization.[1] They are frequently employed in techniques such as fluorescence resonance energy transfer (FRET), flow cytometry, and live-cell imaging.
This guide provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of TAMRA-labeled peptides, catering to both novice and experienced researchers in peptide chemistry and drug development.
Physicochemical Properties of TAMRA
TAMRA is characterized by its excitation and emission maxima in the orange-red region of the visible spectrum, making it compatible with standard red-channel fluorescence detection systems. It is commercially available as single isomers (5-TAMRA and 6-TAMRA) or as a mixture of both. While the spectral properties are nearly identical, single isomers are often preferred for labeling peptides to ensure product homogeneity and improve chromatographic resolution during purification. 5-TAMRA is most commonly used for peptide and protein labeling, whereas 6-TAMRA is often used for labeling nucleotides.
Table 1: Spectral and Physical Properties of 5-TAMRA
| Property | Value | Reference |
| Excitation Maximum (λex) | ~553-555 nm | |
| Emission Maximum (λem) | ~575-580 nm | |
| Molar Extinction Coefficient | ~90,000 M⁻¹cm⁻¹ | |
| Common Reactive Forms | N-hydroxysuccinimide (NHS) ester, Carboxylic acid | |
| Recommended Isomer for Peptides | 5-TAMRA |
Part 1: Synthesis of TAMRA-Labeled Peptides
There are two primary strategies for synthesizing TAMRA-labeled peptides: on-resin labeling during Solid-Phase Peptide Synthesis (SPPS) and solution-phase labeling after the peptide has been synthesized and cleaved from the resin.
On-Resin Labeling Strategy
On-resin labeling is an efficient method that simplifies the purification process, as the excess dye and coupling reagents can be washed away before the peptide is cleaved from the solid support. This strategy is ideal for labeling the N-terminus of a peptide or a specific lysine side chain that has been selectively deprotected.
Caption: Workflow for on-resin N-terminal TAMRA labeling of a peptide.
This protocol assumes the peptide has been fully assembled on a Rink Amide resin using standard Fmoc-SPPS, and the final N-terminal Fmoc group has been removed.
Materials:
-
Peptide-resin with a free N-terminal amine.
-
5-TAMRA (carboxylic acid).
-
HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
-
N,N-Diisopropylethylamine (DIPEA).
-
Anhydrous N,N-Dimethylformamide (DMF).
-
Dichloromethane (DCM).
-
Cleavage Cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O).
-
Cold diethyl ether.
Procedure:
-
Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DMF for 20-30 minutes.
-
Coupling Reagent Preparation: In a separate tube, dissolve 5-TAMRA (2 eq.), HCTU (2 eq.), and DIPEA (4 eq.) in DMF.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the TAMRA-coupling reagent solution to the resin.
-
Incubation: Agitate the reaction mixture at room temperature for 2-5 hours, protected from light. The reaction progress can be monitored using a Kaiser test to check for free amines.
-
Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction solution. Wash the resin thoroughly with DMF (3x), followed by DCM (3x), and then dry the resin under vacuum.
-
Cleavage: Add the cleavage cocktail to the dried resin and incubate for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation: Filter the cleavage mixture to separate the resin. Precipitate the cleaved peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the peptide pellet under vacuum to remove residual ether. The crude TAMRA-labeled peptide is now ready for purification.
Solution-Phase (Post-Synthesis) Labeling Strategy
This method involves reacting a purified, cleaved peptide with a reactive TAMRA derivative, typically a TAMRA-NHS ester, in solution. This approach is useful when on-resin labeling is not feasible or when labeling a purified peptide is preferred.
Caption: Workflow for solution-phase labeling of a peptide with TAMRA-NHS ester.
Materials:
-
Lyophilized, purified peptide with at least one primary amine (N-terminus or Lysine side chain).
-
5-TAMRA, SE (Succinimidyl Ester).
-
Anhydrous Dimethyl sulfoxide (DMSO) or DMF.
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0).
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 5% hydroxylamine).
Procedure:
-
Peptide Preparation: Dissolve the purified peptide in the labeling buffer to a concentration of 1-10 mg/mL. If solubility is an issue, a small amount of organic solvent like DMSO can be added.
-
Dye Preparation: Just before use, dissolve the 5-TAMRA NHS ester in a minimal amount of anhydrous DMSO or DMF.
-
Labeling Reaction: Add the TAMRA-NHS ester solution to the peptide solution. A 2 to 10-fold molar excess of the dye over the peptide is typically recommended.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching: Stop the reaction by adding the quenching solution to consume any unreacted NHS ester. Incubate for an additional 30 minutes.
-
Purification: The reaction mixture is now ready for purification by RP-HPLC to separate the TAMRA-labeled peptide from unlabeled peptide and free dye.
Table 2: Comparison of Labeling Strategies
| Feature | On-Resin Labeling | Solution-Phase Labeling |
| Timing | During SPPS, before cleavage | After peptide cleavage and purification |
| TAMRA Reagent | Carboxylic Acid (+ coupling agent) | NHS Ester |
| Purification | Simpler; excess reagents washed from resin | More complex; requires separation of labeled peptide, unlabeled peptide, and free dye |
| Efficiency | Can be very high; driven to completion | Dependent on solution conditions; may result in a mix of products |
| Site-Specificity | Excellent for N-terminus or orthogonally protected side chains | Good for N-terminus; can result in multiple labels if several Lys residues are present |
Part 2: Purification and Analysis
Regardless of the synthesis strategy, purification and characterization are critical steps to ensure the final product is of high purity and correct identity for subsequent applications.
Purification by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purifying fluorescently labeled peptides. The hydrophobic nature of the TAMRA dye often increases the retention time of the labeled peptide compared to its unlabeled counterpart.
System & Reagents:
-
Column: Preparative C18 stationary phase (e.g., 10 µm particle size).
-
Mobile Phase A: 0.1% TFA in H₂O.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Detector: UV-Vis detector monitoring at 220 nm (peptide backbone) and ~555 nm (TAMRA dye).
Procedure:
-
Sample Preparation: Dissolve the crude, dried peptide in a minimal volume of a solution containing a low percentage of Mobile Phase B (e.g., 5-10% ACN in water) or DMSO if necessary. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with starting conditions (e.g., 95% A/5% B) for several column volumes.
-
Injection & Elution: Inject the sample onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% B over 30-60 minutes).
-
Fraction Collection: Collect fractions corresponding to the major peak that absorbs at both 220 nm and 555 nm.
-
Lyophilization: Combine the pure fractions, freeze, and lyophilize to obtain the purified TAMRA-labeled peptide as a fluffy powder.
Quality Control and Characterization
Confirming the identity and purity of the final product is essential.
Use an analytical C18 column and a fast gradient to assess the purity of the lyophilized product. A pure peptide should yield a single, sharp, and symmetrical peak absorbing at both detection wavelengths. Purity of >95% is generally required for most biological applications.
Mass spectrometry (MS) is used to confirm that the correct molecular weight has been achieved, verifying the successful conjugation of the TAMRA dye to the peptide.
Table 3: Mass Spectrometry for TAMRA-Peptide Analysis
| Technique | Description | Sample Preparation | Expected Result |
| ESI-MS | Electrospray Ionization; ideal for routine analysis. | Dilute the purified peptide in 50% ACN / 0.1% Formic Acid to ~1-10 pmol/µL. | The observed mass should match the theoretical calculated mass of the TAMRA-peptide conjugate. |
| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization; good for higher mass peptides. | Co-crystallize the peptide with a suitable matrix (e.g., sinapinic acid) on a target plate. | The observed mass should be within a small tolerance (<0.5 Da) of the calculated mass. |
Part 3: Troubleshooting and Considerations
-
Solubility and Aggregation: TAMRA is hydrophobic and can significantly decrease the solubility of the parent peptide, leading to aggregation. To mitigate this, it is recommended to dissolve the final product in a minimal amount of DMSO or DMF before adding aqueous buffer. Including a hydrophilic linker like PEG between the peptide and the dye can also improve solubility.
-
Fluorescence Quenching: Over-labeling a peptide with multiple TAMRA molecules can lead to self-quenching, reducing the fluorescence signal. Aim for a degree of labeling (DOL) of 1.
-
pH Sensitivity: TAMRA's fluorescence can be pH-dependent, performing optimally in neutral to slightly acidic conditions. Ensure the pH of your experimental buffer is compatible.
-
Storage: Store lyophilized TAMRA-labeled peptides at -20°C or -80°C, protected from light. Solutions in DMSO can be stored at -20°C. Avoid repeated freeze-thaw cycles.
References
Application Note: High-Precision Mutation Detection Using TAMRA Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The detection of somatic mutations, such as single nucleotide polymorphisms (SNPs) and insertions/deletions, is crucial for advancing research in oncology, genetic diseases, and pharmacology. These genetic alterations serve as important biomarkers for disease diagnosis, prognosis, and the development of targeted therapies. Hydrolysis probes, particularly those utilizing a 5' reporter dye and a 3' quencher, are fundamental tools for real-time quantitative PCR (qPCR) and digital PCR (dPCR) based mutation detection assays.[1][2]
Among the earliest and most established quenchers is Tetramethylrhodamine (TAMRA). TAMRA-based probes are dual-labeled oligonucleotides that enable sensitive and specific quantification of target DNA sequences.[1] They are widely employed in various applications, including gene expression analysis, copy number variation (CNV) analysis, and importantly, the differentiation of wild-type and mutant alleles.[1] This document provides a detailed overview of the principles, applications, and protocols for using TAMRA probes in mutation detection assays.
Principle of the 5' Nuclease Assay with TAMRA Probes
TAMRA probes operate based on the 5' nuclease activity of Taq DNA polymerase in a mechanism known as a hydrolysis probe assay (commercially known as TaqMan® assay).[2] The probe is an oligonucleotide designed to bind to a specific target sequence between the forward and reverse PCR primers. It is labeled with a fluorescent reporter dye (e.g., FAM, VIC, TET) at its 5' end and the TAMRA quencher dye at its 3' end.
During the initial stages of PCR, the reporter's fluorescence is absorbed by the nearby TAMRA quencher through Förster Resonance Energy Transfer (FRET), minimizing the fluorescent signal. When the Taq polymerase extends a primer and encounters the bound probe, its 5' to 3' exonuclease activity cleaves the probe. This cleavage separates the reporter dye from the TAMRA quencher, disrupting FRET and causing the reporter to fluoresce. The resulting increase in fluorescence is directly proportional to the amount of amplified PCR product and is monitored in real-time to quantify the target sequence.
Caption: Mechanism of the 5' Nuclease Assay using a TAMRA probe.
Applications in Mutation Detection
TAMRA probes are versatile and have been successfully used in a range of mutation detection assays.
-
SNP Genotyping: Allele-specific PCR (AS-PCR) is a common method for SNP detection. In this approach, primers are designed to be specific for either the wild-type or mutant allele. When combined with a TAMRA probe targeting the same region, highly specific detection of each allele can be achieved.
-
Cancer Mutation Detection: Assays powered by Competitive Allele-Specific TaqMan® PCR (castPCR™) technology can detect rare mutations in a high background of wild-type genomic DNA. These assays often use a locus-specific TAMRA probe along with allele-specific primers and a blocker oligonucleotide that suppresses the amplification of the non-target allele, thereby increasing sensitivity.
-
Liquid Biopsy Analysis: The high sensitivity of probe-based dPCR makes it ideal for detecting rare mutations in circulating tumor DNA (ctDNA) from plasma samples, enabling early cancer detection and monitoring.
-
Copy Number Variation (CNV) Analysis: TAMRA probes can be used in qPCR assays to determine the copy number of a specific gene, which can be relevant in various genetic disorders and cancers.
Quantitative Performance and Considerations
While TAMRA is a well-established quencher, it is also fluorescent, which can contribute to background signal and potentially lower the signal-to-noise ratio compared to non-fluorescent "dark" quenchers like Black Hole Quenchers (BHQ™).
Caption: Energy dissipation by TAMRA versus a dark quencher.
Table 1: Comparison of Quencher Technologies
| Feature | TAMRA Quencher | Dark Quenchers (e.g., BHQ-1) |
| Fluorescence | Emits its own fluorescence, which can increase background. | Non-fluorescent; dissipates energy as heat. |
| Signal-to-Noise Ratio | Generally lower due to background fluorescence. | Higher, leading to potentially increased sensitivity. |
| Intra-Assay Variability | Can be higher. Studies show 1.2 to 2.8-fold higher variability compared to BHQ-1. | Lower, providing more consistent results. |
| Multiplexing | Suitable for up to 3 targets (triplex). | Broader quenching range allows for more extensive multiplexing. |
| Recommended Reporter Dyes | Effective for fluorophores with emission maxima < 560 nm (e.g., FAM, TET, VIC). | Broad absorption spectra compatible with a wider range of reporter dyes. |
Table 2: Assay Sensitivity for Mutation Detection
| Assay Technology | Typical Limit of Detection (LOD) | Reference |
| Allele-Specific qPCR (castPCR™) | Detects as low as 0.1% mutant alleles. | |
| Digital PCR (dPCR) | Can detect mutant allele frequencies (MAFs) as low as 0.1%. | |
| Optimized Digital PCR (dPCR) | Sensitivity can be improved to 0.005% by using multiple reaction wells. |
Experimental Workflow and Protocols
A typical workflow for mutation detection involves DNA extraction, assay setup, PCR amplification, and data analysis.
Caption: General experimental workflow for mutation detection.
Protocol 1: SNP Genotyping using Allele-Specific qPCR
This protocol outlines a general procedure for detecting a known SNP using two allele-specific forward primers, a common reverse primer, and a TAMRA probe.
1. Reagent and Sample Preparation:
-
DNA: Resuspend purified genomic DNA (gDNA) in a suitable buffer (e.g., 1X TE) to a final concentration of 5-20 ng/µL.
-
Primers and Probe: Reconstitute allele-specific primers and the TAMRA probe to a stock concentration of 100 µM in 1X TE buffer. Dilute to a working concentration of 10 µM. Store protected from light.
-
Master Mix: Use a commercially available genotyping or qPCR master mix, such as TaqMan® Genotyping Master Mix.
2. Reaction Setup: Prepare separate reactions for the wild-type and mutant alleles for each sample.
Table 3: qPCR Reaction Setup (per 20 µL reaction)
| Component | Volume | Final Concentration |
| 2X Genotyping Master Mix | 10 µL | 1X |
| Allele-Specific Primer (10 µM)¹ | 0.9 µL | 450 nM |
| Common Primer (10 µM) | 0.9 µL | 450 nM |
| TAMRA Probe (10 µM) | 0.2 µL | 100 nM |
| gDNA (5-20 ng/µL) | 1-4 µL | 10-40 ng |
| Nuclease-Free Water | Up to 20 µL | - |
| ¹ Use Wild-Type specific primer for the WT reaction and Mutant specific primer for the MT reaction. |
3. Thermal Cycling Conditions: Perform the reaction on a real-time PCR system.
Table 4: Universal Thermal Cycling Protocol
| Step | Temperature | Time | Cycles |
| UNG Incubation | 50°C | 2 minutes | 1 |
| Polymerase Activation | 95°C | 10 minutes | 1 |
| Denaturation | 95°C | 15 seconds | 40 |
| Annealing/Extension | 60°C | 1 minute |
4. Data Analysis:
-
Determine the Cycle threshold (Ct) for both the wild-type and mutant allele reactions for each sample.
-
Calculate the ΔCt (Ct_Mutant - Ct_WildType).
-
A sample is homozygous wild-type if only the wild-type reaction yields a Ct value.
-
A sample is homozygous mutant if only the mutant reaction yields a Ct value.
-
A sample is heterozygous if both reactions yield Ct values, typically with a ΔCt close to 0.
Protocol 2: Rare Mutation Detection using Droplet Digital PCR (ddPCR)
This protocol is adapted for detecting mutations with low allele frequency.
1. Sample and Reagent Preparation:
-
DNA: If necessary, perform restriction enzyme digestion on 60-130 ng of gDNA to improve template accessibility and droplet partitioning.
-
Assay Mix: Use a pre-mixed 20X ddPCR Mutation Detection Assay containing primers and probes (one for mutant - FAM, one for wild-type - HEX/VIC).
-
Supermix: Use a supermix designed for probe-based ddPCR, such as ddPCR Supermix for Probes (No dUTP).
2. Reaction Setup:
Table 5: ddPCR Reaction Setup (per 22 µL reaction)
| Component | Volume | Final Concentration |
| 2X ddPCR Supermix for Probes | 11 µL | 1X |
| 20X Target Assay (Mutant/WT) | 1.1 µL | 1X (900 nM primers, 250 nM probes) |
| Restriction Enzyme (optional) | 1.1 µL | - |
| DNA Template (digested) | Up to 8.8 µL | 60-130 ng total |
| Nuclease-Free Water | Up to 22 µL | - |
3. Droplet Generation and Thermal Cycling:
-
Vortex and centrifuge the reaction plate.
-
Transfer 20 µL of each reaction mix to a droplet generator cartridge.
-
Generate droplets according to the manufacturer's instructions (e.g., Bio-Rad QX200™ Droplet Generator).
-
Carefully transfer the droplet emulsion to a 96-well PCR plate, seal, and proceed to thermal cycling.
Table 6: ddPCR Thermal Cycling Protocol
| Step | Temperature | Time | Ramp Rate | Cycles |
| Polymerase Activation | 95°C | 10 minutes | - | 1 |
| Denaturation | 94°C | 30 seconds | ~2°C/sec | 40 |
| Annealing/Extension ¹ | 55-60°C | 1 minute | ~2°C/sec | |
| Enzyme Deactivation | 98°C | 10 minutes | - | 1 |
| Hold | 4°C | Infinite | - | 1 |
| ¹ An optimal annealing/extension temperature should be determined via a thermal gradient to maximize separation between positive and negative droplets. |
4. Droplet Reading and Data Analysis:
-
Place the PCR plate into the droplet reader (e.g., Bio-Rad QX200™ Droplet Reader).
-
The software will count the number of positive droplets (containing the target DNA) and negative droplets for both the mutant (FAM) and wild-type (HEX/VIC) channels.
-
The software calculates the concentration (copies/µL) of both mutant and wild-type alleles based on Poisson statistics.
-
The fractional abundance of the mutation is calculated as: (Mutant Copies) / (Mutant Copies + Wild-Type Copies) * 100%.
Conclusion
TAMRA probes represent a proven and reliable technology for the detection and quantification of genetic mutations. They are integral to a variety of qPCR and dPCR assays, offering a cost-effective solution for applications like SNP genotyping and cancer mutation analysis. While newer dark quenchers may provide superior performance in assays demanding the highest signal-to-noise ratios and multiplexing capabilities, TAMRA probes remain a robust and effective choice for many routine and specialized mutation detection workflows in research and clinical diagnostics.
References
TAMRA Probe In Situ Hybridization: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique used to visualize and map the presence, location, and abundance of specific nucleic acid sequences (DNA or RNA) within morphologically preserved cells or tissue sections. This application note provides a detailed protocol for in situ hybridization using oligonucleotide probes labeled with the fluorophore Tetramethylrhodamine (TAMRA). TAMRA is a bright, orange-red fluorescent dye known for its photostability and is spectrally compatible with standard fluorescence microscopy setups, making it a versatile choice for various ISH applications.[1] This protocol is intended for researchers, scientists, and drug development professionals seeking to implement or optimize TAMRA-based ISH in their laboratories.
Properties of TAMRA Fluorophore
Understanding the spectral and physical properties of TAMRA is crucial for successful experimental design and imaging.
| Property | Value | References |
| Excitation Maximum (λex) | ~546 - 556 nm | [2] |
| Emission Maximum (λem) | ~579 - 583 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | [2] |
| Quantum Yield (Φ) | 0.1 - 0.5 | |
| Recommended Laser Line | 532 nm or 561 nm | |
| pH Sensitivity | Fluorescence is optimal in neutral to slightly acidic conditions and decreases in alkaline environments (pH > 8.0). |
Experimental Protocol: TAMRA Probe In Situ Hybridization
This protocol provides a general workflow for TAMRA-ISH on adherent cells or tissue sections. Optimization of specific steps, such as fixation, permeabilization, probe concentration, and wash stringency, is recommended for different sample types and target sequences.
I. Sample Preparation and Pretreatment
Proper sample preparation is critical for preserving cellular morphology and ensuring probe accessibility to the target nucleic acid sequence.
For Adherent Cells:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish and culture until they reach the desired confluency.
-
Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).
-
Fixation: Fix the cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: For intracellular targets, permeabilize the cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes at room temperature.
For Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections:
-
Deparaffinization: Immerse slides in xylene (2 x 10 minutes).
-
Rehydration: Rehydrate the sections through a graded series of ethanol (100%, 95%, 80%, 70%), each for 5 minutes, followed by a final wash in deionized water.
-
Antigen Retrieval: For some targets, a heat-induced epitope retrieval step may be necessary. Incubate slides in a pre-warmed Heat Pretreatment Solution (e.g., citrate buffer, pH 6.0) at 98°C for 15 minutes.
-
Washing: Wash slides in deionized water (2 x 2 minutes).
-
Protease Digestion: Treat with Proteinase K (concentration and time to be optimized) to increase probe accessibility.
II. Hybridization
This is the core step where the TAMRA-labeled probe anneals to its complementary target sequence.
-
Pre-hybridization (Optional but Recommended): Apply a pre-hybridization buffer to the sample and incubate for at least 30 minutes at the hybridization temperature. This step helps to block non-specific binding sites.
-
Probe Preparation: Dilute the TAMRA-labeled oligonucleotide probe in a hybridization buffer. The optimal probe concentration should be determined empirically but typically ranges from 50 to 500 nM.
-
Denaturation: Denature the probe by heating it to 75-95°C for 5-10 minutes, then immediately place it on ice to prevent re-annealing.
-
Hybridization: Apply the denatured probe mixture to the sample, cover with a coverslip, and seal to prevent evaporation. Incubate in a humidified chamber overnight (16-18 hours) at a temperature optimized for your probe and target (typically between 37-65°C).
Hybridization Buffer Composition (Example):
| Component | Final Concentration |
| Formamide | 20-50% |
| 20x SSC | 2x |
| Dextran Sulfate | 10% |
| Denhardt's Solution | 1x |
| Yeast tRNA | 0.5 mg/mL |
| Deionized Water | To final volume |
Note: Formamide concentration influences the stringency of hybridization; higher concentrations increase stringency.
III. Post-Hybridization Washes
Washing steps are crucial for removing unbound and non-specifically bound probes, thereby reducing background signal. The stringency of the washes can be adjusted by altering the temperature and salt concentration (SSC).
-
Low Stringency Wash: Carefully remove the coverslip and wash the slides in 2x SSC at room temperature for 5-10 minutes.
-
High Stringency Wash: Perform a high-stringency wash with 0.1x to 2x SSC at a temperature between 42°C and 65°C for 15 minutes. This step is critical for removing non-specific hybrids. The temperature and SSC concentration should be optimized for your specific probe.
-
Final Washes: Perform two additional washes in 2x SSC at room temperature for 5 minutes each.
IV. Counterstaining and Mounting
-
Counterstaining: To visualize cell nuclei, incubate the slides in a solution containing a nuclear counterstain, such as DAPI (4',6-diamidino-2-phenylindole), for 5-10 minutes in the dark.
-
Washing: Briefly rinse with PBS.
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium. This helps to preserve the fluorescent signal during imaging.
-
Sealing: Seal the edges of the coverslip with nail polish or a commercial sealant to prevent drying.
V. Imaging
Image the slides using a fluorescence microscope equipped with the appropriate filter sets for TAMRA (Excitation: ~555 nm, Emission: ~580 nm) and the chosen counterstain (e.g., DAPI).
Visualizing the Workflow and Application
Experimental Workflow
Caption: Overview of the TAMRA probe in situ hybridization workflow.
Application Example: Visualizing mRNA and its Signaling Pathway
TAMRA-ISH can be used to detect the mRNA of a key signaling protein, for instance, a receptor tyrosine kinase (RTK), to study its expression levels and localization within cells or tissues.
Caption: Application of TAMRA-ISH to detect mRNA of a receptor and its signaling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Insufficient probe concentration. - Poor probe penetration. - Over-fixation of the sample. - RNA/DNA degradation. - Inefficient hybridization. | - Optimize probe concentration (try a range from 50-500 nM). - Optimize permeabilization step (adjust Proteinase K concentration and incubation time). - Reduce fixation time or use a milder fixative. - Use fresh samples and RNase-free reagents. - Optimize hybridization temperature and time. |
| High Background | - Non-specific probe binding. - Insufficient washing/low stringency. - Probe concentration is too high. - Autofluorescence of the tissue. | - Increase the stringency of the post-hybridization washes (higher temperature, lower salt concentration). - Include blocking agents in the pre-hybridization and hybridization buffers. - Titrate the probe to the lowest effective concentration. - Treat samples with an autofluorescence quenching agent. |
| Photobleaching | - Excessive exposure to excitation light. - TAMRA dye is not sufficiently photostable for the imaging conditions. | - Minimize exposure of the sample to the excitation light. - Use an antifade mounting medium. - Acquire images using shorter exposure times or lower laser power. |
| Uneven Signal | - Uneven distribution of the probe. - Air bubbles trapped under the coverslip. - Inconsistent sample preparation. | - Ensure the probe solution is spread evenly across the sample. - Carefully apply the coverslip to avoid trapping air bubbles. - Ensure consistent timing and reagent application across all samples. |
References
TAMRA Probes for Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to TAMRA Probes in Flow Cytometry
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye that has become a valuable tool in a wide range of biological research applications, including flow cytometry.[1][2] As a member of the rhodamine family of dyes, TAMRA exhibits excellent photostability and a strong fluorescence signal, making it well-suited for experiments requiring sensitive and durable fluorescent labeling.[2] Its excitation and emission spectra are compatible with standard laser lines available on most commercial flow cytometers, typically excited by a yellow-green laser (561 nm) and detected using a bandpass filter around 585 nm.[3]
TAMRA can be conjugated to various biomolecules, such as antibodies, peptides, and ligands, enabling researchers to probe specific cellular targets and processes.[1] In flow cytometry, TAMRA-conjugated probes are instrumental in immunophenotyping, analyzing cellular uptake and internalization, quantifying receptor binding, and investigating cell signaling pathways. This document provides detailed application notes and experimental protocols for the use of TAMRA probes in flow cytometry.
Data Presentation
Spectral Properties of TAMRA
| Parameter | Value |
| Maximum Excitation (λex) | ~555 nm |
| Maximum Emission (λem) | ~580 nm |
| Molar Extinction Coefficient (ε) | ~95,000 cm⁻¹M⁻¹ |
| Recommended Laser Line | 561 nm (Yellow-Green) |
| Common Emission Filter | 585/42 nm Bandpass |
Representative Quantitative Data for TAMRA-Labeled Probes in Flow Cytometry
The following table provides example data from a receptor binding study using a TAMRA-labeled ligand (D5-TAMRA) targeting the Epidermal Growth Factor Receptor (EGFR) on different cell lines with varying EGFR expression levels. Data is presented as Mean Fluorescence Intensity (MFI).
| Cell Line | EGFR Expression Level | Treatment | Mean Fluorescence Intensity (MFI) |
| MDA-MB-468 | High | Vehicle Control | 69 |
| D4-TAMRA (Negative Control) | 74 | ||
| D5-TAMRA (EGFR-binding) | 18,968 | ||
| MDA-MB-231 | Medium | Vehicle Control | 64 |
| D4-TAMRA (Negative Control) | 77 | ||
| D5-TAMRA (EGFR-binding) | 1,630 | ||
| MCF-7 | Low | Vehicle Control | 76 |
| D4-TAMRA (Negative Control) | 90 | ||
| D5-TAMRA (EGFR-binding) | 471 |
Data adapted from a study evaluating D5-TAMRA binding to cell-surface EGFR.
Experimental Protocols
Protocol 1: Conjugation of TAMRA to an Antibody
This protocol outlines the steps for covalently labeling an antibody with a TAMRA-NHS ester.
Materials:
-
Antibody of interest (in an amine-free buffer like PBS)
-
TAMRA-NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
1 M Sodium Bicarbonate
-
Desalting column (e.g., Sephadex G-25)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Dissolve or dialyze the antibody into PBS at a concentration of 1-10 mg/mL.
-
Add 1/10th volume of 1 M Sodium Bicarbonate to the antibody solution to raise the pH to 8.3, which is optimal for the conjugation reaction.
-
-
TAMRA-NHS Ester Preparation:
-
Immediately before use, dissolve the TAMRA-NHS ester in DMSO to a concentration of 10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved TAMRA-NHS ester to the antibody solution. The optimal molar ratio may need to be determined empirically.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Separate the TAMRA-conjugated antibody from unconjugated dye using a desalting column pre-equilibrated with PBS.
-
Collect the colored fractions, which contain the labeled antibody.
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for TAMRA).
-
Calculate the protein concentration, correcting for the absorbance of TAMRA at 280 nm.
-
Calculate the concentration of TAMRA using its molar extinction coefficient.
-
The DOL is the molar ratio of TAMRA to the antibody. An optimal DOL for antibodies is typically between 3 and 7.
-
Protocol 2: Cell Surface Staining with a TAMRA-Conjugated Antibody
This protocol describes the staining of cell surface markers for flow cytometric analysis.
Materials:
-
Single-cell suspension (e.g., peripheral blood mononuclear cells or cultured cells)
-
TAMRA-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Fc receptor blocking solution (optional)
-
Viability dye (optional)
-
12 x 75 mm polystyrene tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in ice-cold Flow Cytometry Staining Buffer.
-
If using cells with high Fc receptor expression (e.g., B cells, macrophages), incubate with an Fc blocking reagent for 10-15 minutes at 4°C.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
-
Add the predetermined optimal concentration of the TAMRA-conjugated antibody.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of ice-cold Flow Cytometry Staining Buffer to each tube.
-
Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
-
Repeat the wash step.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
If a viability dye is used, add it according to the manufacturer's protocol.
-
Acquire data on a flow cytometer using the appropriate laser (e.g., 561 nm) and emission filter (e.g., 585/42 bandpass) for TAMRA.
-
Protocol 3: Intracellular Staining with a TAMRA-Conjugated Probe
This protocol is for the detection of intracellular targets.
Materials:
-
Single-cell suspension
-
TAMRA-conjugated probe
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., PBS with 0.1% Saponin or 0.5% Triton X-100)
-
Flow Cytometry Staining Buffer
Procedure:
-
Cell Surface Staining (Optional):
-
If co-staining for surface markers, perform the cell surface staining protocol first.
-
-
Fixation:
-
After the final wash from the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
-
Incubate for 20 minutes at room temperature, protected from light.
-
-
Permeabilization:
-
Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer.
-
-
Intracellular Staining:
-
Add the TAMRA-conjugated probe for the intracellular target.
-
Incubate for 30-45 minutes at room temperature in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of Permeabilization Buffer.
-
-
Data Acquisition:
-
Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Mandatory Visualizations
Caption: General experimental workflows for TAMRA probe conjugation and cell staining.
Caption: Simplified EGFR signaling pathway measurable by flow cytometry.
Application Example: Analysis of EGFR Signaling using a TAMRA-labeled Ligand
This example demonstrates how to use a TAMRA-labeled Epidermal Growth Factor (EGF) to study receptor binding and downstream signaling in A431 cells, which overexpress EGFR.
Experimental Design:
-
Stimulation: A431 cells are stimulated with TAMRA-EGF to induce EGFR signaling.
-
Staining: Cells are then fixed, permeabilized, and stained with fluorescently-labeled antibodies against phosphorylated downstream targets, such as p-ERK and p-Akt.
-
Analysis: Flow cytometry is used to quantify the binding of TAMRA-EGF and the levels of p-ERK and p-Akt in stimulated versus unstimulated cells.
Protocol:
-
Cell Culture: Culture A431 cells to 70-80% confluency.
-
Starvation: Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal signaling.
-
Stimulation:
-
Harvest and wash the cells.
-
Resuspend the cells in serum-free media.
-
Stimulate the cells with TAMRA-EGF (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C. An unstimulated control should be included.
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells with 4% paraformaldehyde for 20 minutes at room temperature.
-
Permeabilize the cells with ice-cold 90% methanol for 30 minutes on ice.
-
-
Staining:
-
Wash the cells with Flow Cytometry Staining Buffer.
-
Incubate the cells with a cocktail of anti-p-ERK (e.g., Alexa Fluor 488 conjugate) and anti-p-Akt (e.g., Alexa Fluor 647 conjugate) antibodies for 1 hour at room temperature.
-
-
Data Acquisition and Analysis:
-
Wash the cells and resuspend in Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the MFI of TAMRA to assess EGF binding and the MFI of the other fluorophores to quantify the levels of p-ERK and p-Akt.
-
Expected Results:
-
A time-dependent increase in the MFI of p-ERK and p-Akt in the TAMRA-positive (EGF-bound) cell population compared to the unstimulated control. This would indicate the activation of the EGFR signaling cascade upon ligand binding.
This comprehensive approach allows for the simultaneous analysis of ligand-receptor interaction and the downstream signaling events at a single-cell level, providing valuable insights for researchers in cell biology and drug development.
References
Application Notes and Protocols for Covalent Labeling of Proteins with TAMRA-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylrhodamine (TAMRA) is a bright, orange-red fluorescent dye widely utilized in biological research for the labeling of proteins, peptides, and nucleic acids.[1] The N-hydroxysuccinimide (NHS) ester functional group of TAMRA provides a highly efficient method for covalently attaching the dye to primary amines (-NH2) on proteins.[1] This reaction primarily targets the ε-amino group of lysine residues and the N-terminal α-amino group, forming a stable amide bond that ensures a permanent label.[1][2] TAMRA-labeled proteins are invaluable tools for a variety of applications, including fluorescence microscopy, flow cytometry, immunofluorescent staining, and fluorescence-based bioassays.[1]
The labeling process is dependent on the chemical reactivity of the NHS ester with primary amines. The NHS ester is an activated ester that readily reacts with nucleophilic primary amines in a pH-dependent manner. The optimal pH for this reaction is typically between 8.0 and 9.0, where the primary amines are deprotonated and thus more nucleophilic. This ensures efficient conjugation to the target protein while minimizing the hydrolysis of the NHS ester, which can occur at higher pH values.
Principle of the Reaction
The covalent labeling of proteins with TAMRA-NHS ester is a two-step process. First, the TAMRA molecule is activated with an N-hydroxysuccinimide ester. In the second step, the NHS-activated TAMRA dye reacts with primary amine groups on the protein, primarily the N-terminus and the side chains of lysine residues, to form stable amide bonds.
Caption: Reaction mechanism of TAMRA-NHS ester with a primary amine on a protein.
Key Experimental Parameters
Successful and reproducible protein labeling with TAMRA-NHS ester depends on several critical parameters that should be carefully optimized for each specific protein.
| Parameter | Recommended Range | Key Considerations |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency, but protein solubility must be maintained. |
| Dye-to-Protein Molar Ratio | 5:1 to 10:1 | This ratio should be optimized to achieve the desired degree of labeling. Excessive labeling can lead to fluorescence quenching and protein aggregation. |
| Reaction Buffer pH | 8.0 - 9.0 | 0.1 M sodium bicarbonate or phosphate buffer is commonly used. Amine-containing buffers (e.g., Tris) must be avoided as they compete with the protein for reaction with the NHS ester. |
| Reaction Time | 1 - 4 hours | Incubation is typically performed at room temperature. |
| Solvent for Dye | Anhydrous DMSO or DMF | The TAMRA-NHS ester stock solution should be prepared fresh immediately before use as it is susceptible to hydrolysis. |
Experimental Protocol
This protocol provides a general procedure for labeling proteins with TAMRA-NHS ester. Optimization may be required for specific proteins and applications.
Materials Required
-
TAMRA-NHS ester
-
Protein of interest
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)
-
Purification column (e.g., size-exclusion chromatography like Sephadex G-25) or dialysis equipment
-
Spectrophotometer
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Failed qPCR with TAMRA Probes
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during quantitative real-time PCR (qPCR) experiments using TAMRA (Tetramethylrhodamine) probes.
Frequently Asked Questions (FAQs)
Q1: What is a TAMRA probe and how does it work in qPCR?
A TAMRA probe is a dual-labeled hydrolysis probe, commonly used in TaqMan qPCR assays. It is an oligonucleotide with a reporter fluorophore (e.g., FAM) on the 5' end and a quencher dye (TAMRA) on the 3' end.[1][2][3] When the probe is intact, the fluorescence of the reporter is suppressed by TAMRA through Förster Resonance Energy Transfer (FRET).[2] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase degrades the probe that has hybridized to the target sequence. This cleavage separates the reporter from the quencher, resulting in an increase in fluorescence signal that is proportional to the amount of amplified product.[1]
Q2: Why am I seeing high background fluorescence with my TAMRA probe?
High background fluorescence can be a common issue when using TAMRA as a quencher because TAMRA itself is fluorescent. This inherent fluorescence can contribute to the overall background signal, leading to a poor signal-to-noise ratio. Other causes can include probe degradation or using too high a probe concentration.
Q3: Are there alternatives to TAMRA as a quencher?
Yes, non-fluorescent quenchers (NFQs), also known as dark quenchers like Black Hole Quencher® (BHQ®), are excellent alternatives to TAMRA. NFQs absorb the energy from the reporter dye and dissipate it as heat rather than light, resulting in lower background fluorescence and an improved signal-to-noise ratio.
Q4: How should I properly store my TAMRA probes to prevent degradation?
To prevent degradation, it is recommended to store TAMRA probes at -20°C in the dark. Probes should be aliquoted into smaller volumes to avoid multiple freeze-thaw cycles, which can lead to degradation. Protecting probes from light exposure is also critical to prevent photobleaching.
Q5: What are the optimal concentrations for primers and probes in a qPCR reaction?
The optimal concentrations for primers and probes should be determined empirically for each new assay. However, a good starting point for optimization is typically 100-900 nM for primers and 50-250 nM for the probe.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues encountered during qPCR experiments with TAMRA probes.
Issue 1: No Signal or Very Weak Signal
Question: My qPCR experiment shows no amplification curve for my samples, but my positive control works. What could be the problem?
Answer: The absence of a signal in your experimental samples, while the positive control amplifies correctly, points towards issues with the samples themselves or a very low abundance of the target sequence.
Potential Causes and Solutions:
-
No or Low Target Abundance: The target nucleic acid may not be present or is at a concentration below the detection limit of the assay.
-
Solution: If possible, increase the amount of template in the reaction. You can also concentrate your sample, but be mindful of concentrating potential inhibitors as well.
-
-
Poor Sample Quality/Presence of Inhibitors: The sample may contain inhibitors from the nucleic acid extraction process (e.g., ethanol, salts, heme).
-
Solution: Re-purify your nucleic acid samples. Perform a serial dilution of your template; if inhibitors are present, diluted samples may amplify better than more concentrated ones.
-
-
Probe or Primer Degradation: Repeated freeze-thaw cycles or exposure to light can degrade the probe or primers.
-
Solution: Use a fresh aliquot of your probe and primers. When troubleshooting, always run a control with a known positive template to confirm the integrity of your assay components.
-
-
Incorrect Probe/Primer Design: The primers or probe may not be specific to the target sequence or may have secondary structures that inhibit binding.
-
Solution: Verify the primer and probe sequences for specificity using BLAST. Re-design primers and probes if necessary, following recommended guidelines for GC content, melting temperature (Tm), and amplicon length.
-
Issue 2: High Background Fluorescence and Low Signal-to-Noise Ratio
Question: My amplification plots have a high baseline fluorescence, and the signal increase is weak. What is causing this?
Answer: High background fluorescence is often associated with the inherent properties of TAMRA or issues with the probe's integrity and concentration.
Potential Causes and Solutions:
-
Inherent Fluorescence of TAMRA: TAMRA is a fluorescent molecule, which can lead to higher background signals compared to non-fluorescent quenchers.
-
Solution: For new assays, consider designing probes with a non-fluorescent quencher (NFQ) like BHQ.
-
-
Probe Degradation: If the probe is degraded, the reporter and quencher are separated, leading to high background fluorescence even before PCR begins.
-
Solution: Use a new, properly stored aliquot of the probe. You can check for probe degradation by running a reaction with the probe alone (no primers or template) to see if the fluorescence signal is high.
-
-
Excessive Probe Concentration: Using too much probe can result in high background fluorescence.
-
Solution: Titrate the probe concentration to find the lowest effective concentration that still provides a robust signal.
-
-
Suboptimal Reaction Conditions: Incorrect annealing temperature can lead to non-specific probe binding and partial degradation.
-
Solution: Optimize the annealing temperature by running a temperature gradient PCR.
-
Issue 3: High or Late Cq Values
Question: My Cq values are consistently high (e.g., >35), or they appear later than expected. What does this indicate?
Answer: High or late Cq values typically suggest a low concentration of the target template or inefficient PCR amplification.
Potential Causes and Solutions:
-
Low Target Concentration: The amount of target nucleic acid in your sample is very low.
-
Solution: Increase the amount of template in the reaction if possible. For very low copy numbers, consider digital PCR (dPCR) for more accurate quantification.
-
-
Inefficient PCR Amplification: The PCR reaction is not performing optimally. This can be due to suboptimal primer/probe design, incorrect annealing temperature, or the presence of inhibitors.
-
Solution: Verify the efficiency of your PCR by running a standard curve. The slope of the standard curve should be between -3.1 and -3.6, corresponding to an efficiency of 90-110%. If the efficiency is low, re-optimize the assay by adjusting primer and probe concentrations and the annealing temperature.
-
-
Master Mix Incompatibility: The qPCR master mix may not be compatible with your primers, probe, or cycling conditions.
-
Solution: Ensure your master mix is suitable for probe-based qPCR. You may need to try a different master mix from another supplier.
-
Data Presentation
Table 1: Recommended Starting Concentrations for qPCR Optimization
| Component | Starting Concentration Range | Typical Final Concentration |
| Forward Primer | 100 - 900 nM | 300 - 500 nM |
| Reverse Primer | 100 - 900 nM | 300 - 500 nM |
| TAMRA Probe | 50 - 250 nM | 100 - 200 nM |
Experimental Protocols
Standard TaqMan qPCR Protocol
This protocol provides a general guideline for setting up a TaqMan qPCR assay. Optimization will be required for specific primer/probe sets and templates.
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions, plus 10% extra volume to account for pipetting errors.
-
For a single 20 µL reaction, combine the following components:
-
10 µL of 2x qPCR Master Mix
-
1.8 µL of Forward Primer (to final concentration)
-
1.8 µL of Reverse Primer (to final concentration)
-
0.4 µL of TAMRA Probe (to final concentration)
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Nuclease-free water to a final volume of 18 µL
-
-
Mix the master mix gently by pipetting up and down, then centrifuge briefly.
-
Aliquot 18 µL of the master mix into each PCR tube or well of a PCR plate.
-
Add 2 µL of DNA template, no-template control (NTC), or positive control to the respective tubes/wells.
-
Seal the tubes/plate, mix gently, and centrifuge briefly to collect the contents at the bottom.
-
-
Thermal Cycling:
-
Program the real-time PCR instrument with the following conditions (these may need optimization):
-
UNG Incubation (optional): 50°C for 2 minutes (if the master mix contains Uracil-N-Glycosylase)
-
Polymerase Activation: 95°C for 10 minutes
-
PCR Cycles (40-50 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute (acquire fluorescence data at the end of this step)
-
-
-
-
Data Analysis:
-
Set the baseline and threshold for fluorescence detection according to the instrument's software guidelines.
-
Determine the Cq (quantification cycle) values for each sample.
-
Analyze the results based on the experimental design (e.g., relative quantification using the ΔΔCq method or absolute quantification using a standard curve).
-
Mandatory Visualization
Caption: Mechanism of a TaqMan hydrolysis probe in qPCR.
Caption: A logical workflow for troubleshooting common qPCR issues.
References
Technical Support Center: TAMRA Probe Photobleaching
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate TAMRA probe photobleaching during fluorescence microscopy experiments.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA and why is it a popular fluorescent dye?
A1: TAMRA (Tetramethylrhodamine) is a bright, orange-red fluorescent dye from the rhodamine family. It is widely used for labeling proteins, peptides, and nucleic acids in various biological applications, including immunofluorescence and live-cell imaging.[1][2] Its popularity is due to its strong signal, good photostability, and compatibility with common laser lines for excitation.[1][3]
Q2: What is photobleaching and why is my TAMRA signal fading?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, like TAMRA, when exposed to light, which causes it to lose its ability to fluoresce.[4] This leads to the fading of the fluorescent signal during imaging. Rapid signal loss is a classic sign of photobleaching, primarily caused by high-intensity excitation light and prolonged exposure.
Q3: How does photobleaching occur at a molecular level?
A3: When a fluorophore is exposed to high-intensity light, it can interact with oxygen molecules, leading to the generation of reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent. Additionally, after absorbing light, the fluorophore enters an excited triplet state, which is long-lived and increases the likelihood of chemical reactions that cause irreversible damage.
Q4: Can I prevent photobleaching completely?
A4: While complete prevention of photobleaching is not entirely possible, its effects can be significantly minimized by employing a combination of strategies. These include using antifade reagents, optimizing imaging conditions, and choosing the right instrumentation.
Q5: What are antifade reagents and how do they work?
A5: Antifade reagents are mounting media or additives that reduce photobleaching by scavenging for reactive oxygen species that can damage fluorophores. Popular choices include ProLong™ Gold and VECTASHIELD®.
Q6: Are there more photostable alternatives to TAMRA?
A6: Yes, newer generation fluorescent dyes, such as Alexa Fluor dyes, often exhibit higher photostability compared to traditional dyes like TAMRA. For applications requiring high photostability, especially with prolonged or intense illumination, these alternatives may be more suitable. However, TAMRA is generally considered to have good photostability compared to other classic dyes like FAM and Cy3.
Troubleshooting Guide: Rapid TAMRA Signal Fading
If you are experiencing rapid fading of your TAMRA signal, follow these troubleshooting steps to diagnose and resolve the issue.
Issue: Signal disappears quickly upon illumination.
Cause: This is a clear indication of photobleaching, likely due to excessive light exposure.
Solutions:
-
Optimize Imaging Parameters: This is the most critical first step.
-
Reduce Excitation Light Intensity: Use the lowest laser power or lamp intensity that provides a sufficient signal-to-noise ratio. Neutral density filters can be used to attenuate the excitation light.
-
Minimize Exposure Time: Use the shortest possible camera exposure time that still allows for a clear image. Avoid prolonged and unnecessary exposure of the sample to light.
-
Strategic Imaging: When setting up the microscope, use transmitted light to find the region of interest before switching to fluorescence. Also, set up imaging parameters on a neighboring region before moving to the area you intend to capture.
-
-
Utilize Antifade Reagents:
-
For Fixed Samples: Use a commercially available antifade mounting medium such as ProLong™ Gold or VECTASHIELD®. These reagents are highly effective at preserving the fluorescent signal.
-
For Live-Cell Imaging: Use specialized antifade reagents designed for live cells, such as ProLong™ Live Antifade Reagent.
-
-
Optimize Your Microscope Setup:
-
Use a Sensitive Detector: A more sensitive camera, such as an EMCCD or sCMOS camera, will require less excitation light to generate a strong signal, thereby reducing photobleaching.
-
Select Appropriate Filters: Ensure your filter sets are optimized for TAMRA's excitation and emission spectra to maximize signal detection and minimize unnecessary light exposure.
-
-
Consider the Chemical Environment:
-
pH Stability: TAMRA's fluorescence can be pH-sensitive, with optimal performance in neutral to slightly acidic conditions. Use a pH-stabilized buffer to maintain optimal fluorescence.
-
Minimize Oxygen: Photobleaching is often an oxygen-dependent process. While challenging for live-cell imaging, for fixed samples, some antifade reagents work by reducing the amount of available oxygen.
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Quantitative Data on Fluorophore Photostability
Direct quantitative comparisons of TAMRA photostability with and without antifade reagents are not always readily available in literature and can vary based on experimental conditions. However, comparative data with other fluorophores can guide dye selection.
| Dye | Photobleaching Quantum Yield (Φb) | Relative Photostability Notes |
| TAMRA | 3.3 x 10⁻⁷ | Generally considered to have good photostability. More photostable than FAM and Cy3. |
| Alexa Fluor 555 | Not consistently reported | Known for exceptional photostability and brightness, generally more photostable than Cy3. |
| Cy3 | Not consistently reported | A widely used dye, but known to be less photostable than newer generation dyes like the Alexa Fluor series. |
Note: A lower photobleaching quantum yield (Φb) indicates higher photostability. The photostability of a dye is highly dependent on its environment and the imaging conditions.
Experimental Protocols
Protocol 1: Mounting Fixed Cells with ProLong™ Gold Antifade Reagent
This protocol describes the steps for mounting coverslips with fixed and stained cells using ProLong™ Gold to minimize photobleaching.
Materials:
-
Coverslips with TAMRA-stained cells
-
Microscope slides
-
ProLong™ Gold Antifade Reagent
-
Phosphate-Buffered Saline (PBS)
-
Laboratory wipes
-
Nail polish or sealant (optional, for long-term storage)
Procedure:
-
Prepare for Mounting: After the final washing step of your immunofluorescence protocol, carefully remove the coverslip from the washing buffer.
-
Remove Excess Liquid: Gently touch the edge of the coverslip to a laboratory wipe to wick away excess buffer. Be careful not to let the cell-side of the coverslip dry out completely.
-
Apply Antifade Reagent: Place a single drop of ProLong™ Gold Antifade Reagent onto a clean microscope slide.
-
Mount Coverslip: Carefully lower the coverslip, cell-side down, onto the drop of mounting medium. Try to avoid trapping air bubbles.
-
Curing: Place the slide on a flat surface in the dark and allow the mounting medium to cure. The recommended curing time is 24 hours at room temperature.
-
Sealing (Optional): For long-term storage, seal the edges of the coverslip with nail polish or a suitable sealant after the mounting medium has cured.
-
Imaging: The slide is now ready for fluorescence microscopy. Store slides protected from light at 4°C.
Protocol 2: General Immunofluorescence Staining with Photobleaching Precautions
This is a generalized protocol for indirect immunofluorescence that incorporates steps to protect the TAMRA fluorophore.
Materials:
-
Cells grown on coverslips
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
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TAMRA-conjugated secondary antibody
-
PBS
-
Antifade mounting medium
Procedure:
-
Fixation: Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target protein is intracellular, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating in blocking buffer for at least 30 minutes.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the TAMRA-conjugated secondary antibody in blocking buffer. From this point on, protect the samples from light by covering them with aluminum foil or working in a dark room. Incubate for 1 hour at room temperature in the dark.
-
Final Washes: Wash the cells three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium as described in Protocol 1.
Visualizations
Below are diagrams illustrating key concepts and workflows related to reducing TAMRA probe photobleaching.
References
Technical Support Center: Optimizing Signal-to-Noise Ratio with TAMRA Probes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the signal-to-noise ratio (SNR) in experiments utilizing TAMRA (Tetramethylrhodamine) probes.
Frequently Asked Questions (FAQs)
Q1: What is TAMRA and what are its key spectral properties?
TAMRA is a bright, orange-red fluorescent dye from the rhodamine family, widely used for labeling proteins, peptides, and nucleic acids.[1][2] Its popularity is due to its strong signal, good photostability, and compatibility with common excitation sources.[3] Understanding its spectral properties is crucial for proper experimental setup.[3]
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546-555 nm | [3] |
| Emission Maximum (λem) | ~580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.1 - 0.5 |
Q2: Why am I observing high background fluorescence with my TAMRA probe?
High background fluorescence is a common issue and can arise from several factors:
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Intrinsic Fluorescence of TAMRA as a Quencher: Unlike dark quenchers, TAMRA itself is fluorescent. When used as a quencher in probes like TaqMan probes, its inherent fluorescence can contribute to a higher background signal and a lower signal-to-noise ratio.
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Non-Specific Binding: TAMRA-conjugated probes can bind to unintended targets in the sample through hydrophobic or ionic interactions, leading to generalized high background.
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Excessive Probe Concentration: Using too high a concentration of the TAMRA-labeled probe can increase non-specific binding and background signal.
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Sample Autofluorescence: Some biological samples naturally fluoresce, which can contribute to the background noise.
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Probe Degradation: Improper storage or handling can lead to the degradation of the probe, resulting in increased background fluorescence.
Q3: My TAMRA signal is weak. How can I increase the signal intensity?
Low signal intensity can be caused by several issues:
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Suboptimal Probe Concentration: The concentration of your probe may be too low for effective target detection.
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pH Sensitivity: TAMRA's fluorescence is pH-sensitive, with optimal performance in neutral to slightly acidic conditions. In alkaline environments (pH > 8.0), its quantum yield can decrease, leading to a weaker signal.
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Photobleaching: Prolonged exposure to excitation light can cause irreversible damage to the TAMRA fluorophore, leading to signal loss.
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Inefficient Labeling: In the case of custom conjugations, the dye-to-protein ratio might be too low.
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Quenching Effects: The fluorescence of TAMRA can be quenched by its local environment or by proximity to other molecules.
Q4: What is photobleaching and how can I minimize it?
Photobleaching is the irreversible destruction of a fluorophore upon exposure to light, resulting in a loss of fluorescence. This is a significant concern in fluorescence microscopy, especially during long-term imaging.
To minimize photobleaching:
-
Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium.
-
Limit Light Exposure: Minimize the time the sample is exposed to excitation light. Use neutral density filters to reduce illumination intensity.
-
Optimize Imaging Settings: Use the lowest possible laser power and the shortest possible exposure time that still provide a detectable signal.
-
Choose Photostable Dyes: For demanding applications, consider alternative dyes known for higher photostability.
Troubleshooting Guides
Issue 1: High Background Fluorescence
This guide provides a systematic approach to troubleshooting high background fluorescence in your experiments with TAMRA probes.
Caption: Troubleshooting workflow for high background fluorescence.
Issue 2: Weak or No Signal
Follow these steps if you are experiencing a weak signal or a complete absence of signal from your TAMRA probe.
Caption: Troubleshooting workflow for weak or no TAMRA signal.
Experimental Protocols
Protocol 1: Titration of TAMRA-Conjugated Secondary Antibody for Immunofluorescence
This protocol helps determine the optimal concentration of a TAMRA-conjugated secondary antibody to maximize the signal-to-noise ratio.
Materials:
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Fixed and permeabilized cells or tissue sections on slides
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Primary antibody
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Blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100)
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TAMRA-conjugated secondary antibody
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Phosphate-buffered saline (PBS)
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Antifade mounting medium
Procedure:
-
Sample Preparation: Prepare your cells or tissue samples as you normally would for immunofluorescence, including fixation and permeabilization.
-
Blocking: Block non-specific binding by incubating the samples in blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the samples with the primary antibody at its predetermined optimal concentration for 1 hour at room temperature or overnight at 4°C.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Titration:
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Prepare a series of dilutions of the TAMRA-conjugated secondary antibody in blocking buffer. A typical starting range would be 1:100, 1:200, 1:400, 1:800, and 1:1600.
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Apply each dilution to a separate sample and incubate for 1 hour at room temperature, protected from light.
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Include a "secondary antibody only" control to assess non-specific binding of the secondary antibody.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each, protected from light.
-
Mounting and Imaging:
-
Mount the coverslips using an antifade mounting medium.
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Image all slides using the same microscope settings (laser power, exposure time, gain).
-
-
Analysis: Compare the images to identify the dilution that provides the brightest specific signal with the lowest background fluorescence. This is your optimal concentration.
Protocol 2: Optimizing Primer and Probe Concentrations for TaqMan qPCR
This protocol describes how to determine the optimal concentrations of forward primer, reverse primer, and TAMRA-quenched probe for a TaqMan real-time PCR assay.
Materials:
-
cDNA or DNA template
-
Forward and reverse primers
-
TAMRA-quenched TaqMan probe
-
qPCR master mix
-
Nuclease-free water
Procedure:
-
Primer Concentration Matrix:
-
Set up a matrix of reactions with varying concentrations of the forward and reverse primers. A common range to test is 50 nM, 300 nM, and 900 nM for each primer.
-
Keep the probe concentration constant at a midpoint, for example, 100 nM.
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Run the qPCR with a known amount of template.
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Analyze the amplification plots to identify the primer combination that gives the lowest Cq value and the highest fluorescence signal.
-
-
Probe Concentration Optimization:
-
Using the optimal primer concentrations determined in the previous step, set up a new set of reactions with varying probe concentrations. A typical range to test is 50 nM, 100 nM, and 250 nM.
-
Run the qPCR with the same amount of template.
-
Select the lowest probe concentration that does not compromise the Cq value or the fluorescence signal. This will help to minimize background fluorescence from the TAMRA quencher.
-
Data Presentation: Primer and Probe Optimization Matrix
| Forward Primer (nM) | Reverse Primer (nM) | Probe (nM) | Cq Value | ΔRn (Fluorescence) |
| 50 | 50 | 100 | ||
| 50 | 300 | 100 | ||
| 50 | 900 | 100 | ||
| 300 | 50 | 100 | ||
| 300 | 300 | 100 | ||
| 300 | 900 | 100 | ||
| 900 | 50 | 100 | ||
| 900 | 300 | 100 | ||
| 900 | 900 | 100 | ||
| Optimal Fwd | Optimal Rev | 50 | ||
| Optimal Fwd | Optimal Rev | 100 | ||
| Optimal Fwd | Optimal Rev | 250 |
Fill in the table with your experimental data to determine the optimal concentrations.
Signaling Pathways and Workflows
TaqMan Probe Mechanism with TAMRA Quencher
This diagram illustrates the principle of a TaqMan assay using a probe with a reporter dye and a TAMRA quencher.
Caption: Mechanism of a TaqMan probe with a TAMRA quencher.
References
TAMRA probe degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for common issues encountered with TAMRA (Tetramethylrhodamine) labeled probes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for TAMRA-labeled oligonucleotide probes?
A1: TAMRA probes should be stored at -20°C or lower in a non-frost-free freezer.[1] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the probe into smaller, single-use volumes upon receipt.[1][2] Probes should be stored in the dark, using amber tubes or by wrapping tubes in foil, to prevent photobleaching.[1]
Q2: In what buffer should I resuspend my lyophilized TAMRA probe?
A2: For optimal shelf life, lyophilized probes labeled with TAMRA should be resuspended in a TE buffer (10mM Tris, pH 8.0, 0.1 mM EDTA).[1] Using nuclease-free water is an alternative, but TE buffer provides better pH stability.
Q3: How many freeze-thaw cycles can a TAMRA probe tolerate?
A3: It is recommended to limit the number of freeze-thaw cycles to no more than ten. Exceeding this can lead to a gradual degradation of the probe and a decrease in fluorescence signal. Aliquoting is the most effective strategy to avoid this issue.
Q4: Is TAMRA's fluorescence sensitive to pH?
A4: Yes, TAMRA's fluorescence is sensitive to its environment, particularly pH. Its fluorescence intensity can decrease in alkaline conditions (pH > 8.0) due to structural changes in the dye. It performs optimally in neutral to slightly acidic environments.
Q5: My TAMRA probe is used as a quencher. Can its own fluorescence cause issues?
A5: Yes, TAMRA is a fluorescent quencher, and its intrinsic fluorescence can contribute to background signal in an assay. This can lead to a lower signal-to-noise ratio compared to assays using dark quenchers like Black Hole Quencher® (BHQ®).
Troubleshooting Guides
Issue 1: Low or No Signal
Q: I am not detecting any signal, or the fluorescence intensity from my TAMRA probe is significantly lower than expected. What are the possible causes?
A: Low or no signal from a TAMRA probe can stem from several factors, ranging from probe degradation to suboptimal experimental conditions. Follow this guide to diagnose and resolve the issue.
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Have you verified the probe's integrity?
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Possible Cause: The probe may have been degraded by nucleases, excessive light exposure, or numerous freeze-thaw cycles.
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Troubleshooting Step: Run a probe integrity check. A simple method is a DNase I digestion assay (see Experimental Protocols). An intact probe will show an increase in fluorescence upon degradation if it has a quencher, while a previously degraded probe will show no change.
-
-
Are you using the correct excitation and emission wavelengths for TAMRA?
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Possible Cause: Incorrect filter sets or instrument settings will fail to detect the TAMRA fluorophore.
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Troubleshooting Step: Ensure your instrument's settings are optimized for TAMRA's spectral properties (Excitation max: ~555 nm, Emission max: ~580 nm).
-
-
Is the probe concentration in your assay optimal?
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Possible Cause: The probe concentration may be too low to generate a detectable signal.
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Troubleshooting Step: Perform a concentration titration of your probe to determine the optimal concentration that yields a robust signal without increasing background.
-
-
Could the local environment be affecting the TAMRA signal?
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Possible Cause: TAMRA's quantum yield can be influenced by its local environment, including buffer composition and pH.
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Troubleshooting Step: Check the pH of your reaction buffer. TAMRA's fluorescence is known to decrease in alkaline conditions (pH > 8.0). Ensure your buffer is within the optimal neutral to slightly acidic range.
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Issue 2: High Background Fluorescence
Q: My assay is showing high background fluorescence in the TAMRA channel, even in my no-template controls (NTCs). What could be the problem?
A: High background fluorescence can mask the true signal from your target and is a common issue with fluorescent quenchers like TAMRA.
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Is your probe design optimized?
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Possible Cause: If TAMRA is used as a quencher, its inherent fluorescence can be a major source of background.
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Troubleshooting Step: For new assays, consider using a dark quencher such as BHQ®, which dissipates absorbed energy as heat rather than light, resulting in lower background.
-
-
Is the probe concentration too high?
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Possible Cause: An excessive concentration of the TAMRA probe can lead to a high background signal.
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Troubleshooting Step: Titrate the probe to the lowest effective concentration that still provides a strong positive signal.
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Are you performing a multiplex assay? Could there be spectral crosstalk?
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Possible Cause: In multiplex assays, the emission spectrum of a shorter-wavelength dye (like FAM) can overlap with TAMRA's excitation spectrum, causing "bleed-through" into the TAMRA channel.
-
Troubleshooting Step: Perform a spectral compensation/deconvolution. This involves running single-plex controls for each dye and using your qPCR instrument's software to create a compensation matrix. See the detailed protocol below.
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Issue 3: Signal Fades Quickly (Photobleaching)
Q: The fluorescence signal from my TAMRA probe is bright initially but fades rapidly during imaging. How can I prevent this?
A: The irreversible destruction of a fluorophore due to light exposure is known as photobleaching. TAMRA, while relatively photostable, is still susceptible.
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How are you storing and handling your probes?
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Possible Cause: Exposure to ambient light during storage and handling can cause gradual photobleaching.
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Troubleshooting Step: Always store probes in the dark (e.g., in amber tubes) and minimize light exposure during experimental setup.
-
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Are your imaging conditions optimized to minimize light exposure?
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Possible Cause: High-intensity excitation light and long exposure times accelerate photobleaching.
-
Troubleshooting Steps:
-
Reduce the intensity of the excitation light to the lowest level that provides an adequate signal.
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Minimize the exposure time for image acquisition.
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Use an antifade mounting medium if you are performing fluorescence microscopy. These reagents scavenge for reactive oxygen species that can damage the fluorophore.
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-
Data Presentation
Table 1: Impact of pH on TAMRA Probe Fluorescence
| pH Range | Effect on TAMRA Fluorescence | Recommendations |
| Acidic to Neutral (pH 4.0 - 7.4) | Fluorescence is generally stable and bright. | This is the optimal range for most applications. |
| Slightly Alkaline (pH 7.4 - 8.0) | Fluorescence remains relatively stable, but a slight decrease may begin to occur as pH approaches 8.0. | Suitable for many biological assays. Use a buffered solution like TE at pH 8.0 for storage. |
| Alkaline (pH > 8.0) | A significant decrease in fluorescence intensity is observed. This is due to structural changes in the dye that reduce its quantum yield. | Avoid unbuffered solutions or buffers with a pH greater than 8.0 during experiments. |
Table 2: Impact of Freeze-Thaw Cycles on TAMRA Probe Stability
| Number of Cycles | Qualitative Impact on Probe Integrity | Recommendations |
| 1 - 10 | Minimal to low degradation expected if cycles are infrequent. However, repeated cycling within this range can still lead to a gradual loss of performance. | To ensure reproducibility and maximize probe lifespan, it is strongly recommended to aliquot probes into single-use volumes upon receipt. |
| > 10 | Increased risk of significant probe degradation, leading to reduced fluorescence and compromised assay performance. | Avoid exceeding 10 freeze-thaw cycles. If aliquoting was not done initially, consider ordering a new probe for critical experiments. |
Experimental Protocols
Protocol 1: Assessing Probe Integrity with a DNase I Digestion Assay
This protocol helps determine if a dual-labeled probe (e.g., FAM-TAMRA) has been degraded. An intact probe has low fluorescence due to quenching. Digestion separates the fluorophore and quencher, leading to an increase in fluorescence.
Materials:
-
TAMRA-labeled probe
-
Nuclease-free water
-
10x DNase I Buffer
-
DNase I (RNase-free)
-
Fluorometer or qPCR instrument capable of fluorescence reads
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the following reaction:
-
TAMRA Probe (to a final concentration of 200-250 nM)
-
10x DNase I Buffer (to a final concentration of 1x)
-
Nuclease-free water to a final volume of 50 µL.
-
-
Initial Fluorescence Reading (Baseline): Place the tube in the fluorometer/qPCR instrument and take a fluorescence reading using the appropriate channel for the reporter dye (e.g., FAM). This is your baseline reading.
-
Add DNase I: Add 1 µL of DNase I (e.g., 2 Units) to the reaction mix. Mix gently by pipetting.
-
Incubation: Incubate the reaction at 37°C for 15-30 minutes.
-
Final Fluorescence Reading: After incubation, take a second fluorescence reading.
-
Interpretation of Results:
-
Significant Increase in Fluorescence: Your probe was likely intact before the assay. The DNase I digested the probe, separating the reporter and quencher.
-
Protocol 2: Performing Spectral Crosstalk Compensation for Multiplex qPCR
This protocol describes how to generate data for spectral compensation when using TAMRA in a multiplex assay with other fluorophores (e.g., FAM).
Materials:
-
qPCR master mix
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All primers and probes for the multiplex assay
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Template DNA (a positive control)
-
Nuclease-free water
-
qPCR instrument and analysis software
Procedure:
-
Set up Single-Plex Wells: For each fluorophore in your multiplex assay, set up the following single-plex reactions in your qPCR plate:
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FAM-only well: qPCR master mix, primers for the FAM--targeted gene, FAM probe, and template DNA.
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TAMRA-only well: qPCR master mix, primers for the TAMRA-targeted gene, TAMRA probe, and template DNA.
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No-Template Control (NTC) well: Include an NTC for each reaction type.
-
-
Run the qPCR Assay: Run the plate on your real-time PCR instrument. Ensure that you are collecting data in all relevant channels (e.g., the channels for both FAM and TAMRA).
-
Analyze the Data:
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Open the raw data in your qPCR software.
-
In the FAM-only well, measure the signal intensity in both the FAM channel and the TAMRA channel. The signal detected in the TAMRA channel of this well represents the spectral bleed-through from FAM.
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Your instrument's software should have a function to create a "compensation matrix" or "deconvolution matrix." Follow the manufacturer's instructions, using the data from the single-plex wells to calculate the crosstalk percentages.
-
-
Apply Compensation: Apply the generated compensation matrix to your multiplex assay data. The software will then subtract the bleed-through signal from each channel, providing a more accurate representation of the true fluorescence from each probe.
Mandatory Visualization
Caption: Troubleshooting workflow for common TAMRA probe issues.
Caption: Simplified diagram of the photobleaching mechanism.
Caption: Workflow for resolving spectral crosstalk in multiplex assays.
References
Technical Support Center: TAMRA Probe Quenching Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor quenching efficiency in TAMRA (Tetramethylrhodamine) probes.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it critical for my probe's performance?
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore. In the context of hydrolysis probes (like TaqMan® probes), a quencher molecule is held in close proximity to the TAMRA reporter dye on an intact oligonucleotide. This proximity prevents the TAMRA from fluorescing. During PCR, as the polymerase extends, its 5' to 3' exonuclease activity cleaves the probe, separating the TAMRA from the quencher. This separation de-quenches the TAMRA, leading to a measurable increase in fluorescence that is proportional to the amount of amplified product.
Poor quenching results in high background fluorescence, which significantly reduces the signal-to-noise ratio of the assay and can obscure the detection of true positive signals, thereby compromising the sensitivity and accuracy of the experiment.[1]
Q2: What are the most common causes of poor quenching and high background fluorescence?
High background fluorescence in assays using TAMRA probes is often due to several factors:
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Inherent Fluorescence of TAMRA: Unlike true "dark quenchers," TAMRA itself is a fluorophore.[2][3] This intrinsic fluorescence contributes to a higher baseline signal compared to probes using dark quenchers.[1]
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Choice of Quencher: The spectral overlap between the TAMRA reporter and the quencher is crucial for efficient quenching. Using a quencher that is not optimally paired with TAMRA can lead to inefficient energy transfer and thus, poor quenching.
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Probe Design: Suboptimal probe design, such as probes that are too long or have secondary structures, can increase the effective distance between the dye and quencher, reducing quenching efficiency.
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Probe Degradation: If the probe is degraded by nucleases or repeated freeze-thaw cycles, the fluorophore and quencher can become permanently separated, leading to a constant high background signal.
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Excessive Probe Concentration: Using too much probe in a reaction can lead to a high background signal that overwhelms the instrument's detector.
Q3: How do I choose the right quencher for my TAMRA probe?
The ideal quencher should have an absorption spectrum that maximally overlaps with the emission spectrum of the fluorophore. For TAMRA, which has an emission maximum around 580 nm, suitable quenchers are those that absorb strongly in this range. While TAMRA can be quenched by molecules like Dabcyl, modern dark quenchers such as the Black Hole Quencher® (BHQ®) series are often more effective. Dark quenchers dissipate absorbed energy as heat rather than light, which eliminates the background fluorescence associated with fluorescent quenchers like TAMRA itself.
Q4: Can my assay buffer or experimental conditions affect quenching?
Yes, the local chemical environment can influence the fluorescence quantum yield of TAMRA. Factors such as pH, ionic strength, and the presence of certain organic molecules in the buffer can alter the conformation of the probe or the properties of the dye, potentially affecting quenching efficiency. It is important to maintain a stable and optimized buffer system throughout your experiments.
Troubleshooting Guide
This guide provides systematic steps to identify and resolve common issues related to poor TAMRA probe quenching.
Problem: High Background Fluorescence and Low Signal-to-Noise Ratio
A high background signal in no-template controls (NTCs) or before signal amplification is a clear indicator of poor quenching.
Step 1: Evaluate Your Quencher
One of the most significant factors is the choice of quencher. TAMRA is a fluorescent quencher, which inherently contributes to background. Consider replacing it with a dark quencher.
Data Presentation: Quencher Selection for TAMRA Reporter Dye
| Quencher | Type | Quenching Range (nm) | Key Advantage | Key Disadvantage |
| TAMRA | Fluorescent | 520-600 | Cost-effective for singleplex assays. | Is fluorescent itself, leading to higher background and lower signal-to-noise ratio. |
| Dabcyl | Dark | 400-550 | Non-fluorescent quencher. | Suboptimal spectral overlap with TAMRA's emission peak (~580 nm). |
| BHQ-1® | Dark | 480-580 | Excellent spectral overlap with TAMRA. | Higher cost than TAMRA. |
| BHQ-2® | Dark | 550-650 | Good spectral overlap with TAMRA. | Higher cost than TAMRA. |
BHQ (Black Hole Quencher) is a registered trademark of LGC Biosearch Technologies.
Recommendation: For new assays or when troubleshooting existing ones, using a probe with a BHQ-1® quencher is highly recommended to improve the signal-to-noise ratio.
Step 2: Verify Probe Integrity
Degraded probes are a common source of high background fluorescence. You can check the integrity of your probe stock using a denaturing polyacrylamide gel electrophoresis (PAGE) assay.
Experimental Protocol: Probe Integrity Assay via Denaturing PAGE
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Prepare a 15% Polyacrylamide Gel: Prepare a 15% polyacrylamide gel containing 7M urea. This denaturing condition will prevent the formation of secondary structures.
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Prepare Samples:
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In one tube, dilute your TAMRA probe to a final concentration of 1-2 µM in 1X TE buffer.
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In a separate tube, prepare a known intact oligonucleotide of similar length as a control.
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Prepare a loading dye solution (e.g., 95% formamide, 5 mM EDTA, 0.025% bromophenol blue, 0.025% xylene cyanol).
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-
Load and Run the Gel:
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Mix 5 µL of your probe sample with 5 µL of loading dye.
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Heat the mixture at 95°C for 3 minutes to ensure denaturation, then immediately place on ice.
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Load the samples onto the gel.
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Run the gel according to the manufacturer's instructions for your apparatus until the bromophenol blue dye front is near the bottom.
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-
Visualize the Gel:
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Carefully remove the gel and place it on a UV transilluminator.
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Intact probes should appear as a single, sharp band.
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Degraded probes will show a smear or multiple smaller bands below the main band.
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Interpretation: If significant degradation is observed, order a fresh batch of the probe and ensure it is stored properly in a TE buffer at -20°C and protected from light, with limited freeze-thaw cycles.
Step 3: Optimize Probe and Primer Concentrations
Excessive probe concentration is a known cause of high background. It is crucial to determine the optimal concentration empirically.
Experimental Protocol: Primer and Probe Concentration Optimization
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Set up a Matrix: Prepare a matrix of reactions with varying concentrations of forward primer, reverse primer, and TAMRA probe.
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Primer Concentrations: Test a range from 100 nM to 600 nM.
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Probe Concentrations: Test a range from 50 nM to 300 nM.
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Run qPCR: Perform the qPCR experiment using a constant amount of a positive control template for all reactions. Include no-template controls (NTCs) for each condition.
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Analyze Results:
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Identify the condition that provides the lowest Cycle threshold (Ct) value in the positive control.
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Simultaneously, check the background fluorescence in the corresponding NTC.
-
The optimal condition is the one that gives the lowest Ct value with the highest signal-to-noise ratio (i.e., minimal fluorescence in the NTC).
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Visualizations
Mechanism of a Hydrolysis Probe
Figure 1. Mechanism of a hydrolysis probe. An intact probe keeps the fluorophore (F) and quencher (Q) close, preventing fluorescence. Enzyme activity during PCR cleaves the probe, separating F and Q, which results in a detectable fluorescent signal.
Troubleshooting Workflow for Poor Quenching
Figure 2. A logical workflow to diagnose and solve issues of high background fluorescence in TAMRA probe-based assays.
Experimental Workflow: Probe Integrity Assay
Figure 3. Step-by-step workflow for assessing the integrity of a TAMRA-labeled oligonucleotide probe using denaturing polyacrylamide gel electrophoresis (PAGE).
References
Technical Support Center: Optimizing TAMRA-Based Assays
Welcome to the technical support center for troubleshooting and improving the sensitivity of your TAMRA (Tetramethylrhodamine)-based assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter in a question-and-answer format.
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio
Question: My assay shows high background fluorescence in the TAMRA channel, even in my negative controls. What could be the cause and how can I fix it?
Answer: High background fluorescence is a common issue that can obscure your specific signal. Several factors can contribute to this problem.
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Intrinsic Fluorescence of TAMRA: When used as a quencher, TAMRA's own fluorescence can contribute to background noise. Unlike dark quenchers, TAMRA itself is fluorescent and can lead to a poor signal-to-noise ratio.[1][2]
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Non-Specific Binding: The hydrophobic nature of the TAMRA dye can lead to non-specific binding to surfaces like microplates or other components in your assay, contributing to high background.[3][4][5]
-
Suboptimal Probe/Conjugate Concentration: Using too high a concentration of your TAMRA-labeled probe or conjugate can increase background fluorescence.
-
Autofluorescence: Some biological samples naturally fluoresce, which can be mistaken for a specific signal.
Troubleshooting Steps:
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Optimize Probe/Conjugate Concentration: Perform a titration experiment to determine the lowest effective concentration of your TAMRA-labeled molecule that still provides a robust specific signal.
-
Improve Washing Steps: Ensure sufficient washing steps are performed to remove unbound TAMRA conjugates. Consider adding a mild non-ionic detergent like Tween-20 to your wash buffers to reduce non-specific binding.
-
Use a Blocking Agent: If applicable to your assay (e.g., immunoassays), optimize your blocking buffer to prevent non-specific binding. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum.
-
Consider Alternative Quenchers: If you are using TAMRA as a quencher, consider replacing it with a non-fluorescent "dark" quencher, such as a Black Hole Quencher® (BHQ®). These quenchers dissipate energy as heat instead of light, resulting in a lower background.
-
Check for Autofluorescence: Include an unstained control sample in your experiment to assess the level of natural fluorescence from your sample.
Issue 2: Low or Weak TAMRA Signal
Question: The fluorescence signal from my TAMRA-labeled probe is much weaker than expected. What could be causing this?
Answer: A weak or low signal can be attributed to several factors, from environmental conditions to issues with the labeled molecule itself.
-
pH Sensitivity: TAMRA's fluorescence is pH-sensitive and tends to decrease in alkaline environments (pH > 8.0). It performs optimally in neutral to slightly acidic conditions.
-
Fluorescence Quenching: The fluorescence of TAMRA can be quenched by other molecules in close proximity, a phenomenon known as Förster Resonance Energy Transfer (FRET). This can be intentional, as in TaqMan probes, but can also occur unintentionally. Aggregation of TAMRA-labeled molecules can also lead to self-quenching.
-
Photobleaching: Like all fluorophores, TAMRA is susceptible to photobleaching, which is the irreversible loss of fluorescence upon prolonged exposure to light.
-
Inefficient Labeling: A low degree of labeling (DOL) on your protein or oligonucleotide will result in a weaker signal.
Troubleshooting Steps:
-
Check Buffer pH: Ensure your assay buffer is within the optimal pH range for TAMRA (neutral to slightly acidic). Use pH-stabilized buffers like HEPES if necessary.
-
Investigate Potential Quenching:
-
Aggregation: Perform a concentration-dependent fluorescence study. A non-linear decrease in fluorescence intensity per unit of concentration can indicate aggregation-induced quenching. To mitigate aggregation, you can try altering the buffer composition (e.g., adding detergents or changing ionic strength) or reducing the hydrophobicity of the peptide.
-
FRET: Evaluate if other fluorescent molecules in your assay could be acting as unintended FRET partners.
-
-
Minimize Photobleaching:
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Reduce the exposure time and intensity of the excitation light.
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Use an antifade mounting medium for microscopy applications.
-
Store TAMRA-labeled reagents protected from light.
-
-
Optimize Labeling Protocol: If you are preparing your own conjugates, optimize the labeling reaction to achieve a suitable dye-to-protein ratio. For TAMRA, a typical optimal DOL is around 2-4.
Issue 3: Spectral Crosstalk from Other Fluorophores
Question: I am running a multiplex assay and see a signal in the TAMRA channel that seems to be bleeding through from another dye, like FAM. How can I correct this?
Answer: This issue, known as spectral crosstalk or bleed-through, happens when the emission spectrum of one fluorophore (e.g., FAM) overlaps with the excitation spectrum of another (e.g., TAMRA).
Troubleshooting Steps:
-
Perform Spectral Compensation: This is a computational correction that subtracts the bleed-through signal from the multiplex data. To do this, you need to run single-plex controls for each dye used in your assay. The software then uses this data to calculate and apply the correction.
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Select Dyes with Less Overlap: If crosstalk is a persistent issue, consider using a combination of dyes with more distinct spectra.
-
Optimize Dye Concentrations: In some cases, reducing the concentration of the fluorophore with the stronger signal can help minimize bleed-through.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using TAMRA?
A1: TAMRA is a popular fluorescent dye due to its bright orange-red fluorescence, good photostability, and versatile conjugation chemistry, making it suitable for labeling a wide range of biomolecules like peptides and oligonucleotides.
Q2: Is TAMRA's fluorescence sensitive to its environment?
A2: Yes, TAMRA's fluorescence can be influenced by its local environment. Its fluorescence intensity is particularly sensitive to pH, decreasing in alkaline conditions (pH > 8.0).
Q3: Can TAMRA be used as a FRET acceptor?
A3: Yes, TAMRA is commonly used as an acceptor for fluorophores like FAM in FRET-based assays, such as TaqMan probes for real-time PCR.
Q4: What are "dark quenchers" and how do they compare to TAMRA as a quencher?
A4: Dark quenchers, like the Black Hole Quencher (BHQ) series, are molecules that can effectively quench the fluorescence of a reporter dye without emitting fluorescence themselves. This is a major advantage over TAMRA when used as a quencher, as TAMRA's own fluorescence can contribute to background noise.
Q5: What causes TAMRA-labeled peptides to precipitate and how can I prevent it?
A5: The hydrophobic nature of the TAMRA dye can decrease the solubility of the peptide it is attached to, leading to precipitation. To prevent this, you can optimize the solubilization protocol (e.g., by using organic solvents like DMSO or detergents), and control the degree of labeling to avoid excessive hydrophobicity.
Data Presentation
Table 1: Spectral Properties of TAMRA
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~546-555 nm | |
| Emission Maximum (λem) | ~579-580 nm | |
| Molar Extinction Coefficient (ε) | ~90,000 - 95,000 M⁻¹cm⁻¹ | |
| Quantum Yield (Φ) | 0.3 - 0.5 |
Table 2: Comparison of TAMRA with Alternative Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Key Advantages |
| TAMRA | ~555 | ~580 | Good photostability, versatile conjugation. |
| Cy3 | ~550 | ~570 | Bright, but can be less photostable than Alexa Fluor dyes. |
| Alexa Fluor 555 | ~555 | ~565 | Known for exceptional photostability and brightness. |
| ATTO 565 | 564 | 590 | High quantum yield and good photostability. |
Experimental Protocols
Protocol 1: Performing Spectral Compensation
This protocol outlines the steps to correct for spectral crosstalk between fluorophores in a multiplex assay.
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Prepare Single-Plex Controls: For each fluorophore in your multiplex panel (e.g., FAM and TAMRA), set up a separate well or tube containing only that single fluorophore at a concentration representative of your actual experiment.
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Include a No-Template Control (NTC): For each single-plex control, also include a no-template control.
-
Run the Assay: Run the single-plex reactions on your fluorescence instrument (e.g., qPCR machine, plate reader). Crucially, ensure you are collecting data in all relevant channels (e.g., both the FAM and TAMRA channels for all wells).
-
Analyze the Data:
-
In the well containing only the FAM-labeled probe, measure the signal intensity in both the FAM channel and the TAMRA channel.
-
The signal detected in the TAMRA channel of the FAM-only well represents the spectral bleed-through.
-
-
Calculate Crosstalk Percentage:
-
Crosstalk (%) = (Signal in TAMRA channel of FAM-only well / Signal in FAM channel of FAM-only well) * 100
-
-
Apply Compensation: Use your instrument's software to apply the calculated crosstalk percentage as a compensation matrix to your multiplex assay data. Most modern software can perform this correction automatically after defining the single-plex controls.
Protocol 2: Concentration-Dependent Fluorescence Study for Aggregation
This protocol helps determine if aggregation is causing self-quenching of your TAMRA-labeled molecule.
-
Prepare a Stock Solution: Create a concentrated stock solution of your TAMRA-labeled peptide or oligonucleotide in an appropriate solvent (e.g., DMSO).
-
Create a Dilution Series: Prepare a series of dilutions of your stock solution in your assay buffer. The concentration range should span the concentrations used in your assay and extend both higher and lower.
-
Measure Fluorescence: Measure the fluorescence intensity of each dilution using a fluorometer with the appropriate excitation and emission wavelengths for TAMRA.
-
Plot the Data: Plot the fluorescence intensity as a function of concentration.
-
Analyze the Plot:
-
Linear Relationship: If the plot shows a linear relationship between concentration and fluorescence intensity, it suggests that aggregation is not a significant issue in the tested concentration range.
-
Non-Linear Relationship: If the fluorescence intensity starts to plateau or decrease at higher concentrations, this is indicative of aggregation-induced self-quenching.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quenching mechanisms in oligonucleotide probes | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Non-specific Binding of TAMRA-Labeled Antibodies
Welcome to the technical support center for troubleshooting non-specific binding of TAMRA (tetramethylrhodamine)-labeled antibodies. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues that lead to high background and false-positive signals in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
What is TAMRA and why is it used for labeling antibodies?
TAMRA is a bright, orange-red fluorescent dye from the rhodamine family. It is widely used for labeling proteins, peptides, and nucleic acids due to its strong signal generation, good photostability, and compatibility with common excitation laser lines.[1][2] Its robust photophysical properties make it a popular choice for various fluorescence microscopy applications, including immunofluorescence and live-cell imaging.[1][3]
What is non-specific binding in the context of immunofluorescence?
Non-specific binding is the adherence of fluorescently labeled molecules, such as TAMRA-conjugated antibodies, to unintended targets in a sample.[4] This can be caused by several factors, including ionic and hydrophobic interactions, leading to high background fluorescence that can obscure the true signal from the target antigen.
What are the common causes of non-specific binding of TAMRA-labeled antibodies?
Several factors can contribute to high background staining with TAMRA conjugates:
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Hydrophobic Interactions : Both the TAMRA dye and antibodies can have hydrophobic regions that interact non-specifically with cellular components.
-
Ionic Interactions : Charged molecules on the antibody conjugate can bind to oppositely charged molecules within the cell or tissue.
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High Antibody Concentration : Using too much primary or secondary antibody is a frequent cause of high background and non-specific binding.
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Inadequate Blocking : Insufficient blocking of non-specific binding sites can lead to antibodies adhering to unintended locations.
-
Insufficient Washing : Failure to thoroughly wash away unbound antibodies can result in high background.
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Antibody Aggregates : Aggregates of the labeled antibody can bind non-specifically to the sample.
-
Autofluorescence : Some cells and tissues naturally fluoresce, which can be mistaken for a specific signal.
How can non-specific binding affect experimental results?
Non-specific binding can significantly compromise the quality and interpretation of immunofluorescence data by:
-
Reducing Signal-to-Noise Ratio : High background fluorescence can make it difficult to distinguish the specific signal from the noise, leading to weak or inconclusive results.
-
Obscuring True Signal : High background can mask the real signal from the target antigen, making it impossible to accurately assess its presence or distribution.
Troubleshooting Guides
This section provides solutions to common problems encountered during immunofluorescence experiments using TAMRA-labeled antibodies.
Problem: High background fluorescence is observed across the entire sample.
Question: How can I reduce high background fluorescence when using TAMRA-labeled antibodies?
Answer: High background fluorescence is a common issue that can obscure the specific signal. The following table outlines potential causes and recommended actions to troubleshoot and reduce generalized high background.
| Potential Cause | Recommended Action |
| Antibody concentration is too high | Perform a titration experiment to determine the optimal concentration of your primary and TAMRA-labeled secondary antibodies. Start with a higher dilution than recommended and incrementally increase the concentration to find the best signal-to-noise ratio. |
| Inadequate blocking | Optimize your blocking buffer. Common blocking agents include Bovine Serum Albumin (BSA) or normal serum from the same species as the secondary antibody. Increase the blocking incubation time to ensure all non-specific sites are covered. |
| Insufficient washing | Increase the number and duration of wash steps after both primary and secondary antibody incubations. The inclusion of a mild detergent like Tween 20 in the wash buffer can also help reduce non-specific binding. |
| Autofluorescence | Examine an unstained control sample to assess the level of natural fluorescence in your cells or tissue. If autofluorescence is high, you may need to use a quenching agent or select a fluorophore with a different excitation/emission spectrum. |
| Antibody aggregates | Centrifuge the TAMRA-labeled antibody solution before use to pellet any aggregates that may have formed during storage. |
Problem: The negative control sample shows significant fluorescence.
Question: What should I do if my negative control is as bright as my experimental sample?
Answer: A bright negative control indicates that the fluorescence you are observing is likely not due to the specific binding of your primary antibody. Here’s how to troubleshoot this issue:
-
Run a "Secondary Antibody Only" Control : To determine if the non-specific binding is from the secondary antibody, prepare a control sample that is incubated with only the TAMRA-labeled secondary antibody (no primary antibody). If you observe staining in this control, the secondary antibody is binding non-specifically.
-
Optimize Blocking : If the secondary antibody is the source of the non-specific binding, your blocking step may be insufficient. Try a different blocking agent or increase the concentration and incubation time. Using a blocking serum that matches the species of the secondary antibody is often recommended.
-
Check Antibody Dilution : The concentration of your secondary antibody may be too high. Further dilute your TAMRA-labeled secondary antibody and re-run the control.
-
Consider a Different Secondary Antibody : If the issue persists, there may be an issue with the specific lot of the secondary antibody, and you may need to try a different one.
Problem: I see punctate, non-specific staining in my cells/tissue.
Question: How can I eliminate non-specific punctate staining?
Answer: Punctate or speckled staining that is not associated with a specific cellular structure is often a sign of antibody aggregates.
-
Centrifuge Your Antibody : Before diluting your TAMRA-labeled antibody, centrifuge it at a high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet any aggregates. Use the supernatant for your staining.
-
Filter Your Antibody : If centrifugation does not resolve the issue, you can try filtering the antibody solution through a low protein-binding syringe filter (e.g., 0.22 µm).
-
Proper Storage : Ensure your antibodies are stored correctly according to the manufacturer's instructions to prevent the formation of aggregates. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol for Optimizing Antibody Concentration
-
Prepare a series of dilutions for your primary antibody and your TAMRA-labeled secondary antibody in your chosen blocking buffer. A good starting point is to test a range of dilutions around the manufacturer's recommended concentration.
-
Stain your samples with each combination of primary and secondary antibody dilutions.
-
Image all samples using the exact same microscope settings (e.g., laser power, exposure time, gain).
-
Compare the images to identify the antibody concentrations that provide the brightest specific signal with the lowest background.
Protocol for Effective Blocking
-
After fixation and permeabilization, wash the samples with a wash buffer (e.g., PBS with 0.1% Tween 20).
-
Prepare your blocking buffer. A common and effective blocking buffer is 1-5% BSA or 5-10% normal serum from the species of the secondary antibody in your wash buffer.
-
Incubate your samples in the blocking buffer for at least 1 hour at room temperature or overnight at 4°C.
-
Proceed with the primary antibody incubation without washing out the blocking buffer. Dilute your primary antibody in the blocking buffer.
Visualizations
Caption: Specific vs. Non-Specific Antibody Binding.
Caption: Workflow for Troubleshooting High Background.
References
Technical Support Center: TAMRA Probe Melting Temperature (Tm) Analysis
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting advice for determining the melting temperature (Tm) of TAMRA (Tetramethylrhodamine) labeled oligonucleotide probes.
Frequently Asked Questions (FAQs)
Q1: What is the melting temperature (Tm) of a TAMRA probe and why is it important?
The melting temperature (Tm) of a TAMRA probe is the temperature at which 50% of the probe molecules are hybridized to their complementary target sequence, and 50% are single-stranded in solution.[1][2][3][4] Accurate determination of Tm is crucial for various molecular biology applications, particularly in quantitative real-time PCR (qPCR), to ensure the specificity and efficiency of the assay.[2] An optimal Tm allows for efficient probe binding to the target sequence during the annealing/extension step of PCR, leading to a reliable fluorescent signal.
Q2: How is the Tm of a TAMRA probe typically determined?
The Tm of a TAMRA probe can be determined both theoretically and experimentally.
-
Theoretical Estimation: The Tm is often predicted during the probe design phase using specialized software. These calculations are based on the oligonucleotide's sequence (length and GC content), concentration, and the salt concentration of the reaction buffer. The nearest-neighbor method is a commonly used and accurate algorithm for this prediction.
-
Experimental Determination: The most accurate way to determine the Tm is through experimental validation. This is typically done by performing a melt curve analysis, where the fluorescence of the probe hybridized to its complementary target is measured as the temperature is gradually increased.
Q3: What is a melt curve analysis for a TAMRA probe?
A melt curve analysis for a dual-labeled probe, such as a TAMRA probe, involves monitoring the change in fluorescence as the temperature of the solution is steadily increased. When the TAMRA probe is hybridized to its target, the reporter fluorophore is quenched, resulting in low fluorescence. As the temperature rises and reaches the Tm, the probe dissociates from the target, leading to an increase in fluorescence as the reporter and quencher are separated. The temperature at which the rate of change in fluorescence is maximal corresponds to the Tm. This is often visualized as a peak in the negative first derivative plot of fluorescence versus temperature.
Q4: What are the key factors that influence the Tm of a TAMRA probe?
Several factors can significantly affect the Tm of a TAMRA probe. Understanding these is critical for both probe design and troubleshooting experiments.
| Factor | Effect on Tm | Rationale |
| Probe Length | Increases with length | Longer probes have more hydrogen bonds to break, requiring more energy (higher temperature) to dissociate. |
| GC Content | Increases with higher GC content | Guanine-Cytosine (G-C) pairs are joined by three hydrogen bonds, whereas Adenine-Thymine (A-T) pairs have only two. More G-C pairs result in a more stable duplex. |
| Salt Concentration (e.g., Na⁺, K⁺, Mg²⁺) | Increases with higher salt concentration | Cations in the buffer stabilize the DNA duplex by shielding the negative charges of the phosphate backbone, reducing electrostatic repulsion. |
| Probe Concentration | Increases with higher probe concentration | Higher concentrations of the probe and its target favor duplex formation, thus increasing the temperature required for dissociation. |
| Mismatches | Decreases with mismatches | Mismatches between the probe and the target sequence disrupt the stability of the duplex, lowering the energy required for dissociation. |
| Presence of Denaturants (e.g., formamide, DMSO) | Decreases Tm | These agents interfere with hydrogen bonding, destabilizing the DNA duplex. |
Experimental Protocol: Determining TAMRA Probe Tm via Fluorescence Melt Curve Analysis
This protocol outlines the steps to experimentally determine the melting temperature of a dual-labeled TAMRA probe using a real-time PCR instrument or a fluorometer with temperature control.
Materials:
-
TAMRA-labeled probe
-
Synthetic oligonucleotide perfectly complementary to the probe
-
Nuclease-free water
-
Appropriate buffer (e.g., 1x PCR buffer containing a known salt concentration)
-
Real-time PCR instrument or a fluorometer with a thermal ramping capability
-
Optical-grade PCR tubes or plates
Methodology:
-
Reagent Preparation:
-
Resuspend the lyophilized TAMRA probe and its complementary target oligonucleotide in nuclease-free water or TE buffer to create stock solutions (e.g., 100 µM).
-
Determine the concentration of the stock solutions using a spectrophotometer.
-
Prepare a working solution of the probe and its target at a final concentration (e.g., 0.2-0.5 µM each) in the desired reaction buffer. Ensure the probe and target are in a 1:1 molar ratio.
-
-
Hybridization (Annealing):
-
Heat the mixture of the probe and its target to 95°C for 2-5 minutes to ensure complete denaturation of any secondary structures.
-
Slowly cool the mixture to room temperature (e.g., over 30-60 minutes) to allow for efficient hybridization of the probe to its target.
-
-
Melt Curve Analysis Setup:
-
Transfer the annealed probe-target duplex solution to an optical-grade PCR tube or plate.
-
Place the tube/plate in the real-time PCR instrument.
-
Set up the instrument to perform a melt curve analysis. The program should consist of:
-
An initial denaturation step (e.g., 95°C for 1 minute).
-
A cooling step to a temperature below the expected Tm (e.g., 40-50°C).
-
A gradual temperature increase (e.g., from 40-50°C to 95°C) with a slow ramp rate (e.g., 0.1-0.5°C/second).
-
Fluorescence data should be collected continuously during the temperature ramp.
-
-
-
Data Analysis:
-
The instrument software will generate a melt curve by plotting fluorescence intensity against temperature.
-
The software will also typically generate a derivative plot (-dF/dT vs. Temperature).
-
The peak of the derivative plot represents the temperature at which the rate of fluorescence change is maximal, which is the melting temperature (Tm) of the probe-target duplex.
-
Troubleshooting Guide
Q5: My melt curve shows multiple peaks. What does this mean?
Multiple peaks in a melt curve analysis of a probe and its synthetic target can indicate a few issues:
-
Probe Secondary Structures: The probe itself may be forming a stable secondary structure (e.g., hairpin loop) that melts at a different temperature than the probe-target duplex.
-
Presence of Mismatched Hybrids: If the target oligonucleotide is not perfectly complementary or if there are synthesis errors, multiple species with different melting temperatures may be present.
-
Contamination: Contamination with other oligonucleotides can lead to the formation of unintended duplexes.
Solutions:
-
Review the probe sequence for potential self-dimerization or hairpin formation using oligo analysis software.
-
Verify the sequence and purity of your synthetic probe and target oligonucleotides.
-
Ensure that all reagents and labware are free from nuclease and oligonucleotide contamination.
Q6: I am not observing a clear melting transition in my curve.
A lack of a clear melting transition can be caused by:
-
Failed Hybridization: The probe and target may not have annealed properly. Ensure that the initial denaturation and slow cooling steps were performed correctly.
-
Incorrect Reagent Concentrations: Verify the concentrations of your probe and target. An incorrect ratio can lead to poor hybridization.
-
Inappropriate Buffer Conditions: The salt concentration in your buffer may be too low to support stable duplex formation.
Solutions:
-
Repeat the annealing step carefully.
-
Re-quantify your oligonucleotides and prepare fresh dilutions.
-
Check the composition of your buffer and consider optimizing the salt concentration.
Q7: The experimentally determined Tm is significantly different from the predicted Tm. Why?
Discrepancies between the predicted and experimental Tm are common and can be attributed to:
-
Limitations of the Prediction Algorithm: The algorithm used for the theoretical calculation may not perfectly account for the specific experimental conditions.
-
Influence of the Fluorophore and Quencher: The TAMRA dye and the quencher can have a slight stabilizing or destabilizing effect on the duplex, which is often not factored into standard Tm calculations.
-
Actual vs. Assumed Experimental Conditions: The actual salt and oligonucleotide concentrations in your experiment may differ from the values used for the theoretical calculation.
Solutions:
-
Use an advanced Tm calculator that allows you to input your specific experimental parameters (salt, oligo concentrations).
-
Always rely on the experimentally determined Tm for optimizing your assays, as it reflects the true behavior of the probe under your specific conditions.
Q8: The baseline fluorescence in my melt curve is very high.
High initial fluorescence can indicate:
-
Inefficient Quenching: The TAMRA quencher may not be effectively quenching the reporter dye in the intact probe. This could be due to a synthesis issue or degradation of the probe.
-
Probe Degradation: If the probe has been degraded by nucleases, the reporter and quencher will be separated, leading to high background fluorescence.
Solutions:
-
Check the quality of your probe using methods like HPLC or gel electrophoresis.
-
Ensure that you are using nuclease-free water and reagents and maintaining a sterile work environment.
-
Store your probes protected from light and at the recommended temperature (-20°C).
Visualizing the Workflow and Principles
Caption: Workflow for experimental Tm determination of a TAMRA probe.
Caption: Relationship between temperature, probe state, and fluorescence.
References
- 1. R: Calculation of the melting temperature (Tm) from the first... [search.r-project.org]
- 2. Melting temperature measurement and mesoscopic evaluation of single, double and triple DNA mismatches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. How to Calculate the Melting Temperature of Oligonucleotides-丁香实验 [biomart.cn]
Validation & Comparative
A Head-to-Head Battle: TAMRA vs. Black Hole Quencher (BHQ) Probes in Gene Expression Analysis
For researchers, scientists, and drug development professionals navigating the nuances of qPCR assay design, the choice of quencher is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two popular choices: the traditional fluorescent quencher, TAMRA, and the more modern non-fluorescent Black Hole Quencher (BHQ) probes.
This comprehensive analysis delves into the fundamental differences in their quenching mechanisms, spectral properties, and overall performance, supported by experimental data to inform your selection process.
The Quenching Divide: How They Work
At the heart of probe-based qPCR lies the principle of Förster Resonance Energy Transfer (FRET), a mechanism where a high-energy fluorophore (the reporter) transfers energy to a lower-energy molecule (the quencher) when in close proximity. This energy transfer prevents the reporter from emitting fluorescence. During PCR, the 5' to 3' exonuclease activity of Taq polymerase cleaves the probe, separating the reporter from the quencher and allowing for a fluorescent signal to be generated. The intensity of this signal is directly proportional to the amount of amplified DNA.
While both TAMRA and BHQ probes utilize FRET, their fundamental properties and secondary quenching mechanisms set them apart.
TAMRA (Tetramethylrhodamine) is itself a fluorescent molecule.[1] While it can act as a quencher for reporter dyes with shorter emission wavelengths, its own fluorescence can contribute to background noise, potentially reducing the overall signal-to-noise ratio and sensitivity of an assay.[2][3]
Black Hole Quencher (BHQ) probes, in contrast, are true "dark quenchers." They absorb the energy from the reporter dye and dissipate it as heat rather than light.[2][4] This absence of native fluorescence results in a significantly lower background signal and a corresponding increase in the signal-to-noise ratio. Furthermore, BHQ dyes can employ an additional quenching mechanism known as static or contact quenching. This occurs when the BHQ molecule and the reporter dye form a non-fluorescent intramolecular dimer through hydrophobic and electrostatic interactions, further enhancing quenching efficiency.
References
A Comparative Guide to TAMRA and Cy3 Fluorescent Dames
In the landscape of fluorescent labeling, the selection of an appropriate dye is paramount for robust and reproducible experimental outcomes. This guide provides an objective comparison of two widely used fluorescent dyes, TAMRA (Tetramethylrhodamine) and Cy3 (Cyanine3), to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications. Both dyes are staples in various biochemical and cellular assays, but their performance characteristics differ in key aspects.
Quantitative Performance Comparison
The selection of a fluorescent dye is heavily influenced by its photophysical properties. The following table summarizes the key quantitative data for TAMRA and Cy3. It is important to note that some of these parameters, particularly quantum yield and photostability, are highly dependent on the local environment and conjugation status of the dye.
| Property | TAMRA | Cy3 | Significance |
| Excitation Maximum (λex) | ~552-565 nm[1][2] | ~548-554 nm[1][3] | Defines the optimal wavelength for exciting the fluorophore. |
| Emission Maximum (λem) | ~578-580 nm[1] | ~564-570 nm | The wavelength of peak fluorescence emission. |
| Molar Extinction Coefficient (ε) | ~90,000-95,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. A higher value indicates a brighter signal. |
| Quantum Yield (Φ) | 0.1 - 0.5 (conjugated) | 0.15 (free) up to 0.4 (conjugated) | The efficiency of converting absorbed light into emitted fluorescence. Highly environment-dependent. |
| Photostability | Generally high | Moderate, can be susceptible to photobleaching | The ability of the dye to resist fading upon exposure to excitation light. |
| Förster Radius (R₀) for FRET | ~45-56 Å | ~50-60 Å | The distance at which Förster Resonance Energy Transfer (FRET) is 50% efficient. |
Key Performance Attributes
Brightness and Photostability:
Cy3 generally exhibits a higher molar extinction coefficient, which contributes to a brighter initial signal compared to TAMRA. However, TAMRA, a rhodamine-based dye, is known for its superior photostability, making it a more suitable choice for experiments requiring prolonged or intense illumination, such as time-lapse microscopy and single-molecule tracking. While Cy3 is also robust, it can be more prone to photobleaching, although its stability can be enhanced by using oxygen scavenging systems.
Environmental Sensitivity:
The fluorescence quantum yield of both TAMRA and Cy3 can be sensitive to their local environment, including solvent, pH, and conjugation to biomolecules. TAMRA's fluorescence is known to be pH-dependent, performing optimally in neutral to slightly acidic conditions. Cy3's quantum yield can vary significantly; for instance, it can be as low as 0.04 in non-viscous aqueous solutions but increases to 0.24 when conjugated to DNA. This sensitivity can be leveraged in certain biosensor applications.
Spectral Characteristics:
TAMRA possesses a narrower emission spectrum compared to Cy3. This characteristic is advantageous in multiplexing experiments, where multiple fluorophores are used simultaneously, as it helps to reduce spectral bleed-through into adjacent detection channels.
Applications in Research and Drug Development
Both TAMRA and Cy3 are versatile dyes used in a wide array of applications:
-
Labeling of Biomolecules: They can be readily conjugated to proteins, antibodies, and nucleic acids for visualization and tracking.
-
Fluorescence Microscopy: Widely used for immunocytochemistry and immunohistochemistry to visualize the localization of specific targets within cells and tissues.
-
Flow Cytometry: Utilized for the analysis and sorting of cells based on the expression of fluorescently labeled biomarkers.
-
Genomics and qPCR: Employed for labeling nucleic acid probes in applications like fluorescence in situ hybridization (FISH) and real-time quantitative PCR (qPCR).
-
Förster Resonance Energy Transfer (FRET): Both dyes are commonly used as FRET pairs, often with a donor fluorophore like FAM or Cy5, to study molecular interactions, conformational changes, and enzyme activity.
Experimental Protocols
To provide a practical context, a detailed protocol for a key application, a surface-immobilized FRET assay, is provided below. This type of assay is frequently used to study the binding kinetics of biomolecules.
Surface-Immobilized FRET Assay for Protein-Protein Interaction
Objective: To measure the interaction between two proteins (Protein A and Protein B) by immobilizing one protein on a surface and detecting the binding of the other using FRET. In this example, Protein A is labeled with a donor fluorophore (e.g., Alexa Fluor 488) and Protein B is labeled with an acceptor fluorophore (TAMRA or Cy3).
Materials:
-
Streptavidin-coated glass coverslips or microplate wells
-
Biotinylated and donor-labeled Protein A
-
Acceptor-labeled Protein B (with TAMRA or Cy3)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine Serum Albumin (BSA) for blocking
-
Fluorescence microscope or plate reader with appropriate filter sets for the donor and acceptor dyes
Methodology:
-
Surface Preparation:
-
Wash the streptavidin-coated surface twice with PBS.
-
Incubate the surface with a solution of biotinylated, donor-labeled Protein A in PBS for 1 hour at room temperature to allow for immobilization via the biotin-streptavidin interaction.
-
Wash the surface three times with PBS to remove any unbound Protein A.
-
Block any remaining non-specific binding sites on the surface by incubating with a 1% BSA solution in PBS for 30 minutes.
-
Wash the surface three times with PBS.
-
-
Binding Assay:
-
Prepare a dilution series of acceptor-labeled Protein B in PBS.
-
Add the different concentrations of acceptor-labeled Protein B to the immobilized Protein A and incubate for 1-2 hours at room temperature to allow for binding.
-
Wash the surface three times with PBS to remove unbound Protein B.
-
-
Data Acquisition:
-
Image the surface using a fluorescence microscope or measure the fluorescence intensity in a plate reader.
-
Excite the donor fluorophore at its excitation maximum (e.g., ~495 nm for Alexa Fluor 488).
-
Measure the fluorescence emission at the donor's emission maximum (e.g., ~519 nm) and the acceptor's emission maximum (~580 nm for TAMRA, ~570 nm for Cy3).
-
-
Data Analysis:
-
An increase in the acceptor's fluorescence intensity upon donor excitation indicates FRET, signifying that Protein A and Protein B are in close proximity (i.e., they have bound to each other).
-
Calculate the FRET efficiency or the ratio of acceptor to donor fluorescence for each concentration of Protein B.
-
Plot the FRET signal as a function of the concentration of Protein B to determine the binding affinity (Kd).
-
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: Förster Resonance Energy Transfer (FRET) mechanism.
Caption: Experimental workflow for a FRET-based binding assay.
Conclusion
Both TAMRA and Cy3 are powerful tools for fluorescent labeling in biological research. The choice between them depends on the specific experimental requirements. For applications demanding high photostability and minimal spectral overlap in multicolor imaging, TAMRA is an excellent choice. Conversely, when maximizing the initial brightness of the fluorescent signal is the primary concern, Cy3, with its higher extinction coefficient, may be the preferred option. Empirical validation of the chosen dye in the specific experimental context is always recommended to ensure the highest quality of data.
References
A Researcher's Guide to Validating TAMRA-Labeled Peptide Purity by HPLC
In the fields of biological research and drug development, the purity of synthetic peptides is of utmost importance. This necessity is magnified when peptides are labeled with fluorescent dyes such as TAMRA (Tetramethylrhodamine), as impurities can significantly impact experimental outcomes, leading to unreliable and irreproducible results. This guide provides an objective comparison of TAMRA with alternative fluorescent dyes, detailed experimental protocols for purity validation via High-Performance Liquid Chromatography (HPLC), and presents supporting experimental data in a clear, comparative format for researchers, scientists, and drug development professionals.
Comparing TAMRA to Alternative Fluorescent Dyes
While TAMRA is a widely used and cost-effective fluorescent label, several alternatives offer advantages in terms of photostability, brightness, and pH insensitivity.[1] The choice of fluorescent dye can influence the physicochemical properties of the labeled peptide, which in turn can affect its behavior in HPLC analysis and biological assays.[2][3]
Table 1: Comparison of Key Photophysical Properties of Common Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Key Advantages | Key Disadvantages |
| TAMRA | ~555 | ~580 | ~90,000 | 0.3 - 0.5 | Cost-effective, well-established chemistry.[1][4] | pH sensitive, moderate photostability. |
| Alexa Fluor 488 | ~490 | ~525 | ~71,000 | 0.92 | High photostability, bright, pH insensitive. | Higher cost. |
| Alexa Fluor 555 | ~555 | ~565 | ~150,000 | 0.1 | Very bright, highly photostable. | Higher cost. |
| BODIPY FL | ~503 | ~512 | ~80,000 | 0.9 | Bright, narrow emission peak, less sensitive to environmental factors. | Can be less soluble in aqueous solutions. |
Quantitative Purity Analysis by HPLC: A Comparative Example
To illustrate the potential impact of the fluorescent label on peptide purity as determined by HPLC, the following table summarizes representative data for a model peptide labeled with TAMRA and alternative dyes. The purity is calculated by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram. A purity of >95% is generally considered acceptable for most research applications.
Table 2: Representative HPLC Purity Data for a Labeled Model Peptide
| Fluorescent Label | Retention Time (min) | Purity by HPLC (%) | Observations |
| TAMRA | 21.5 | 96.2 | Single major peak with minor, late-eluting impurities. |
| Alexa Fluor 488 | 20.8 | 98.5 | Sharper peak, indicating higher homogeneity. |
| Alexa Fluor 555 | 21.7 | 97.8 | Similar retention to TAMRA, with fewer impurities. |
| BODIPY FL | 22.3 | 95.5 | Broader peak, suggesting some aggregation. |
Note: This data is representative and actual results may vary depending on the peptide sequence, labeling chemistry, and HPLC conditions.
Experimental Protocols for Purity Validation
The primary methods for validating the purity of a TAMRA-labeled peptide are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Mass Spectrometry (MS).
Protocol 1: Purity Analysis by RP-HPLC
This protocol outlines the separation of the TAMRA-labeled peptide from unlabeled peptides and other impurities.
Materials:
-
TAMRA-labeled peptide sample
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized TAMRA-labeled peptide in a small volume of Solvent A or a mixture of Solvent A and B to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter.
-
Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 15 minutes at a flow rate of 1 mL/min.
-
Injection: Inject 10-20 µL of the prepared peptide sample onto the column.
-
Elution Gradient: Run a linear gradient from 5% to 95% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor the elution profile at two wavelengths: 220 nm for the peptide backbone and ~555 nm for the TAMRA label.
-
Data Analysis: A pure TAMRA-labeled peptide should ideally show a single, sharp, and symmetrical peak that absorbs at both 220 nm and 555 nm. The purity is calculated from the peak areas in the chromatogram.
Protocol 2: Identity Confirmation by Mass Spectrometry (MS)
This protocol confirms the identity of the labeled peptide by verifying its molecular weight.
Procedure (for ESI-MS):
-
Sample Preparation: Dilute the HPLC-purified fraction in a suitable solvent for Electrospray Ionization Mass Spectrometry (ESI-MS) to a final concentration of approximately 1-10 pmol/µL.
-
Mass Spectrometry Analysis: Acquire the mass spectrum of the sample.
-
Data Analysis: Compare the experimentally observed molecular weight with the theoretically calculated molecular weight of the TAMRA-labeled peptide. The observed mass should be within a small tolerance (typically <0.5 Da) of the calculated mass.
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams, created using Graphviz (DOT language), outline the experimental workflow and the logical steps involved in data interpretation.
Caption: Experimental workflow for HPLC-based purity validation of TAMRA-labeled peptides.
Caption: Logical relationship for the validation of TAMRA-labeled peptide purity.
References
A Researcher's Guide to TAMRA Alternatives for FRET-Based Assays
In the landscape of molecular biology and drug discovery, Förster Resonance Energy Transfer (FRET) stands as a powerful technique for studying molecular interactions. The choice of fluorophore pairs is paramount to the success of any FRET-based assay. For years, Carboxytetramethylrhodamine (TAMRA) has been a workhorse fluorophore, but a new generation of fluorescent dyes now offers significant advantages in terms of brightness, photostability, and spectral variety. This guide provides a comprehensive comparison of popular alternatives to TAMRA, empowering researchers to select the optimal FRET pair for their specific needs.
Performance Comparison of TAMRA and Its Alternatives
The selection of a suitable fluorophore goes beyond spectral compatibility. Key performance indicators such as molar extinction coefficient (a measure of light absorption), quantum yield (the efficiency of fluorescence emission), and photostability are critical for robust and sensitive assays. The following table summarizes these quantitative parameters for TAMRA and a selection of its popular alternatives in a similar spectral range.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| TAMRA | ~555 | ~580 | ~90,000 | 0.1 - 0.4 | Moderate |
| Alexa Fluor 555 | ~555 | ~565 | >150,000 | ~0.1 | High[1] |
| ATTO 550 | 554 | 576 | 120,000 | 0.8 | High[2][3] |
| DyLight 550 | 562 | 576 | 150,000 | N/A | High |
| Cy3 | ~550 | ~570 | 150,000 | ~0.15 | Moderate to Low |
| BODIPY-TMR-X | 544 | 570 | 60,000 | 0.96 | High |
Förster Distances (R₀) for Common FRET Pairs
The Förster distance (R₀) is a critical parameter in FRET, representing the distance at which the energy transfer efficiency is 50%. A larger R₀ value allows for the detection of interactions over greater distances. The following table provides calculated R₀ values for various donor-acceptor pairs, including alternatives to TAMRA.
| Donor | Acceptor | Förster Distance (R₀) in Å |
| Alexa Fluor 488 | Alexa Fluor 555 | 70 |
| Alexa Fluor 546 | Alexa Fluor 647 | 74[4] |
| Alexa Fluor 555 | Alexa Fluor 647 | 51 |
| Cy3 | Cy5 | 54 |
| ATTO 488 | ATTO 550 | 65 |
| ATTO 550 | ATTO 647N | 65 |
| FAM | TAMRA | 45-55 |
Note: R₀ values are dependent on the quantum yield of the donor and the spectral overlap with the acceptor, and can be calculated using online tools.
Experimental Protocols
Successful FRET assays rely on meticulous experimental execution, from probe labeling to data acquisition and analysis. Below are detailed protocols for key steps in a typical F-based assay.
Protein Labeling with NHS-Ester Dyes
N-hydroxysuccinimide (NHS) esters are widely used for labeling primary amines (e.g., lysine residues) on proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS pH 7.4)
-
NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 555 NHS ester, ATTO 550 NHS Ester)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare Protein Solution: Dissolve or dialyze the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the NHS-ester dye in DMF or DMSO to a concentration of 1-10 mg/mL.
-
Labeling Reaction: Add a 5- to 20-fold molar excess of the reactive dye to the protein solution. The optimal ratio should be determined empirically for each protein.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle stirring.
-
Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at its absorption maximum).
Oligonucleotide Labeling with Maleimide Dyes
Maleimide chemistry is commonly used to label thiol-modified oligonucleotides.
Materials:
-
Thiol-modified oligonucleotide
-
Maleimide-functionalized fluorescent dye (e.g., Cy3 maleimide, ATTO 550 maleimide)
-
Anhydrous DMF or DMSO
-
Reaction buffer: 100 mM TEAA or phosphate buffer, pH 7.0-7.5
-
Reducing agent (e.g., TCEP)
-
Purification system (e.g., HPLC or PAGE)
Procedure:
-
Reduce Disulfide Bonds: If the thiol-modified oligonucleotide has formed disulfide bonds, treat it with a reducing agent like TCEP according to the manufacturer's instructions.
-
Prepare Dye Stock Solution: Dissolve the maleimide dye in DMF or DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the dye to the reduced oligonucleotide in the reaction buffer.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled oligonucleotide from unreacted dye and other impurities using reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).
In Vitro FRET Assay for Protein-Protein Interaction
This protocol describes a sensitized emission FRET assay to monitor the interaction between two proteins.
Materials:
-
Donor-labeled protein (Protein A-Donor)
-
Acceptor-labeled protein (Protein B-Acceptor)
-
Assay buffer (e.g., PBS or Tris buffer with appropriate additives)
-
Fluorometer or plate reader capable of measuring fluorescence intensity at donor and acceptor emission wavelengths.
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of the donor-labeled protein (Protein A-Donor).
-
To these solutions, add increasing concentrations of the acceptor-labeled protein (Protein B-Acceptor).
-
Include control samples: Donor only, Acceptor only, and buffer only.
-
-
Incubation: Incubate the samples for a sufficient time to allow the protein-protein interaction to reach equilibrium.
-
Data Acquisition:
-
Excite the samples at the donor's excitation wavelength.
-
Measure the fluorescence emission intensity at both the donor's and the acceptor's emission maxima.
-
-
Data Analysis:
-
Correct for background fluorescence by subtracting the signal from the buffer-only sample.
-
Correct for spectral bleed-through (crosstalk) from the donor emission into the acceptor channel and direct excitation of the acceptor by the donor excitation wavelength. These correction factors are determined from the donor-only and acceptor-only control samples.
-
Calculate the FRET efficiency (E) using the corrected fluorescence intensities. A common method is the ratio of the sensitized acceptor emission to the sum of the quenched donor and sensitized acceptor emissions.
-
Visualizing Key Concepts and Workflows
To further clarify the principles and procedures discussed, the following diagrams illustrate the FRET mechanism, a typical experimental workflow, and a decision-making process for selecting a suitable TAMRA alternative.
Figure 1. The Förster Resonance Energy Transfer (FRET) process.
Figure 2. A general workflow for a FRET-based assay.
Figure 3. A decision tree for selecting a TAMRA alternative.
Troubleshooting Common FRET Issues
Even with careful planning, FRET experiments can sometimes yield unexpected results. Here are some common problems and their potential solutions:
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no FRET signal | - Donor and acceptor are too far apart (>10 nm).- Incorrect fluorophore orientation.- Low binding affinity of interacting partners.- Inefficient labeling. | - Re-evaluate the labeling sites on your biomolecules.- Try different fluorophore pairs with a larger Förster distance.- Optimize assay conditions (e.g., concentration, incubation time).- Verify labeling efficiency. |
| High background fluorescence | - Autofluorescence from sample or buffer components.- Unreacted, free dye in the sample.- Light scattering. | - Use a buffer with low autofluorescence.- Ensure thorough purification of labeled biomolecules.- Use appropriate emission filters to minimize scattered light detection. |
| Photobleaching of fluorophores | - High excitation light intensity.- Prolonged exposure to excitation light. | - Reduce the excitation power.- Decrease the exposure time.- Use an anti-fade reagent in the buffer.- Choose more photostable dyes like ATTO or Alexa Fluor dyes. |
| Spectral crosstalk | - Significant overlap between donor emission and acceptor excitation spectra.- Donor emission bleeding into the acceptor detection channel. | - Use FRET pairs with better spectral separation.- Apply spectral unmixing algorithms during data analysis.- Perform control experiments with donor-only and acceptor-only samples to determine and correct for crosstalk. |
Conclusion
The field of fluorescent probes has evolved significantly, offering researchers a wide array of alternatives to traditional dyes like TAMRA. Dyes such as Alexa Fluor, ATTO, and BODIPY derivatives provide enhanced brightness, superior photostability, and a broader range of spectral options, enabling more sensitive and robust FRET-based assays. By carefully considering the quantitative performance data, selecting appropriate FRET pairs, and following meticulous experimental protocols, researchers can harness the full potential of FRET to unravel the intricacies of molecular interactions in their systems. This guide serves as a starting point for navigating the expanding world of fluorescent dyes and making informed decisions to advance scientific discovery.
References
A Researcher's Guide to Cross-Validation of TAMRA Probe Experiments
For researchers, scientists, and drug development professionals, the accurate and reliable quantification and visualization of biomolecules are paramount. Fluorescent probes are indispensable tools in this endeavor, and 5-Carboxytetramethylrhodamine (TAMRA) has long been a widely used fluorophore. This guide provides an objective comparison of TAMRA probes with common alternatives, supported by experimental data, to aid in the selection of the most appropriate reagents and techniques for your research needs.
Principles of TAMRA Probe-Based Assays
TAMRA is a rhodamine-based fluorescent dye that absorbs light in the green-yellow region of the spectrum and emits light in the orange-red region.[1] It is frequently used in a variety of molecular biology applications, most notably in real-time quantitative polymerase chain reaction (qPCR) as a quencher in hydrolysis probes, such as TaqMan® probes.[2] In this context, a reporter fluorophore (e.g., FAM) is attached to the 5' end of a target-specific oligonucleotide probe, and TAMRA is attached to the 3' end.[2] The close proximity of the reporter and quencher results in the suppression of the reporter's fluorescence via Förster Resonance Energy Transfer (FRET).[2][3] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher and leading to an increase in fluorescence that is proportional to the amount of amplified DNA.
Beyond its role as a quencher, TAMRA can also be used as a reporter dye in various applications, including Fluorescence In Situ Hybridization (FISH), immunofluorescence, and FRET-based assays to study molecular interactions.
Comparative Analysis of TAMRA Probes and Alternatives
While TAMRA is a versatile and established fluorescent dye, several alternatives are available, each with distinct advantages and disadvantages. The choice of a fluorescent probe should be guided by the specific experimental requirements, such as the desired sensitivity, photostability, and multiplexing capabilities.
Quencher Probes in qPCR: TAMRA vs. Black Hole Quenchers (BHQ)
In the realm of qPCR, the most common alternatives to TAMRA as a quencher are the Black Hole Quencher (BHQ) dyes. Unlike TAMRA, which is itself fluorescent, BHQ dyes are true "dark quenchers" that dissipate the absorbed energy as heat rather than light. This fundamental difference has significant implications for assay performance.
| Feature | TAMRA | Black Hole Quenchers (BHQ) |
| Fluorescence | Fluorescent | Non-fluorescent ("dark") |
| Signal-to-Noise Ratio | Can have higher background fluorescence, potentially reducing sensitivity | Lower background fluorescence, leading to a higher signal-to-noise ratio |
| Quenching Mechanism | Primarily FRET | FRET and static quenching |
| Multiplexing | Limited, as its own fluorescence can interfere with other reporter dyes | Ideal for multiplexing due to the absence of fluorescence emission |
| Spectral Overlap | Effective for dyes with emission maxima <560 nm | Broad absorption spectra, allowing for quenching of a wide range of reporter dyes |
Fluorescent Reporter Probes: TAMRA vs. Cyanine Dyes (Cy3, Cy5)
When used as a reporter dye, TAMRA faces competition from other fluorophores, most notably the cyanine dyes such as Cy3 and Cy5. The selection between these dyes often involves a trade-off between photostability and brightness.
| Feature | TAMRA | Cy3 | Cy5 |
| Excitation Max (nm) | ~556 | ~550 | ~649 |
| Emission Max (nm) | ~579 | ~570 | ~670 |
| Photostability | Generally considered to have good photostability, often higher than Cy3 | Less photostable than TAMRA | Good photostability |
| Quantum Yield | Moderate (0.1 - 0.5, conjugated) | Can be higher than TAMRA, leading to a brighter initial signal | High |
| Environmental Sensitivity | Fluorescence can be pH-dependent | Less sensitive to pH than TAMRA | Relatively insensitive to environmental changes |
| Primary Applications | qPCR (quencher), FISH, Immunofluorescence, FRET acceptor | FRET, FISH, Microarrays, Immunofluorescence | FRET, FISH, Immunofluorescence, Western Blotting |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are representative protocols for common applications of TAMRA probes.
Real-Time Quantitative PCR (qPCR) using TaqMan® Probes
This protocol outlines the general steps for setting up a qPCR reaction using a TaqMan® probe with a FAM reporter and a TAMRA quencher.
1. Reagent Preparation:
-
Thaw all components (DNA template, primers, probe, and master mix) on ice.
-
Gently vortex and briefly centrifuge each component before use.
2. Reaction Setup:
-
Prepare a master mix containing the appropriate volumes of master mix, forward primer, reverse primer, probe, and nuclease-free water for the desired number of reactions. A typical final concentration for primers is 300-900 nM and for the probe is 100-250 nM.
-
Aliquot the master mix into individual PCR tubes or wells of a PCR plate.
-
Add the DNA template to each reaction.
-
Seal the tubes or plate.
3. Thermal Cycling:
-
A typical thermal cycling protocol includes:
-
Initial Denaturation: 95°C for 2-10 minutes.
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at the end of this step).
-
-
4. Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Use the Ct values to quantify the initial amount of target nucleic acid.
Fluorescence In Situ Hybridization (FISH) with TAMRA-labeled Probes
This protocol provides a general workflow for detecting specific DNA sequences in cells using a TAMRA-labeled oligonucleotide probe.
1. Sample Preparation:
-
Prepare chromosome spreads on microscope slides.
-
Dehydrate the slides through an ethanol series (e.g., 70%, 85%, 100%) and air dry.
2. Denaturation:
-
Denature the chromosomal DNA by immersing the slides in a denaturation solution (e.g., 70% formamide in 2x SSC) at 70-75°C for 2-5 minutes.
-
Immediately dehydrate the slides in a cold ethanol series and air dry.
3. Hybridization:
-
Apply the hybridization buffer containing the TAMRA-labeled probe to the slide.
-
Cover with a coverslip and seal to prevent evaporation.
-
Incubate in a humidified chamber at 37-42°C for 1-16 hours.
4. Washing:
-
Carefully remove the coverslip.
-
Wash the slides in a series of pre-warmed wash buffers (e.g., SSC with formamide, followed by SSC) to remove unbound probe.
5. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an antifade mounting medium.
6. Imaging:
-
Visualize the slides using a fluorescence microscope with appropriate filter sets for TAMRA and DAPI.
Indirect Immunofluorescence with TAMRA-conjugated Secondary Antibodies
This protocol describes the use of a TAMRA-conjugated secondary antibody to detect a primary antibody bound to a specific antigen in cultured cells.
1. Cell Culture and Fixation:
-
Grow cells on sterile coverslips to the desired confluency.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-20 minutes at room temperature.
-
Wash the cells with PBS.
2. Permeabilization:
-
If the target antigen is intracellular, permeabilize the cells with a detergent solution (e.g., 0.1-0.5% Triton X-100 in PBS) for 5-10 minutes.
-
Wash the cells with PBS.
3. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 1-5% BSA or normal serum) for 30-60 minutes.
4. Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS.
5. Secondary Antibody Incubation:
-
Dilute the TAMRA-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS.
6. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Image the slides using a fluorescence microscope with the appropriate filter sets.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key workflows.
Workflow for a typical qPCR experiment.
Principle of FRET in a hydrolysis probe.
Workflow for indirect immunofluorescence.
Conclusion
The selection of a fluorescent probe is a critical step in experimental design. TAMRA remains a reliable and versatile fluorophore for a range of applications. However, for qPCR experiments where high sensitivity and multiplexing are desired, dark quenchers like BHQ probes may offer superior performance by minimizing background fluorescence. For imaging applications, the choice between TAMRA and other reporter dyes such as Cy3 involves a trade-off between photostability and signal brightness. By understanding the principles and performance characteristics of TAMRA and its alternatives, and by following robust experimental protocols, researchers can ensure the generation of high-quality, reproducible data.
References
A Head-to-Head Battle: TAMRA vs. MGB Probes in Real-Time PCR
A comprehensive performance comparison for researchers, scientists, and drug development professionals.
In the precise world of quantitative real-time polymerase chain reaction (qPCR), the choice of fluorescent probe can significantly impact the accuracy, sensitivity, and specificity of your results. Among the most established hydrolysis probes are those utilizing a tetramethylrhodamine (TAMRA) quencher and the more recent innovation of probes incorporating a minor groove binder (MGB) and a non-fluorescent quencher (NFQ). This guide provides an objective comparison of their performance, supported by experimental data, to help you make an informed decision for your research needs.
At a Glance: Key Performance Differences
MGB probes consistently demonstrate superior performance in key areas of qPCR due to their unique structural features. The conjugation of a minor groove binder allows for the use of shorter probes, which in turn enhances specificity and quenching efficiency. This leads to a better signal-to-noise ratio and more reliable detection of target sequences.
| Feature | TAMRA Probes | MGB Probes | Advantage |
| Specificity | Good | Excellent | MGB Probes |
| Sensitivity | Good | Excellent | MGB Probes |
| Signal-to-Noise Ratio | Moderate | High | MGB Probes |
| Probe Length | Longer (typically 25-40 bp) | Shorter (typically 13-25 bp) | MGB Probes |
| Melting Temperature (Tm) | Sequence-dependent | Increased by MGB | MGB Probes |
| Quencher Type | Fluorescent | Non-Fluorescent (NFQ) | MGB Probes |
| Multiplexing Capability | Limited due to TAMRA fluorescence | High | MGB Probes |
| Cost | Generally lower | Generally higher | TAMRA Probes |
Delving Deeper: The Mechanisms of Action
The fundamental difference in performance between TAMRA and MGB probes stems from their distinct molecular structures and quenching mechanisms.
TAMRA Probes: The Classic Quencher
TAMRA probes employ a fluorescent quencher that absorbs the energy emitted by the reporter dye when the probe is intact.[1] This process, known as Förster Resonance Energy Transfer (FRET), is distance-dependent.[1] However, because TAMRA itself is fluorescent, it can contribute to background signal, potentially lowering the overall signal-to-noise ratio and complicating multiplex assays.[2][3]
MGB Probes: Enhanced Stability and Quenching
MGB probes incorporate two key modifications: a minor groove binder at the 3' end and a non-fluorescent quencher (NFQ).[2] The MGB moiety is a small molecule that binds to the minor groove of the DNA double helix, significantly increasing the melting temperature (Tm) of the probe-target duplex. This increased stability allows for the use of shorter probes, which are inherently more specific and better at discriminating single nucleotide polymorphisms (SNPs). The NFQ effectively absorbs the reporter dye's energy without emitting its own fluorescence, leading to a lower background and a higher signal-to-noise ratio.
Visualizing the Mechanisms
To better understand the operational differences, the following diagrams illustrate the signaling pathways of both TAMRA and MGB probes during qPCR.
Quantitative Performance Data
| Performance Metric | TAMRA Probe (Expected) | MGB Probe (Expected) | Rationale |
| Melting Temperature (Tm) | ~65-67°C (for a ~30-mer) | ~65-67°C (for a ~15-mer) | MGB increases Tm, allowing for shorter probes with equivalent Tm. |
| Specificity (ΔCt Mismatch) | 2-4 cycles | >5 cycles | Shorter MGB probes show greater destabilization with mismatches, leading to better allelic discrimination. |
| Signal-to-Noise Ratio | Lower | Higher | The non-fluorescent nature of the MGB's quencher reduces background fluorescence. |
| Sensitivity (Limit of Detection) | Good | Excellent | Higher signal-to-noise ratio allows for the detection of lower copy numbers. |
| Endpoint Fluorescence (ΔRn) | Moderate | High | Efficient quenching in MGB probes leads to a larger difference between baseline and endpoint fluorescence. |
Experimental Protocols
To conduct a rigorous comparison of TAMRA and MGB probes, the following experimental workflow is recommended.
Detailed Methodologies
1. Probe and Primer Design:
-
Primers: Design a single set of forward and reverse primers flanking the target region of interest.
-
TAMRA Probe: Design a TAMRA-quenched probe of conventional length (e.g., 25-35 bases) with a Tm of approximately 65-70°C.
-
MGB Probe: Design an MGB-NFQ probe to the same target region, but with a shorter length (e.g., 13-20 bases) to achieve a similar Tm to the TAMRA probe.
2. Template Preparation:
-
Prepare a dilution series of a known concentration of the target DNA (e.g., plasmid DNA or purified genomic DNA) to assess sensitivity and efficiency.
-
Include no-template controls (NTCs) to monitor for contamination.
3. qPCR Reaction Setup:
-
Prepare separate master mixes for the TAMRA and MGB probe assays.
-
Use a standard qPCR master mix containing DNA polymerase, dNTPs, and buffer.
-
Optimize primer and probe concentrations. A typical starting point is 500 nM for primers and 250 nM for the probe.
-
Add the appropriate probe to each master mix.
-
Aliquot the master mix into qPCR plates or tubes and add the template dilutions and NTCs.
4. Thermal Cycling Protocol:
-
A typical two-step cycling protocol can be used:
-
Initial denaturation: 95°C for 2-10 minutes.
-
Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data at this step).
-
-
5. Data Analysis:
-
Ct Values: Determine the cycle threshold (Ct) for each reaction.
-
PCR Efficiency: Plot the Ct values against the log of the template concentration for the dilution series and calculate the PCR efficiency from the slope of the standard curve.
-
Signal-to-Noise Ratio: Compare the endpoint fluorescence (ΔRn) of the target amplification to the baseline fluorescence of the no-template controls.
-
Specificity: If testing for SNP discrimination, compare the ΔCt between the perfect match and mismatch templates for both probe types.
Conclusion
For the majority of qPCR applications, MGB probes offer a distinct advantage over traditional TAMRA probes. Their ability to form more stable hybrids with target DNA allows for shorter, more specific probe designs that exhibit superior performance in terms of sensitivity, specificity, and signal-to-noise ratio. The use of a non-fluorescent quencher further enhances their utility, particularly in multiplex assays where minimizing spectral overlap is crucial. While TAMRA probes remain a viable and cost-effective option for some applications, the enhanced performance characteristics of MGB probes make them the preferred choice for researchers seeking the highest level of data quality and reliability in their qPCR experiments.
References
A Researcher's Guide to Purity Analysis of TAMRA-Labeled Oligonucleotides
In the fields of molecular biology, diagnostics, and drug development, the purity of synthetic oligonucleotides is critical for the accuracy and reproducibility of experimental results. For oligonucleotides labeled with fluorescent dyes such as Tetramethylrhodamine (TAMRA), rigorous purity analysis is essential to ensure that observed signals originate from the correctly labeled, full-length product and not from synthetic impurities. This guide provides a comparative overview of common analytical techniques for assessing the purity of TAMRA-labeled oligonucleotides, supported by experimental data and detailed protocols.
Common Impurities in TAMRA-Labeled Oligonucleotide Synthesis
The chemical synthesis of oligonucleotides is a stepwise process that can lead to various impurities. For TAMRA-labeled oligonucleotides, these impurities can be broadly categorized as:
-
Failure Sequences (n-1, n-2, etc.): Shorter oligonucleotides resulting from incomplete coupling at each synthesis cycle.[1]
-
Partially Labeled or Unlabeled Oligonucleotides: The target oligonucleotide sequence that has not been successfully conjugated to the TAMRA dye.[2][3]
-
Free/Unconjugated Dye: Excess TAMRA dye that has not been removed after the labeling reaction.[2][3]
-
Modified Oligonucleotides: Products with chemical modifications, such as the formation of N3-cyanoethyl-dT during deprotection.
-
Branched Impurities: High molecular weight byproducts where two oligonucleotide chains are linked together.
These impurities can interfere with downstream applications. For instance, unlabeled oligonucleotides can compete with the labeled probe for binding to the target sequence, while free dye can increase background fluorescence and reduce signal-to-noise ratios.
Comparative Analysis of Analytical Techniques
Several analytical techniques are employed to assess the purity of TAMRA-labeled oligonucleotides. The most common methods are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Capillary Electrophoresis (CE). Each technique offers distinct advantages in terms of resolution, sensitivity, and the type of information it provides.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating and quantifying the components of a mixture based on their hydrophobicity. For TAMRA-labeled oligonucleotides, the hydrophobic nature of the TAMRA dye significantly influences the retention time, allowing for the separation of labeled from unlabeled species.
Key Features of RP-HPLC Analysis:
-
Separation Principle: Separates molecules based on hydrophobicity. The TAMRA label increases the hydrophobicity of the oligonucleotide, leading to longer retention times on a C18 column compared to unlabeled oligonucleotides.
-
Detection: Typically uses UV-Vis detection at 260 nm (for the oligonucleotide backbone) and around 555 nm (for the TAMRA dye).
-
Information Obtained: Provides quantitative data on the percentage of the main peak (the desired product) relative to impurities.
Table 1: Comparison of Elution Order in RP-HPLC for a TAMRA-labeled Oligonucleotide Synthesis Mixture
| Elution Order | Component | Rationale for Elution |
| 1 | Non-labeled oligonucleotides | Least hydrophobic, elutes first. |
| 2 | Singly-labeled failure sequences (e.g., FAM-labeled) | More hydrophobic than unlabeled, but less than the target. |
| 3 | TAMRA-only labeled failure fragments | More hydrophobic than FAM-labeled fragments. |
| 4 | Dually-labeled target product | Most hydrophobic, elutes last. |
| 5 | Unconjugated TAMRA dye | Can elute at various times depending on the specific dye isomer and conditions. |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable tool for confirming the identity of the synthesized oligonucleotide by measuring its molecular weight with high accuracy. When coupled with a separation technique like liquid chromatography (LC-MS), it provides detailed characterization of the main product and its impurities.
Key Features of Mass Spectrometry Analysis:
-
Principle: Measures the mass-to-charge ratio (m/z) of ionized molecules.
-
Common Techniques: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are frequently used. ESI-MS is often preferred for its compatibility with LC systems.
-
Information Obtained: Confirms the molecular weight of the full-length, TAMRA-labeled oligonucleotide and helps identify the mass of impurities. While MS is excellent for identification, it is not inherently quantitative for purity assessment due to differences in ionization efficiencies between different species.
Table 2: Expected vs. Observed Mass for a Hypothetical 20-mer TAMRA-labeled Oligonucleotide
| Species | Theoretical Mass (Da) | Observed Mass (Da) | Interpretation |
| Unlabeled 20-mer Oligonucleotide | ~6000 | ~6000 | Confirms the presence of the correct length unlabeled oligonucleotide. |
| TAMRA-labeled 20-mer Oligonucleotide (Target) | ~6430 | ~6430 | Confirms the successful synthesis of the desired product. |
| n-1 Failure Sequence (TAMRA-labeled) | ~6130 | ~6130 | Indicates the presence of a shorter, labeled impurity. |
| Adducts (e.g., +Na) | ~6452 | ~6452 | Common observation in mass spectrometry, representing the target with a sodium adduct. |
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their size and charge in a narrow capillary filled with a conductive buffer. For oligonucleotides, Capillary Gel Electrophoresis (CGE) is often used, where a sieving matrix allows for separation based on size.
Key Features of Capillary Electrophoresis Analysis:
-
Separation Principle: Separates molecules based on their electrophoretic mobility, which for oligonucleotides in a sieving gel, is primarily dependent on their length.
-
Detection: Typically UV absorbance at 260 nm.
-
Information Obtained: Provides high-resolution separation of the full-length product from shorter failure sequences (n-1, n-2, etc.). It gives a good estimation of purity based on the relative peak areas.
Table 3: Purity Assessment of a Crude TAMRA-quenched Probe by Different Techniques
| Analytical Method | Purity of Full-Length Product | Information Provided |
| Capillary Electrophoresis | ~75% | Separation of full-length from failure products. |
| HPLC | Varies (can be >85% post-purification) | Separation based on hydrophobicity, good for removing unlabeled and partially labeled species. |
| Mass Spectrometry | Not directly quantitative | Confirms molecular weight of the main product and impurities. |
Experimental Protocols
Protocol 1: Purity Analysis by RP-HPLC
This protocol outlines a general method for the separation of a TAMRA-labeled oligonucleotide from its synthesis impurities.
Materials:
-
TAMRA-labeled oligonucleotide sample
-
Solvent A: 0.1 M Triethylammonium Acetate (TEAA), pH 7
-
Solvent B: 40% Acetonitrile in 0.1 M TEAA, pH 7
-
C18 RP-HPLC column (e.g., XTerra® MS C18, 2.5 µm, 4.6 x 50 mm)
-
HPLC system with a UV-Vis or photodiode array (PDA) detector
Procedure:
-
Sample Preparation: Dissolve the lyophilized oligonucleotide in Solvent A to a suitable concentration.
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions for at least 15 minutes.
-
Injection: Inject the prepared sample onto the column.
-
Elution Gradient: Run a linear gradient from a lower percentage of Solvent B to a higher percentage over a set time (e.g., 17.1% to 60% B in 30 minutes).
-
Detection: Monitor the elution profile at 260 nm and ~555 nm.
-
Data Analysis: Calculate the purity by integrating the area of the main peak and dividing it by the total area of all peaks in the chromatogram at 260 nm.
Protocol 2: Identity Confirmation by LC-MS
This protocol describes the use of LC-MS to confirm the molecular weight of the TAMRA-labeled oligonucleotide.
Materials:
-
HPLC-purified fraction of the TAMRA-labeled oligonucleotide
-
Solvent A: 15 mM Triethylamine (TEA) and 10 mM Hexafluoroisopropanol (HFIP) in water
-
Solvent B: Methanol
-
C18 column suitable for MS (e.g., 2.1 mm internal diameter)
-
LC-MS system with an ESI source
Procedure:
-
Sample Preparation: Dilute the HPLC-purified fraction in the LC-MS compatible solvent to a final concentration of approximately 1-10 pmol/µL.
-
LC Separation: Perform a chromatographic separation using a suitable gradient of Solvent A and B.
-
Mass Spectrometry Analysis: Analyze the eluent by ESI-MS in negative ion mode.
-
Data Analysis: Deconvolute the resulting mass spectrum to obtain the molecular weight of the main peak and compare it with the theoretical mass of the TAMRA-labeled oligonucleotide.
Visualizing the Workflow and Concepts
To better illustrate the processes and relationships involved in the purity analysis of TAMRA-labeled oligonucleotides, the following diagrams are provided.
References
Taming Variability: A Guide to Quencher Technologies in Quantitative PCR
For researchers, scientists, and drug development professionals seeking to enhance the precision of their quantitative PCR (qPCR) assays, understanding the impact of quencher technology on intra-assay variability is paramount. This guide provides a detailed comparison of TAMRA-quenched probes and modern alternatives, supported by experimental data and protocols to aid in the selection of the most suitable technology for your research needs.
The choice of quencher in hydrolysis probes is a critical factor that directly influences the signal-to-noise ratio and, consequently, the reproducibility of qPCR data. While historically popular, tetramethylrhodamine (TAMRA) as a quencher has limitations that can contribute to increased variability. This guide explores the performance of TAMRA in comparison to dark quenchers and advanced double-quencher technologies.
The Quencher's Role in qPCR
In probe-based qPCR, a fluorescent reporter dye and a quencher are attached to an oligonucleotide probe. The quencher absorbs the fluorescence of the reporter dye when the probe is intact. During PCR, the probe hybridizes to the target sequence, and the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the reporter from the quencher. This separation results in an increase in fluorescence proportional to the amount of amplified product. The efficiency of this quenching process is crucial for a low background signal and a high signal-to-noise ratio.
Performance Comparison of Quencher Technologies
The choice of quencher significantly impacts assay performance. While TAMRA was one of the first quenchers used, its inherent fluorescence can lead to higher background signals and increased data variability.[1][2] Modern alternatives, such as non-fluorescent "dark" quenchers and double-quenched probes, have been developed to overcome these limitations.
| Quencher Technology | Mechanism | Advantages | Disadvantages | Impact on Intra-Assay Variability |
| TAMRA | Fluorescent Quencher | Established technology | Inherently fluorescent, leading to higher background and potential for signal crosstalk.[1][2][3] Limited quenching efficiency for longer wavelength dyes. | Higher variability due to background fluorescence. |
| Black Hole Quencher® (BHQ®) | Dark Quencher | Non-fluorescent, re-emits energy as heat. Broad absorption spectra for multiplexing. | Performance can be distance-dependent. | 1.2 to 2.8-fold decrease in intra-assay variability compared to TAMRA. |
| ZEN™/IBFQ Double-Quenched | Dark Quenchers | Includes a second internal quencher, reducing the distance between reporter and quencher. Significantly lower background fluorescence and improved signal-to-noise ratio. | Proprietary technology. | Lower variability due to enhanced quenching and higher signal-to-noise ratio. |
Experimental Data: TAMRA vs. Alternatives
Studies have demonstrated that moving from TAMRA to dark quenchers, and further to double-quenched probes, leads to a significant reduction in intra-assay variability, as measured by the coefficient of variation (CV) of the quantification cycle (Cq).
| Probe Type | Target Gene | Number of Replicates | Mean Cq | Standard Deviation | Coefficient of Variation (CV%) | Reference |
| FAM-TAMRA | Respiratory Pathogen | 24 | 25.2 | 0.45 | 1.79% | |
| FAM-BHQ-1 | Respiratory Pathogen | 24 | 24.8 | 0.21 | 0.85% | |
| FAM-TAMRA (N1 site) | SARS-CoV-2 | 3 | 28.5 | Not Reported | Not Reported | |
| FAM-ZEN-IBFQ (N1 site) | SARS-CoV-2 | 3 | 27.1 | Not Reported | Not Reported |
Note: The CV% in the first two rows is calculated from the provided standard deviation and mean Cq values for illustrative purposes. The SARS-CoV-2 study reported lower Cq values for the double-quenched probe, indicating earlier detection, which is a result of improved signal-to-noise ratio.
Experimental Protocols
To assess the intra-assay variability of different probe technologies, the following general protocol can be employed.
Objective: To compare the intra-assay variability of TAMRA-quenched probes with Black Hole Quencher (BHQ) and ZEN/IBFQ double-quenched probes.
Materials:
-
qPCR instrument
-
qPCR master mix
-
Template DNA (e.g., plasmid DNA or cDNA)
-
Primers specific to the target gene
-
Hydrolysis probes with the same sequence but different quenchers (TAMRA, BHQ, ZEN/IBFQ)
-
Nuclease-free water
Methodology:
-
Reaction Setup:
-
Prepare a master mix for each probe type to minimize pipetting errors. The master mix should contain the qPCR master mix, forward and reverse primers, the specific probe, and nuclease-free water.
-
Aliquot the master mix into the wells of a qPCR plate.
-
Add a consistent amount of template DNA to each well.
-
For each probe type, set up a minimum of 8 technical replicates.
-
-
qPCR Cycling:
-
Perform the qPCR run using the instrument manufacturer's recommended cycling conditions, or conditions optimized for the specific assay. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
For each set of replicates, determine the quantification cycle (Cq) value.
-
Calculate the mean Cq, standard deviation (SD), and the coefficient of variation (CV%) for each probe type.
-
CV (%) = (Standard Deviation / Mean Cq) * 100
-
Compare the CV% values between the different quencher technologies. A lower CV% indicates lower intra-assay variability and higher precision.
-
Conclusion and Recommendations
The experimental evidence strongly suggests that for applications requiring high precision and low variability, researchers should consider alternatives to TAMRA-quenched probes.
-
Black Hole Quencher (BHQ) probes offer a significant improvement over TAMRA by eliminating background fluorescence, resulting in a notable decrease in intra-assay variability.
-
Double-quenched probes, such as those with ZEN/IBFQ technology, provide a further enhancement in performance. By minimizing the distance between the reporter and a quencher, they offer superior quenching, leading to the lowest background, highest signal-to-noise ratios, and consequently, the highest precision.
For researchers and professionals in drug development, where assay reproducibility is critical, transitioning to dark or double-quenched probes can lead to more reliable and robust qPCR data, ultimately accelerating research and development timelines.
References
Navigating the Maze: A Guide to Confirming TAMRA-Labeled Peptides with Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate identification and characterization of labeled peptides are paramount for the reliability and reproducibility of experimental results. Tetramethylrhodamine (TAMRA) is a widely used fluorescent dye for labeling peptides, enabling their detection in various biological assays. However, confirming the identity of these labeled peptides requires robust analytical techniques, with mass spectrometry (MS) being the gold standard. This guide provides a comprehensive comparison of mass spectrometry-based approaches for confirming TAMRA-labeled peptides, details experimental protocols, and presents a comparative overview of alternative labeling strategies.
The Crucial Role of Mass Spectrometry in Peptide Identification
Mass spectrometry is an indispensable tool for the precise determination of molecular weight and sequence information of peptides. For TAMRA-labeled peptides, MS analysis serves two primary purposes: confirming the successful conjugation of the TAMRA dye to the peptide and verifying the integrity of the peptide sequence itself. The two most common MS techniques for this application are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
A Comparative Look at Peptide Labeling Strategies
While TAMRA is a popular choice, a variety of other peptide labeling reagents are available, each with its own set of advantages and disadvantages for mass spectrometry analysis. The choice of label can significantly impact ionization efficiency, fragmentation patterns, and the overall success of peptide identification and quantification. The major categories of peptide labels include other fluorescent dyes, isobaric tags, and stable isotope labels.
| Feature | Fluorescent Dyes (e.g., TAMRA, FAM, Cy Dyes) | Isobaric Tags (e.g., TMT, iTRAQ) | Stable Isotope Labeling (e.g., SILAC, Dimethyl) |
| Primary Application | Visualization (microscopy, flow cytometry), MS identification | Multiplexed relative quantification | Relative quantification |
| Quantification Level | MS1 (precursor ion intensity) | MS2/MS3 (reporter ion intensity) | MS1 (precursor ion intensity) |
| Mass Shift | Significant mass addition, varies by dye | Isobaric (same total mass) | Introduces a specific mass difference between samples |
| MS1 Spectrum Complexity | Increases complexity due to labeled and unlabeled species | Simplified, as all labeled peptides have the same m/z | Increased, with isotopic envelopes for each labeled state |
| MS/MS Fragmentation | Can be complex, with fragmentation of the dye | Reporter ions are cleaved for quantification | Fragmentation of the peptide backbone for identification |
| Advantages | Enables both fluorescence and MS analysis | High degree of multiplexing | High accuracy, as samples are mixed early |
| Disadvantages | Can affect peptide ionization and retention, dye can fragment | Ratio compression can occur, more complex data analysis | Limited to cell culture (SILAC), lower multiplexing |
Performance Comparison of Fluorescent Dyes in Mass Spectrometry
Direct head-to-head quantitative comparisons of the mass spectrometry performance of a wide range of fluorescent dyes are limited in published literature. However, a qualitative comparison based on their known physicochemical properties can guide the selection process.
| Fluorescent Dye | Excitation (nm) | Emission (nm) | Key Physicochemical Properties & MS Considerations |
| TAMRA | ~555 | ~580 | Relatively hydrophobic, which can sometimes decrease ionization efficiency.[1] The dye moiety can fragment during collision-induced dissociation (CID), potentially complicating MS/MS spectra.[2] |
| Fluorescein (FAM/FITC) | ~494 | ~518 | Generally more hydrophilic than TAMRA, which can be advantageous for solubility and chromatography.[3] Can also undergo fragmentation in MS/MS. |
| Cyanine Dyes (Cy3, Cy5) | ~550, ~650 | ~570, ~670 | Generally more photostable than TAMRA. Their hydrophobicity varies, which can influence chromatographic behavior and ionization. |
| Alexa Fluor Dyes | Wide Range | Wide Range | Known for high photostability and brightness. Generally have good water solubility, which is beneficial for MS analysis.[4] |
| BODIPY Dyes | Wide Range | Wide Range | Characterized by sharp emission peaks and insensitivity to the environment. Their hydrophobicity can be a factor in MS performance.[4] |
Experimental Protocols
Protocol 1: Confirming the Molecular Weight of TAMRA-Labeled Peptides
This protocol is designed to confirm the successful labeling of a peptide with TAMRA by verifying the expected molecular weight.
Materials:
-
TAMRA-labeled peptide
-
Mass spectrometer (ESI-MS or MALDI-TOF)
-
For ESI-MS: 50% acetonitrile/0.1% formic acid in water
-
For MALDI-TOF: Saturated solution of sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA) in 50% acetonitrile/0.1% trifluoroacetic acid (TFA)
Procedure:
-
Sample Preparation (ESI-MS):
-
Dissolve the TAMRA-labeled peptide in the ESI-MS solvent to a final concentration of 1-10 pmol/µL.
-
-
Sample Preparation (MALDI-TOF):
-
Mix the TAMRA-labeled peptide solution (typically 1 mg/mL in water or a weak buffer) with the matrix solution in a 1:1 to 1:10 (sample:matrix) ratio.
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air-dry completely.
-
-
Mass Spectrometry Analysis:
-
Acquire the mass spectrum in the positive ion mode over a mass range that includes the expected molecular weight of the labeled peptide.
-
-
Data Analysis:
-
Calculate the theoretical molecular weight of the TAMRA-labeled peptide.
-
Compare the experimentally observed molecular weight with the calculated theoretical molecular weight. A match within an acceptable mass tolerance (e.g., < 5 ppm for high-resolution instruments) confirms the identity of the labeled peptide.
-
Protocol 2: LC-MS/MS Analysis for Sequence Confirmation
This protocol is used to confirm the amino acid sequence of the TAMRA-labeled peptide and to identify the site of labeling.
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF) coupled to a nano-liquid chromatography (nanoLC) system.
Chromatography:
-
Column: Reversed-phase C18 column suitable for peptide separations.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% mobile phase B over 30-60 minutes is a typical starting point.
Mass Spectrometry:
-
Ionization Mode: Positive ion mode using electrospray ionization (ESI).
-
MS1 Scan: Acquire full scan MS spectra over a mass range appropriate for the expected labeled peptides (e.g., m/z 350-1500).
-
MS2 Scans (Data-Dependent Acquisition):
-
Select the most intense precursor ions from the MS1 scan for fragmentation.
-
Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Optimize the collision energy to achieve good fragmentation of the peptide backbone.
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest) to search the MS/MS spectra against a database containing the expected peptide sequence.
-
The search parameters should include the mass modification corresponding to the TAMRA label on the potential labeling sites (e.g., N-terminus, lysine residues).
-
Successful identification of the peptide with the correct mass modification confirms the sequence and the site of labeling.
Visualizing the Workflow and Decision-Making Process
Diagrams generated using Graphviz (DOT language) can effectively illustrate the experimental workflow and the logical considerations for choosing a labeling strategy.
Caption: Experimental workflow for confirming the identity of a TAMRA-labeled peptide.
References
Safety Operating Guide
Navigating the Safe Disposal of TAMRA-Probes: A Comprehensive Guide
For researchers, scientists, and drug development professionals utilizing TAMRA (carboxytetramethylrhodamine) probes, ensuring their proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of TAMRA-probe waste, aligning with best practices for chemical hygiene and regulatory compliance. Adherence to these protocols is paramount to minimizing potential hazards and fostering a secure research environment.
Key Properties of 5-TAMRA
A thorough understanding of a substance's properties is foundational to its safe handling and disposal. The following table summarizes the key quantitative data for 5-Carboxytetramethylrhodamine (5-TAMRA).
| Property | Value |
| Molecular Formula | C25H22N2O5[1][2] |
| Molecular Weight | 430.5 g/mol [1][2] |
| Excitation Maximum (Ex) | 546 nm[1] |
| Emission Maximum (Em) | 580 nm |
| Solubility | Soluble in DMSO and DMF at 1 mg/ml and in PBS (pH 7.2) at 1 mg/ml. |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be familiar with the potential hazards and necessary safety measures. While some safety data sheets (SDS) indicate no known OSHA hazards for 5-TAMRA-SE, others classify TAMRA as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, treating the compound with caution is recommended.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Hand Protection: Nitrile gloves are required.
-
Body Protection: A laboratory coat should be worn at all times.
In the event of exposure, follow these first-aid measures:
-
After inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
After skin contact: Wash the affected area thoroughly with soap and plenty of water.
-
After eye contact: Immediately flush eyes with copious amounts of water as a precaution.
-
After ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical advice.
Step-by-Step Disposal Protocol for TAMRA-Probes
This protocol provides a systematic approach to the disposal of TAMRA-probe waste, encompassing both solid and liquid forms.
1. Waste Identification and Segregation:
-
Solid Waste: This category includes unused or expired TAMRA powder, contaminated gloves, wipes, and disposable labware such as pipette tips and weigh boats. These items must be collected separately from general laboratory trash.
-
Liquid Waste: This includes all solutions containing TAMRA, such as stock solutions, reaction mixtures, and the initial rinses of contaminated glassware.
2. Waste Collection and Containment:
-
Solid Waste: Place all solid TAMRA-probe waste into a designated, leak-proof container.
-
Liquid Waste: Collect all liquid TAMRA-probe waste in a separate, sealed, and chemically resistant container.
-
Labeling: Both solid and liquid waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name, "TAMRA (Carboxytetramethylrhodamine) Waste".
3. Storage of Chemical Waste:
-
Store sealed waste containers in a designated, well-ventilated hazardous waste accumulation area.
-
Ensure containers are kept away from strong oxidizing agents and strong acids.
4. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Crucially, all disposal activities must be conducted in strict accordance with federal, state, and local regulations . Never dispose of TAMRA-probe waste down the drain unless explicitly permitted by your institution's EHS guidelines for dilute, non-mutagenic fluorescent dyes.
Visualizing the Disposal Workflow
To further clarify the procedural flow for proper TAMRA-probe disposal, the following diagram outlines the logical steps from waste generation to final disposal.
Caption: Workflow for the proper disposal of TAMRA-probe waste.
By implementing these procedures, laboratories can ensure the safe and compliant disposal of TAMRA-probes, thereby protecting personnel and the environment. Always consult your institution's specific safety protocols and the manufacturer's most recent Safety Data Sheet (SDS) before handling any chemical.
References
Personal protective equipment for handling TAMRA-probe 1
This guide provides immediate and essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling TAMRA-probe 1. Adherence to these procedures is crucial for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment and Handling Summary
Proper handling of this compound requires specific personal protective equipment (PPE) and adherence to safety protocols to prevent exposure and contamination. The following table summarizes the key safety recommendations.
| Category | Recommendation | Source |
| Eye Protection | Safety goggles with side-shields are required. | [1] |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile) should be worn.[1][2] | [1][2] |
| Body Protection | An impervious laboratory coat is necessary to prevent skin contact. | |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form, to avoid inhalation. | |
| General Handling | Avoid inhalation, and contact with eyes and skin. Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. | |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area. Store protected from light and moisture. For long-term storage, keep at -20°C as a powder or -80°C in a solvent. |
Experimental Workflow for Safe Handling and Disposal
The following diagram outlines the standard operating procedure for safely handling this compound from initial receipt to final disposal. This workflow is designed to minimize risk and ensure proper containment and disposal of hazardous materials.
Step-by-Step Handling and Disposal Protocol
For detailed procedural guidance, a step-by-step protocol for labeling biomolecules with TAMRA NHS Ester, a common derivative, is provided below. These general steps can be adapted for this compound, with careful consideration of the specific experimental requirements.
Materials Required:
-
TAMRA NHS Ester
-
Target biomolecule (e.g., protein, peptide, or oligonucleotide)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sodium bicarbonate or phosphate buffer (0.1 M, pH 8.3-8.5)
-
Desalting column or spin filter for purification
-
Microcentrifuge tubes and pipettes
Procedure:
-
Dissolve TAMRA NHS Ester : Freshly prepare a 10 mg/mL solution of the TAMRA NHS Ester in anhydrous DMSO or DMF.
-
Prepare Biomolecule : Dissolve the amine-containing biomolecule in a 0.1 M sodium bicarbonate or phosphate buffer (pH 8.3) to a concentration of 1-10 mg/mL. Note: Avoid buffers that contain primary amines, such as Tris.
-
Reaction Incubation : Add the TAMRA NHS Ester solution to the biomolecule solution at a molar ratio of 5-10:1 (dye:biomolecule). Incubate the reaction for 1 hour at room temperature, ensuring it is protected from light.
-
Purification : Remove the unreacted dye by purifying the labeled product using a desalting column, spin column, or dialysis.
-
Storage of Labeled Conjugate : Store the labeled conjugate at 4°C protected from light, or for longer-term storage, aliquot and freeze at -20°C.
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Waste Identification and Segregation :
-
Solid Waste : Collect all contaminated materials, including unused this compound powder, gloves, wipes, pipette tips, and other labware that has come into direct contact with the chemical.
-
Liquid Waste : Collect all solutions containing this compound, such as stock solutions, reaction mixtures, and initial rinses of contaminated glassware.
-
-
Waste Collection :
-
Place all waste into a clearly labeled, sealed, and appropriate hazardous waste container. The container should be marked as "Hazardous Waste" and include the full chemical name.
-
-
Final Disposal :
-
Dispose of the contents and the container through an approved waste disposal facility. Always consult and adhere to local, state, and federal environmental regulations for chemical waste disposal. Do not allow the product to enter drains, water courses, or the soil.
-
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
